molecular formula C14H22O B120643 Cashmeran CAS No. 33704-61-9

Cashmeran

Cat. No.: B120643
CAS No.: 33704-61-9
M. Wt: 206.32 g/mol
InChI Key: MIZGSAALSYARKU-UHFFFAOYSA-N
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Description

Cashmeran, also known as this compound, is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGSAALSYARKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047399
Record name Cashmeran
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
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CAS No.

33704-61-9
Record name (±)-Cashmeran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33704-61-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Cashmeran
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Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
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Record name Cashmeran
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Record name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one
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Record name DIHYDRO PENTAMETHYLINDANONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance molecule prized for its complex and diffusive aroma, often described as musky, woody, and spicy. Developed by International Flavors & Fragrances (IFF), it has become a cornerstone ingredient in modern perfumery. This technical guide provides a comprehensive overview of the core synthesis pathway and mechanism of this compound, intended for a scientific audience. The synthesis is a multi-step process beginning with the formation of a pentamethylindane precursor, followed by selective hydrogenation and subsequent aerobic oxidation to yield the final ketone.

Core Synthesis Pathway

The industrial synthesis of this compound can be broadly divided into three key stages:

  • Synthesis of 1,1,2,3,3-Pentamethylindane (PMI): This initial step involves the acid-catalyzed reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene.

  • Selective Hydrogenation to 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): The aromatic ring of PMI is partially hydrogenated to yield the corresponding tetrahydro derivative.

  • Aerobic Oxidation to this compound: The final step is the cobalt-catalyzed aerobic oxidation of THPMI to introduce the ketone functionality at the allylic position.

The overall synthesis pathway is depicted below:

G cluster_0 Stage 1: PMI Synthesis cluster_1 Stage 2: Selective Hydrogenation cluster_2 Stage 3: Aerobic Oxidation alpha-methylstyrene α-Methylstyrene PMI 1,1,2,3,3-Pentamethylindane (PMI) alpha-methylstyrene->PMI H₂SO₄ 2-methyl-2-butene 2-Methyl-2-butene 2-methyl-2-butene->PMI H₂SO₄ THPMI 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI) PMI_ref->THPMI H₂, Catalyst (Pd/C or Raney Ni) This compound This compound THPMI_ref->this compound O₂, Cobalt Catalyst

Caption: Overall synthesis pathway of this compound from α-methylstyrene and 2-methyl-2-butene.

Experimental Protocols

Stage 1: Synthesis of 1,1,2,3,3-Pentamethylindane (PMI)

This procedure outlines the synthesis of the key intermediate, 1,1,2,3,3-pentamethylindane (PMI).

Reaction:

α-Methylstyrene + 2-Methyl-2-butene --(H₂SO₄)--> 1,1,2,3,3-Pentamethylindane

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
α-Methylstyrene118.189247.8
2-Methyl-2-butene70.136569.4
Sulfuric Acid (70%)98.0811.70.083 (approx.)
Water18.02500-
Sodium Hydroxide (B78521) (10% solution)40.00As needed-

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel, add 11.7 g of 70% sulfuric acid.

  • Heat the sulfuric acid to 30-35 °C.

  • Prepare a premixture of 924 g of α-methylstyrene and 656 g of 2-methyl-2-butene.

  • Add the premixture dropwise to the flask over 5-6 hours, maintaining the reaction temperature at 30-35 °C using an external cooling bath.

  • After the addition is complete, age the reaction mixture for 2 hours at the same temperature.

  • Quench the reaction by adding 500 mL of water.

  • Separate the organic layer and wash it once with a 10% sodium hydroxide solution.

  • Distill the crude product under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.

Stage 2: Selective Hydrogenation of PMI to THPMI

This stage involves the partial hydrogenation of the aromatic ring of PMI. The choice of catalyst (e.g., Palladium on carbon or Raney Nickel) and reaction conditions are crucial for achieving high selectivity towards the desired tetrahydro-derivative and minimizing over-hydrogenation.[1]

Reaction:

1,1,2,3,3-Pentamethylindane + 2 H₂ --(Catalyst)--> 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane

Materials and Conditions:

ParameterValue
Substrate1,1,2,3,3-Pentamethylindane (PMI)
Catalyst5 wt% Palladium on Carbon (Pd/C) or Raney Nickel[2][3]
Hydrogen Pressure50-200 atm[2]
Temperature100-225 °C[2]
SolventTypically a hydrocarbon solvent like hexane (B92381) or decane[4]

General Laboratory-Scale Procedure (using Pd/C):

  • In a high-pressure autoclave, place the 1,1,2,3,3-pentamethylindane and the chosen solvent.

  • Carefully add the 5 wt% Pd/C catalyst under an inert atmosphere.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 700 psig).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 185 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the theoretical amount of hydrogen for the formation of THPMI has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude THPMI, which can be purified further by distillation if necessary.

Stage 3: Aerobic Oxidation of THPMI to this compound

This final step introduces the ketone functional group at the allylic position of THPMI through a cobalt-catalyzed aerobic oxidation.

Reaction:

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane + O₂ --(Cobalt Catalyst)--> 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (this compound)

Materials and Conditions:

Reagent/ParameterValue
Substrate4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI)
CatalystCobalt naphthenate or Cobalt (II) acetate
OxidantAir or Oxygen
Temperature~100-125 °C
Reaction Time8-24 hours

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet tube, add 14 g of a mixture containing 60 wt% THPMI.

  • Add 37 mg of cobalt-naphthenate catalyst (6 wt% Co in mineral spirits).

  • Add 350 mg of distilled water.

  • Heat the mixture to 125 °C with magnetic stirring at 1000 rpm.

  • Once the temperature is reached, introduce a continuous flow of air at 0.66 mL/s.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC/MS.

  • After 24 hours, the reaction is stopped. The product mixture contains this compound, unreacted THPMI, and by-products.

  • The product is isolated and purified by distillation.

Quantitative Data Summary:

StageReactantsCatalystKey ConditionsProductYield
1 α-Methylstyrene, 2-Methyl-2-buteneH₂SO₄ (70%)30-35 °C, 5-6 h addition1,1,2,3,3-PentamethylindaneHigh
2 1,1,2,3,3-Pentamethylindane, H₂Pd/C or Raney Ni100-225 °C, 50-200 atm4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindaneSelective
3 THPMI, O₂ (Air)Cobalt naphthenate125 °C, 24 hThis compound47 mol%

Reaction Mechanism: Aerobic Oxidation of THPMI

The cobalt-catalyzed aerobic oxidation of THPMI to this compound proceeds via a free radical chain mechanism. The cobalt catalyst plays a crucial role in the initiation and propagation steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Hydroperoxide Decomposition & Product Formation cluster_termination Termination Co2 Co(II) Co3 Co(III) Co2->Co3 + O₂ O2 O₂ O2_radical O₂⁻• THPMI THPMI (R-H) THPMI_radical THPMI Radical (R•) THPMI->THPMI_radical + Co(III) Co3_H Co(III)-H R_radical_prop R• ROO_radical Peroxy Radical (ROO•) R_radical_prop->ROO_radical + O₂ O2_prop O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H RH_prop THPMI (R-H) R_radical_prop2 R• R_radical_term R• ROOH_decomp ROOH RO_radical Alkoxy Radical (RO•) ROOH_decomp->RO_radical + Co(II) Co2_decomp Co(II) OH_ion OH⁻ Cashmeran_prod This compound RO_radical->Cashmeran_prod → Product Co3_decomp Co(III) H2O H₂O RR R-R R_radical_term->RR + R• R_radical_term2 R• Non_radical_products Non-radical Products R_radical_term2->Non_radical_products + ROO• ROO_radical_term ROO• ROO_radical_term->Non_radical_products + ROO•

Caption: Proposed radical chain mechanism for the cobalt-catalyzed aerobic oxidation of THPMI to this compound.

Mechanism Breakdown:

  • Initiation: The reaction is initiated by the oxidation of Co(II) to Co(III) by molecular oxygen. The Co(III) species then abstracts a hydrogen atom from the allylic position of THPMI to generate the first THPMI radical (R•).

  • Propagation: The THPMI radical reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of THPMI to form a hydroperoxide (ROOH) and a new THPMI radical, thus propagating the chain reaction.

  • Hydroperoxide Decomposition: The cobalt catalyst also facilitates the decomposition of the hydroperoxide. Co(II) reacts with ROOH to generate an alkoxy radical (RO•), a hydroxide ion, and regenerates Co(III). The alkoxy radical is a key intermediate that leads to the formation of the ketone product, this compound.

  • Termination: The radical chain reaction is terminated by the combination of any two radical species to form non-radical products.

Conclusion

The synthesis of this compound is a well-established industrial process that relies on fundamental organic reactions. This guide has provided a detailed overview of the synthesis pathway, including experimental protocols for each key step and a plausible mechanism for the final oxidation. The data presented in a structured format allows for easy comparison and understanding of the quantitative aspects of the synthesis. The provided visualizations of the overall pathway and the detailed reaction mechanism offer a clear graphical representation of the chemical transformations involved. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and fragrance development.

References

Enantioselective Pathways to Cashmeran Odorants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cashmeran®, a synthetic fragrance ingredient prized for its complex woody, musky, and spicy odor profile, is a key component in numerous fine fragrances. The olfactory properties of its enantiomers, while similar, can exhibit subtle differences, making enantioselective synthesis a topic of significant interest for achieving optimal scent characteristics and ensuring product consistency. This technical guide provides an in-depth analysis of a core methodology for the enantioselective synthesis of this compound odorants, focusing on a highly efficient organocatalytic approach. Detailed experimental protocols for the key reaction steps are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the synthetic strategy.

Core Synthetic Strategy: An Organocatalytic Approach

A state-of-the-art enantioselective synthesis of this compound analogues hinges on a three-step sequence commencing with an asymmetric Michael addition, followed by an intramolecular McMurry coupling and a final Saegusa-Ito oxidation.[1][2] The key to this strategy is the initial Michael addition, which establishes the crucial α-quaternary stereocenter with high enantioselectivity. This step is catalyzed by a chiral Brønsted acid, specifically a BINOL-derived phosphoric acid known as TRIP.[3][4]

Key Catalyst: TRIP

The catalyst, (R)-TRIP, or (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, is a highly effective chiral phosphoric acid that has demonstrated broad utility in asymmetric synthesis.[3][5][6] Its bulky 2,4,6-triisopropylphenyl substituents create a well-defined chiral pocket, enabling high levels of stereocontrol.

Experimental Protocols

The following protocols are based on the core methodology for the synthesis of enantiomerically enriched this compound analogues.

Asymmetric Michael Addition of α-Substituted Ketones to Enones

This initial step is crucial for establishing the stereochemistry of the final product. The reaction is performed under "enol catalysis," where the chiral phosphoric acid catalyst is believed to activate the ketone by facilitating its tautomerization to the enol form, which then undergoes a highly enantioselective conjugate addition to the enone.[1][7]

General Procedure: To a solution of the α-substituted cyclic ketone (1.0 equiv.) and the enone (1.2 equiv.) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) is added the (R)-TRIP catalyst (1-5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 40-60 °C) for a period of 24 to 72 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the Michael adduct.

Intramolecular McMurry Coupling

The diketone product from the Michael addition is then subjected to an intramolecular McMurry coupling to construct the characteristic bicyclic core of the this compound framework.[8][9] This reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc powder.[2]

General Procedure: Under an inert atmosphere (e.g., argon), a flask is charged with zinc powder (e.g., 4 equiv.) and a solvent such as THF. The suspension is cooled (e.g., to 0 °C), and TiCl₄ (e.g., 2 equiv.) is added dropwise. The mixture is then heated to reflux for a period (e.g., 2 hours) to generate the low-valent titanium species. A solution of the diketone (1.0 equiv.) in THF is then added to the refluxing mixture over several hours using a syringe pump. After the addition is complete, the reaction is maintained at reflux for an additional period (e.g., 1-2 hours). The reaction is then cooled to room temperature and quenched, for example, by the slow addition of aqueous K₂CO₃. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Saegusa-Ito Oxidation

The final step to introduce the double bond and yield the this compound odorant is a Saegusa-Ito oxidation of an intermediate silyl (B83357) enol ether.[1][3][10] This reaction typically involves the use of a palladium(II) salt as an oxidant.[11]

General Procedure: First, the alkene from the McMurry coupling is converted to the corresponding silyl enol ether. To a solution of the alkene in a suitable solvent, a base (e.g., LDA, prepared in situ from diisopropylamine (B44863) and n-BuLi) is added at low temperature (e.g., -78 °C), followed by the addition of a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). The reaction is then warmed to room temperature. After workup, the crude silyl enol ether is dissolved in a solvent such as acetonitrile (B52724) or DMF. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours. The reaction mixture is then cooled, filtered, and concentrated. The final product is purified by column chromatography to yield the desired this compound analogue.[1]

Quantitative Data

The following table summarizes representative data for the key asymmetric Michael addition step in the synthesis of this compound analogues.

Entryα-Substituted KetoneEnoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
12-MethylcyclopentanoneMethyl vinyl ketone2488595
22-MethylcyclohexanoneMethyl vinyl ketone2728192
32-EthylcyclopentanoneEthyl vinyl ketone5607590
42-MethylcyclopentanonePhenyl vinyl ketone3488896

Note: The data presented are representative values and may vary depending on the specific reaction conditions and substrates used.

Visualized Pathways and Workflows

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Enantioselective Synthesis Workflow

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Intramolecular McMurry Coupling cluster_2 Step 3: Saegusa-Ito Oxidation ketone α-Substituted Ketone michael_adduct Diketone Adduct (α-Quaternary Stereocenter) ketone->michael_adduct enone Enone enone->michael_adduct catalyst (R)-TRIP Catalyst catalyst->michael_adduct Enol Catalysis bicyclic_alkene Bicyclic Alkene michael_adduct->bicyclic_alkene Reductive Coupling reagents_mcmurry TiCl4 / Zn reagents_mcmurry->bicyclic_alkene cashmeran_analog This compound Odorant bicyclic_alkene->cashmeran_analog Oxidation reagents_saegusa 1. LDA, TMSCl 2. Pd(OAc)2 reagents_saegusa->cashmeran_analog

Caption: Overall workflow for the enantioselective synthesis of this compound odorants.

"Enol Catalysis" Signaling Pathway

G catalyst (R)-TRIP (Brønsted Acid) ketone Ketone catalyst->ketone Protonation/ Tautomerization enone Enone catalyst->enone H-Bonding Activation enol Chiral Enol Intermediate ketone->enol Forms transition_state Stereodetermining Transition State enol->transition_state activated_enone Activated Enone (H-Bonded to Catalyst) enone->activated_enone activated_enone->transition_state michael_adduct Michael Adduct transition_state->michael_adduct C-C Bond Formation michael_adduct->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the "Enol Catalysis" Michael addition.

Conclusion

The enantioselective synthesis of this compound odorants has been effectively achieved through a robust three-step sequence featuring an organocatalyzed asymmetric Michael addition as the key stereochemistry-defining step. The use of the chiral Brønsted acid catalyst, TRIP, allows for the efficient construction of the requisite α-quaternary stereocenter with high enantioselectivity. The subsequent intramolecular McMurry coupling and Saegusa-Ito oxidation provide a reliable route to the final fragrance molecules. This methodology offers a powerful platform for the synthesis of a variety of this compound analogues, enabling further exploration of structure-odor relationships and the production of enantiomerically pure fragrance ingredients.

References

The Olfactory Enigma of Cashmeran: A Technical Guide to Molecular Modeling of Novel Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular modeling of novel odorants with a focus on Cashmeran, a synthetic fragrance ingredient prized for its complex woody, musky, and amber notes. By integrating computational chemistry, quantitative structure-activity relationship (QSAR) studies, and detailed experimental protocols, this document serves as a comprehensive resource for the rational design and discovery of new fragrance molecules.

Quantitative Data on Musk Odorants

The interaction of odorants with their corresponding olfactory receptors is the foundation of scent perception. The following table summarizes the binding energies of various musk compounds with the human olfactory receptor OR5AN1, a key receptor for musk fragrances. These values, determined through quantum mechanics/molecular mechanics (QM/MM) hybrid methods, provide a quantitative measure of the strength of the odorant-receptor interaction, with more negative values indicating a stronger bond.[1]

Compound NameChemical ClassOlfactory ReceptorBinding Energy (kcal/mol)
Musk KetoneNitromuskOR5AN1Stronger than macrocyclic musks
(R)-MusconeMacrocyclic MuskOR5AN1-
IsomusconeMacrocyclic MuskOR5AN1Reference
(Z)-37Macrocyclic MuskOR5AN1Reference

Note: Specific binding energy values for this compound with OR5AN1 are not publicly available in the reviewed literature, likely due to the proprietary nature of fragrance research. The data presented for other musk compounds provides a comparative framework for understanding the binding affinities within this class of odorants.

The odor threshold, the lowest concentration of a substance in the air that can be detected by the human nose, is another critical quantitative parameter. For the enantiomers of this compound, the odor thresholds are quite similar, indicating that both contribute to its characteristic scent.

CompoundOdor Threshold (ng/L air)
(+)-Cashmeran1.1
(-)-Cashmeran1.4

Experimental and Computational Protocols

The design of novel this compound odorants relies on a synergistic approach that combines organic synthesis with sophisticated computational modeling and sensory analysis.

Molecular Modeling and Docking Protocol

The in silico modeling of odorant-receptor interactions is a powerful tool for predicting the olfactory properties of new molecules. The following protocol outlines a typical workflow for the homology modeling of an olfactory receptor and the subsequent docking of a ligand like this compound.

Objective: To predict the binding mode and affinity of this compound and its analogs to a target human olfactory receptor, such as OR5AN1.

Methodology:

  • Receptor Sequence Acquisition: Obtain the amino acid sequence of the target human olfactory receptor (e.g., OR5AN1) from a protein database like UniProt.[2]

  • Template Selection: Identify a suitable template structure for homology modeling. Olfactory receptors are G protein-coupled receptors (GPCRs), and a high-resolution crystal structure of a related GPCR, such as the M2 muscarinic acetylcholine (B1216132) receptor, can be used.[3]

  • Sequence Alignment: Align the target receptor sequence with the template sequence using a sequence alignment tool.

  • Homology Modeling: Generate a 3D model of the target olfactory receptor based on the aligned sequences and the template structure using software like MODELLER or SWISS-MODEL.[4]

  • Model Refinement and Validation: Refine the generated model to correct any structural inaccuracies and validate its quality using tools that check stereochemical parameters and overall fold.

  • Ligand Preparation: Create a 3D structure of the this compound molecule and its analogs and optimize their geometries using a computational chemistry software package.

  • Molecular Docking: Perform molecular docking of the prepared ligands into the binding site of the modeled receptor using software such as AutoDock Vina or GOLD. The binding site can be identified based on the location of conserved residues known to interact with musk compounds, such as Tyrosine 260 in OR5AN1.[5][6]

  • Binding Energy Calculation and Pose Analysis: Analyze the docking results to determine the most favorable binding poses and calculate the binding energies for each ligand. More negative binding energies suggest a stronger interaction.[1]

  • Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more accurate prediction of binding energies, perform QM/MM calculations on the docked complexes. This method treats the ligand and the immediate binding site residues with a higher level of theory (quantum mechanics) while the rest of the protein is treated with a more computationally efficient method (molecular mechanics).[5]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. For odorants, this can be the perceived intensity or the binding affinity to a receptor.

Objective: To develop a predictive QSAR model for the odor intensity of novel this compound analogs.

Methodology:

  • Dataset Collection: Compile a dataset of this compound analogs with their corresponding experimentally determined odor intensities or binding affinities. This is a critical and often challenging step due to the scarcity of public data.[7]

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of its structure. These can include:

    • Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.[8]

    • Topological descriptors: Indices that describe the connectivity of atoms in the molecule.[9]

    • 3D descriptors: Parameters related to the three-dimensional shape of the molecule.

  • Data Splitting: Divide the dataset into a training set, used to build the model, and a test set, used to validate its predictive power.

  • Model Development: Use machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forest and support vector machines, to build a relationship between the molecular descriptors (independent variables) and the odor activity (dependent variable).[10]

  • Model Validation: Evaluate the performance of the developed QSAR model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.

  • Virtual Screening: Use the validated QSAR model to predict the odor intensity of a virtual library of novel this compound analogs, allowing for the prioritization of candidates for synthesis and sensory evaluation.

Sensory Analysis Protocol

The ultimate test of a novel odorant is its perception by the human nose. Sensory analysis provides the crucial link between molecular structure and the final fragrance experience.

Objective: To characterize the olfactory profile of novel this compound analogs.

Methodology:

  • Panel Selection: Recruit a panel of trained sensory assessors with demonstrated ability to discriminate and describe different odors, particularly in the woody and musky fragrance families.[11]

  • Sample Preparation: Prepare solutions of the novel odorants and a reference standard (e.g., this compound) at various concentrations in an odorless solvent. The samples are typically presented on smelling strips.[12]

  • Testing Environment: Conduct the sensory evaluation in a well-ventilated, odor-free environment to prevent cross-contamination of scents.[12]

  • Descriptive Analysis: Ask the panelists to evaluate the odor of each sample and describe its character using a predefined list of descriptors (e.g., woody, musky, amber, spicy, fruity). They would also rate the intensity of each descriptor on a numerical scale.[11][13]

  • Discrimination Tests: Perform triangle tests or paired comparison tests to determine if there is a perceivable difference between a novel analog and the reference standard.[14]

  • Odor Threshold Determination: Determine the odor threshold of the new compounds using a forced-choice method, where panelists are presented with a series of dilutions and asked to identify the sample with the odor.

  • Data Analysis: Analyze the sensory data statistically to determine the olfactory profile of each new analog and compare it to this compound.

Visualizations of Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key workflows and pathways in the molecular modeling of odorants.

Molecular_Modeling_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis cluster_output Output Seq_Acq Sequence Acquisition (OR5AN1) Template_Sel Template Selection (GPCR) Seq_Acq->Template_Sel Seq_Align Sequence Alignment Template_Sel->Seq_Align Homology_Model Homology Modeling Seq_Align->Homology_Model Model_Val Model Validation Homology_Model->Model_Val Docking Molecular Docking Model_Val->Docking Ligand_3D 3D Structure Generation (this compound Analogs) Geom_Opt Geometry Optimization Ligand_3D->Geom_Opt Geom_Opt->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis QM_MM QM/MM Calculation Analysis->QM_MM Prediction Predicted Binding Affinity & Mode QM_MM->Prediction

Caption: Workflow for Molecular Modeling and Docking of this compound Odorants.

Olfactory_Signaling_Pathway Odorant This compound Odorant OR Olfactory Receptor (OR5AN1) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends QSAR_Model_Logic cluster_input Input Data cluster_processing Model Development cluster_output Output & Application Molecules Set of this compound Analogs Descriptors Calculate Molecular Descriptors Molecules->Descriptors Activity Known Odor Intensity ML_Model Machine Learning Algorithm Activity->ML_Model Descriptors->ML_Model QSAR_Equation Predictive QSAR Model ML_Model->QSAR_Equation Virtual_Screening Predict Odor of New Analogs QSAR_Equation->Virtual_Screening

References

cashmeran chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cashmeran

Introduction

This compound®, a synthetic polycyclic ketone developed by International Flavors & Fragrances (IFF), is a cornerstone of modern perfumery.[1] Its chemical name is 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI).[1][2] Discovered in 1969 by John B. Hall, this compound is prized for its unique and complex olfactory profile, which bridges woody, musky, and amber notes with spicy and floral undertones.[1][3] Unlike traditional polycyclic musks, it possesses a multifaceted scent that imparts a warm, diffusive, and "cashmere-like" softness to fragrance compositions.[1] This document provides a detailed technical overview of this compound's chemical structure, physicochemical and olfactory properties, a representative synthesis protocol, analytical methodologies, and its interaction with olfactory signaling pathways.

Chemical Structure and Identification

This compound is a bicyclic alicyclic ketone derived from an indane skeleton.[3] The structure consists of a fused cyclopentane (B165970) and cyclohexane (B81311) ring system with five methyl groups and a ketone functional group, which is the primary osmophore.[1][3]

  • IUPAC Name: 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one[1][3]

  • CAS Number: 33704-61-9[1][2][3]

  • Molecular Formula: C₁₄H₂₂O[1][2][3]

  • Synonyms: DPMI, Musk Indanone, Indomuscone[1][2]

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Olfactory Properties

This compound is a white to off-white solid at room temperature with a low melting point.[2][3] Its hydrophobic nature is indicated by its low water solubility and a log Kow of 4.2.[3]

Data Tables

All quantitative data for this compound's properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight206.32 g/mol [1][3][4]
Melting Point27 °C (80.6 °F)[2][3][4]
Boiling Point~285 °C (545 °F) at 760 mmHg (Decomposes >220 °C)[2][3][4]
Density~0.96 g/cm³ at 20°C[3][4]
Vapor Pressure1 Pa (0.0075 mmHg) at 25°C[3]
Water Solubility49.1 mg/L at 20°C[3]
Log P (Octanol/Water)4.2 - 4.5[1][3][4]
Flash Point94 °C (201.2 °F)[3][4][5]
Refractive Index1.497 - 1.502 at 20°C[3][4]

Table 2: Olfactory Properties of this compound

PropertyDescriptionSource(s)
Odor TypeWoody-Musky-Amber[1]
Odor ProfileDiffusive, warm, and spicy with woody, musky, and amber facets. Possesses subtle spicy-floral, fruity (apple, red fruit), and coniferous nuances with a powdery, velvet-like texture.[1][3][5]
Odor StrengthStrong, diffusive, and long-lasting.[1]
Odor Threshold1.2 ng/L in air[4]
Substantivity~48 hours on skin and textiles[1][5]
Typical Use LevelTraces to 2% in fine fragrance compositions[1][2][5]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the oxidation of a pentamethylindane precursor. A representative two-stage process is described below, based on publicly available synthesis routes.[6]

Objective: To synthesize 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (this compound) from 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI).

Materials:

  • Olefin/paraffin mixture (containing ~60% THPMI)

  • Cobalt naphthenate (Co-Naph) catalyst (e.g., 6 wt% Co in mineral spirits)

  • Gold-Ceria (Au-CeO₂) catalyst

  • Distilled water

  • Pressurized air or oxygen source

  • n-Hexadecane (external standard for GC analysis)

  • Triphenylphosphine solution in acetone (B3395972) (for peroxide determination)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet

Protocol:

Stage 1: Initial Oxidation

  • Charge a three-necked round-bottom flask with 14 g of the THPMI olefin/paraffin mixture, 37 mg of cobalt-naphthenate catalyst, and 350 mg of distilled water.[6]

  • Heat the mixture to 125°C while stirring at 1000 rpm.[6]

  • Once the target temperature is reached, introduce a continuous flow of air at a rate of 0.66 mL/s.[6]

  • Monitor the reaction progress by periodically taking samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Use n-hexadecane as an external standard.

  • Continue the reaction for approximately 17 hours. This stage typically yields a mixture containing this compound and 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol.[6]

Stage 2: Selective Oxidation of Alcohol Intermediate

  • Take a 3 g aliquot of the resulting mixture from Stage 1 without any intermediate purification.

  • Add 100 mg of Au-CeO₂ catalyst to the aliquot in a suitable reaction vessel.[6]

  • Heat the new mixture to 125°C with stirring at 1000 rpm.

  • Re-introduce the air feed at 0.66 mL/s.

  • Continue the reaction for approximately 24 hours, monitoring by GC-MS. This stage selectively oxidizes the alcohol intermediate to the target ketone, this compound, increasing the final yield.[6]

Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as fractional distillation under reduced pressure or column chromatography.

G This compound Synthesis Workflow cluster_stage1 Stage 1: Initial Oxidation cluster_stage2 Stage 2: Selective Oxidation S1_Reactants THPMI Mixture + Co-Naph Catalyst + H2O S1_Reaction Heat to 125°C Stir at 1000 rpm Air Feed (0.66 mL/s) ~17 hours S1_Reactants->S1_Reaction S1_Product Intermediate Mixture: This compound + Indanol S1_Reaction->S1_Product S2_Input Aliquot of Intermediate Mixture S1_Product->S2_Input S2_Catalyst Add Au-CeO2 Catalyst S2_Input->S2_Catalyst S2_Reaction Heat to 125°C Stir at 1000 rpm Air Feed (0.66 mL/s) ~24 hours S2_Catalyst->S2_Reaction S2_Product Crude this compound Product S2_Reaction->S2_Product Purification Purification (e.g., Distillation) S2_Product->Purification Final Pure this compound Purification->Final

A simplified workflow for the two-stage synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification, quantification, and purity assessment of volatile compounds like this compound.

Objective: To confirm the identity and purity of a synthesized or commercial sample of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1000 µg/mL in a suitable solvent (e.g., acetone, ethanol, or chloroform).[3]

  • Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode)

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5-10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Data Analysis:

  • Retention Time: Compare the retention time of the major peak in the sample chromatogram with that of a known this compound standard.

  • Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST, Wiley). The spectrum of this compound will show a molecular ion peak (M+) at m/z 206 and characteristic fragmentation patterns.

  • Purity: Assess the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

G GC-MS Analysis Workflow for this compound SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection (1 µL) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Impact, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole Analyzer) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

A logical workflow for the GC-MS analysis of this compound.

Biological Interaction: Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7] While this compound imparts a musky character, the specific human ORs responsible for its detection are part of a broader family of receptors that respond to various musk compounds. Studies have identified OR5AN1 and OR1A1 as key human receptors for different classes of musks, such as macrocyclic and nitromusks.[8][9][10] The binding of an odorant to its specific OR initiates a conserved intracellular signaling cascade.

The general olfactory signal transduction pathway is as follows:

  • Binding: this compound (the odorant ligand) binds to a specific Olfactory Receptor (OR) on the neuron's membrane.

  • G-Protein Activation: This binding causes a conformational change in the OR, activating the associated heterotrimeric G-protein (specifically Gα-olf). The Gα-olf subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gα-olf subunit binds to and activates the enzyme adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger. The intracellular concentration of cAMP rises rapidly.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to its depolarization.

  • Action Potential: If the depolarization reaches a sufficient threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission: The action potential propagates along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

G General Olfactory Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OR Olfactory Receptor (OR) G-protein Coupled G_Protein Gα-olf (Inactive) OR:f1->G_Protein 2. Activation AC Adenylyl Cyclase (ACIII) CNG Cyclic Nucleotide-Gated (CNG) Channel Depolarization Depolarization (Ca²⁺, Na⁺ influx) CNG->Depolarization 6. Cation Influx This compound This compound (Odorant) This compound->OR:f0 1. Binding G_Protein_Active Gα-olf (Active) G_Protein->G_Protein_Active G_Protein_Active->AC 3. Activation ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP 4. Conversion AC cAMP->CNG 5. Gating ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential 7. Signal Firing

The G-protein coupled signaling cascade initiated by an odorant.

References

The Environmental Fate and Degradation of Cashmeran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one and CAS number 33704-61-9, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] Its characteristic warm, musky, and woody scent has made it a popular component in fragrance formulations.[2][3] As a result of its widespread use, this compound is released into the environment primarily through wastewater treatment plant (WWTP) effluents.[1][4] This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, compiling available data on its physicochemical properties, biodegradability, bioaccumulation potential, and photodegradation. Detailed experimental protocols for key studies and diagrams illustrating its environmental pathways are also presented to support further research and risk assessment.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. This compound is a solid at room temperature with a relatively low melting point.[2][5] It is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature and a tendency to partition to organic matter in soil and sediment.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₂O[3]
Molecular Weight206.32 g/mol [2]
Physical FormWhite to off-white solid[3]
Melting Point27 °C[1][5]
Boiling Point220-286 °C (decomposition may occur at 220 °C)[1][2][5]
Vapour Pressure1 Pa @ 25 °C[1]
Water Solubility49.1 mg/L @ 20 °C[1]
Octanol-Water Partition Coefficient (log Kow)4.2 @ 20 °C[1][3]
Henry's Law Constant1.44 Pa·m³/mol[6]
Soil Adsorption Coefficient (log Koc)2.3[1]

Environmental Fate and Degradation

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes. Due to its physicochemical properties, upon release into the aquatic environment, it has a tendency to adsorb to suspended solids and sediments.[3]

Biodegradation

Studies on the biodegradability of this compound have consistently shown that it is not readily biodegradable.[1][3] This persistence suggests that it has the potential to remain in the environment for extended periods.

Table 2: Biodegradability of this compound

Test TypeDurationBiodegradationReference
OECD TG 301C (Modified MITI Test I)28 days0%[1][3]

This lack of significant biodegradation in standard tests indicates that microbial degradation in conventional wastewater treatment plants and the wider environment is likely to be a slow process.

Bioaccumulation

This compound's high log Kow value suggests a potential for bioaccumulation in aquatic organisms.[1] However, experimental data from bioconcentration studies indicate a low to moderate potential for bioaccumulation in fish.

Table 3: Bioaccumulation of this compound

Test TypeSpeciesDurationBioconcentration Factor (BCF)Reference
OECD TG 305Cyprinus carpio (Carp)56 days157 L/kg (lipid-normalized)[3]

The measured BCF is below the threshold for classification as a bioaccumulative substance.[3]

Photodegradation

Photodegradation is a significant abiotic degradation pathway for this compound. In the atmosphere, it is expected to be rapidly degraded by hydroxyl radicals.[1] Studies have also shown that this compound can be photodegraded by UV irradiation in aqueous solutions.[7]

Table 4: Photodegradation of this compound

CompartmentProcessHalf-lifeReference
AtmospherePhoto-oxidation by hydroxyl radicals1.2 hours (calculated)[1]
Aquatic EnvironmentUV irradiationReadily photodegraded[7]

Experimental Protocols

OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test is designed to assess the ready biodegradability of chemicals by aerobic microorganisms.[6][8]

  • Principle: The consumption of oxygen by a microbial inoculum in the presence of the test substance is measured over a 28-day period.[8] Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed.

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is typically used.[5]

  • Test Conditions: The test is conducted in the dark at a constant temperature (25 ± 1 °C) in a closed respirometer.[8] The test substance is the sole source of organic carbon.

  • Procedure:

    • A defined volume of mineral medium is inoculated with a small volume of activated sludge.

    • The test substance is added to the test flasks, and control flasks contain only the inoculum and mineral medium.

    • The oxygen consumption is measured continuously or at frequent intervals for 28 days.

    • The percentage biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank) with its ThOD.

  • Pass Level: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6]

OECD Test Guideline 305: Bioconcentration in Fish

This guideline describes a procedure to determine the bioconcentration of a chemical in fish.[9][10]

  • Principle: Fish are exposed to the test substance in water under flow-through or semi-static conditions for a defined period (uptake phase), followed by a period in clean water (depuration phase).[11] The concentration of the test substance in the fish tissue is measured at intervals during both phases.

  • Test Species: A variety of fish species can be used, with carp (B13450389) (Cyprinus carpio) being a common choice.[3]

  • Test Conditions: The test is conducted at a constant temperature with controlled water quality parameters (e.g., pH, dissolved oxygen).[11]

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.[1] Water and fish samples are taken at regular intervals for analysis.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for a period to determine the rate of elimination of the substance. Fish samples are taken at intervals.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cf) to its concentration in the water (Cw) at steady-state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Environmental Fate and Risk Assessment Workflow

The following diagrams illustrate the environmental fate pathway of this compound and a typical workflow for its environmental risk assessment.

cluster_source Source cluster_release Release cluster_treatment Treatment cluster_environment Environmental Compartments cluster_processes Degradation & Partitioning Consumer Products Consumer Products Wastewater Wastewater Consumer Products->Wastewater Use & Disposal WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Aquatic Environment Aquatic Environment WWTP->Aquatic Environment Effluent Discharge Soil Soil WWTP->Soil Biosolids Application Sediment Sediment Aquatic Environment->Sediment Partitioning Atmosphere Atmosphere Aquatic Environment->Atmosphere Volatilization Biodegradation Biodegradation Aquatic Environment->Biodegradation Photodegradation Photodegradation Aquatic Environment->Photodegradation Adsorption Adsorption Aquatic Environment->Adsorption Bioaccumulation Bioaccumulation Aquatic Environment->Bioaccumulation Uptake by Biota Sediment->Biodegradation Soil->Biodegradation Soil->Adsorption Atmosphere->Photodegradation Volatilization Volatilization

Caption: Environmental fate pathway of this compound.

cluster_data Data Collection cluster_assessment Assessment cluster_characterization Risk Characterization cluster_management Risk Management PhysChem Physicochemical Properties Exposure Exposure Assessment (PEC Calculation) PhysChem->Exposure Fate Environmental Fate Data (Biodegradation, Photodegradation) Fate->Exposure Ecotox Ecotoxicity Data Effects Effects Assessment (PNEC Derivation) Ecotox->Effects Usage Usage & Release Information Usage->Exposure RiskQuotient Risk Quotient (RQ) RQ = PEC / PNEC Exposure->RiskQuotient Effects->RiskQuotient Conclusion Conclusion on Risk RiskQuotient->Conclusion

Caption: Environmental risk assessment workflow.

Conclusion

The available scientific data indicate that this compound is persistent in the environment, with low rates of biodegradation.[1][3] While its potential for bioaccumulation is considered low to moderate based on experimental studies, its persistence warrants ongoing monitoring and research.[3] Photodegradation appears to be a more significant removal pathway, particularly in the atmosphere.[1][7] The information compiled in this guide, including the detailed experimental protocols and illustrative diagrams, provides a comprehensive resource for researchers and professionals involved in the environmental risk assessment of fragrance ingredients. Further research should focus on the long-term fate of this compound in various environmental compartments and the potential for the formation of degradation products.

References

Technical Whitepaper: An Evaluation of Cashmeran's Potential as an Endocrine Disrupting Chemical

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cashmeran (DPMI), a polycyclic musk fragrance ingredient widely used in consumer products, has been the subject of evaluation for its potential to interact with the endocrine system.[1][2][3] Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5] This technical guide provides an in-depth analysis of the available scientific data on this compound, employing a weight-of-evidence approach to assess its potential as an EDC. The assessment integrates data from computational toxicology, a suite of in vitro bioassays, and pivotal in vivo studies. Detailed experimental protocols for key assays are provided, alongside structured data summaries and mechanistic diagrams to offer a comprehensive resource for the scientific community.

Introduction and Regulatory Context

This compound, identified by CAS number 33704-61-9 and the IUPAC name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance valued for its complex woody-musk scent profile.[][7][8] Its prevalence in perfumes, cosmetics, and household products results in widespread human exposure.[2][3] Consequently, a thorough safety assessment, including its potential for endocrine disruption, is critical.

The evaluation of a substance's potential to be an EDC is not based on a single test but rather on a comprehensive weight-of-evidence (WoE) approach.[1] This involves integrating results from various lines of evidence, including computational predictions, cell-based (in vitro) assays that probe specific mechanisms of action, and whole-organism (in vivo) studies that assess for adverse outcomes.[1][4] Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have reviewed this compound and noted weak in vitro endocrine activity, but concluded that available data do not demonstrate the potential for adverse effects resulting from this activity.[2]

cluster_1 Tier 2: Hazard Characterization cluster_2 Tier 3: Risk Assessment A In Silico (Q)SAR Models C In Vivo Assays (e.g., Uterotrophic) A->C Inform B In Vitro Assays (High-Throughput Screening) B->C Inform D Weight of Evidence Evaluation C->D

Figure 1: Tiered approach for endocrine disruptor assessment.

In Silico and In Vitro Assessment

Computational and high-throughput screening methods provide the first tier of evidence for potential endocrine activity.

2.1 Computational (In Silico) Screening Predictive models, such as the Danish (Q)SAR database, have been used to evaluate this compound. These computational assessments did not indicate any endocrine disruption potential.[1]

2.2 In Vitro Mechanistic Assays A battery of in vitro assays has been employed to investigate this compound's ability to interact with key components of the endocrine system at the molecular level. Data from the U.S. EPA's ToxCast program showed that this compound was inactive in assays covering estrogen, androgen, thyroid, and steroidogenesis pathways when tested at non-cytotoxic concentrations.[1][9] Specific receptor activity studies have yielded nuanced results, which are summarized in Table 1.

Table 1: Summary of Quantitative In Vitro Data for this compound

Assay Type/EndpointSystem/Cell LineReceptor TargetResultReference
Estrogenic ActivityHuman HeLa CellsEstrogen ReceptorInactive[1]
Estrogenic ActivityCHO-K1 CellsEstrogen ReceptorWeak Agonist Activity[1]
Androgenic ActivityCHO-K1 CellsHuman Androgen Receptor (hAR)No Agonist or Antagonist Activity[1]
Thyroid ActivityCHO-K1 CellsHuman Thyroid Hormone Receptor β (hTHRβ)No Agonist or Antagonist Activity[1]
Multi-pathway ScreenU.S. EPA ToxCast™E/A/T/S PathwaysInactive at non-cytotoxic concentrations[1][9]

E/A/T/S: Estrogen, Androgen, Thyroid, Steroidogenesis

The data indicate that while most assays are negative, weak estrogenic activity was detected in one cell line. This necessitates further investigation with more integrated biological systems.

Ligand Estrogenic Ligand (e.g., this compound) ER Estrogen Receptor (ER) (Cytoplasm) Ligand->ER Binds Dimer ER Dimerization ER->Dimer Conformational Change Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binding to Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response

Figure 2: Estrogen receptor (ER) agonist signaling pathway.

2.3 Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity.[10]

  • Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the gene for the human estrogen receptor (hER) and a reporter gene construct (e.g., lacZ) linked to estrogen response elements.[11][12] When an estrogenic substance binds to the hER, the receptor activates transcription of the lacZ gene, producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a quantifiable color change from yellow to red.[11][12][13]

  • Methodology:

    • Yeast Culture: A culture of the recombinant yeast is grown to a logarithmic phase.

    • Assay Preparation: The test chemical (this compound) and a positive control (e.g., 17β-estradiol) are serially diluted in a 96-well microtiter plate. A solvent control is also included.

    • Incubation: The yeast culture, suspended in an assay medium containing the chromogenic substrate, is added to each well. The plate is incubated for a period of 18 to 72 hours at approximately 30-34°C.[11][12][14]

    • Measurement: The absorbance of each well is measured using a spectrophotometer at an appropriate wavelength (e.g., ~570 nm for the red product of CPRG cleavage).

    • Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated to quantify the estrogenic potency of the test chemical relative to the positive control.

In Vivo Assessment

In vivo studies are essential to determine if in vitro activity translates into an adverse effect in a whole organism, considering metabolic and pharmacokinetic processes.

3.1 Systemic and Reproductive Toxicity Studies this compound has been evaluated in comprehensive animal studies. No adverse effects related to the endocrine system were observed in either a 90-day repeated dose oral gavage study or a reproductive and developmental toxicity screening study.[1][9] A high No Observed Adverse Effect Level (NOAEL) was established in a reproductive toxicity assay, as detailed in Table 2.

Table 2: Summary of Quantitative In Vivo Data for this compound

Study TypeSpeciesEndpoint(s)ResultReference
90-Day Repeated Dose ToxicityRatHistopathology, clinical signsNo adverse endocrine-related effects[1][9]
Reproductive & Developmental ScreeningRatFertility, gestation, pup viabilityNo adverse endocrine-related effects[1]
Reproductive Toxicity AssayRatReproductive performanceNOAEL: 1875 mg/kg/day (oral)[9]

3.2 Experimental Protocol: Rodent Uterotrophic Bioassay (per OECD TG 440)

The uterotrophic bioassay is the standard in vivo screening assay for detecting estrogenic activity.[15][16] It is based on the principle that estrogens stimulate a rapid and measurable increase in the weight of the uterus.[16][17]

  • Principle: The assay measures the change in uterine weight in either immature or ovariectomized (OVX) female rats or mice following several days of exposure to a test chemical.[15][17] An increase in uterine weight indicates a potential estrogenic effect.

  • Methodology:

    • Animal Model: Immature female rats (e.g., weaned at 21 days of age) or young adult, surgically ovariectomized females are used.[17][18] Ovariectomy removes the primary endogenous source of estrogens.

    • Dosing: Animals are randomly assigned to groups (typically n=6-10). Groups include a vehicle control, a positive control (e.g., 17α-ethinylestradiol), and at least three dose levels of the test substance (this compound). The substance is administered daily for 3 to 7 consecutive days, typically via oral gavage or subcutaneous injection.[15][17]

    • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a "blotted weight."[16]

    • Data Analysis: Uterine weights (absolute and relative to body weight) are statistically compared between the treated groups and the vehicle control group. A statistically significant increase in uterine weight in a dose-responsive manner is considered a positive result.

start Start: Select Animal Model (Immature/OVX Rodent) acclimate Acclimation Period start->acclimate grouping Randomize into Dose Groups acclimate->grouping dosing Daily Dosing (3-7 Days) grouping->dosing c_group • Vehicle Control • Positive Control (EE2) • Test Substance (≥3 doses) grouping->c_group necropsy Necropsy (24h after last dose) dosing->necropsy weigh Record Body Weight Excise & Weigh Uterus necropsy->weigh analysis Statistical Analysis: Compare Uterine Weights to Vehicle Control weigh->analysis end Conclusion: Positive or Negative for Estrogenic Activity analysis->end

Figure 3: Experimental workflow for the rodent uterotrophic assay.

Conclusion: Weight-of-Evidence Evaluation

The comprehensive assessment of this compound's endocrine-disrupting potential reveals a clear pattern. While a single, sensitive in vitro assay suggested weak estrogen receptor agonist activity, this finding was not replicated in other in vitro systems, including the broader ToxCast screening program.[1] Crucially, the weak in vitro signal did not translate to any adverse endocrine-related effects in multiple, robust in vivo studies, including repeated dose and reproductive toxicity assays.[1][9]

References

toxicological profile of cashmeran on aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Cashmeran on Aquatic Organisms

Introduction

This compound®, chemically known as 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (CAS No. 33704-61-9), is a polycyclic musk widely used as a fragrance ingredient in cosmetics, personal hygiene products, air fresheners, and household cleaning agents.[1][2] Its widespread use results in its release into the aquatic environment, primarily through wastewater treatment plant effluents.[1][2] This technical guide provides a comprehensive overview of the aquatic toxicology of this compound, summarizing key data on its environmental fate, ecotoxicity across different trophic levels, and the experimental protocols used for its assessment.

Environmental Fate and Persistence

The environmental behavior of a chemical dictates its potential for exposure to aquatic organisms. This compound is characterized by its persistence in the environment and a low potential for bioaccumulation.[1]

2.1 Persistence and Degradability

This compound is not readily biodegradable.[2] In a 28-day study conducted according to OECD Test Guideline 301C, no mineralization was observed, with 0% biodegradation measured by biological oxygen demand (BOD).[1][2] After 28 days, 99% of the substance remained, leading to its classification as "Persistent".[1][2] It is not expected to hydrolyze in water due to the absence of readily hydrolysable functional groups.[1]

2.2 Bioaccumulation Potential

Despite having an octanol-water partition coefficient (Log Kow) of 4.2, which suggests a potential for bioaccumulation, experimental data indicate a low bioconcentration potential in fish.[1][3][4] A study following OECD TG 305 reported a lipid-normalized bioconcentration factor (BCF) of 157 L/kg wet weight in carp (B13450389) (Cyprinus carpio).[1][2] This value is well below the threshold of 2000 L/kg, leading to the classification of this compound as "Not Bioaccumulative".[1][2]

2.3 Environmental Transport and Partitioning

When released into the environment, this compound is expected to predominantly partition to the water (95%) and soil compartments.[1][4] It has a soil adsorption coefficient (log KOC) of 2.3, suggesting medium mobility in soil.[1][2] Its Henry's law constant of 1.44 Pa·m³/mol indicates moderate volatility from water and moist soil.[1] In the atmosphere, it undergoes rapid photo-oxidation with a calculated half-life of 1.2 hours.[1][2]

Table 1: Summary of Environmental Fate Properties for this compound

ParameterValueGuideline/MethodClassification/InterpretationSource(s)
Biodegradation 0% after 28 daysOECD TG 301CNot readily biodegradable; Persistent[1][2]
Log Kow 4.2MeasuredMeets threshold for bioaccumulation concern[1][3][4]
BCF (Fish) 157 L/kgOECD TG 305Low potential to bioconcentrate; Not Bioaccumulative[1][2]
Log Koc 2.3MeasuredMedium mobility in soil[1][2]

Aquatic Ecotoxicity

The ecotoxicity of this compound has been evaluated across three key aquatic trophic levels: fish, invertebrates, and algae. The data consistently show that while the substance is toxic to aquatic life, it is not classified as highly toxic based on acute exposure values.

3.1 Acute Toxicity

Acute toxicity is assessed over short exposure periods (48-96 hours) to determine the concentration that causes an immediate effect, such as mortality or immobilization, in 50% of the test population (LC50/EC50).

Table 2: Acute Toxicity of this compound to Aquatic Organisms

Trophic LevelSpeciesDurationEndpointValue (mg/L)MethodSource(s)
Fish Oryzias latipes (Japanese Rice Fish)96 hLC502.12Experimental[5]
Oryzias latipes (Medaka)96 hLC501.7OECD TG 203[2]
Fish (General)96 hLC504.4Calculated (ECOSAR)[1][2]
Invertebrate Daphnia magna (Water Flea)48 hEC50 (Immobilization)1.5OECD TG 202[1][2][5]
Algae Desmodesmus subspicatus72 hEC50 (Growth Inhibition)10OECD TG 201[2][5]
Algae (General)96 hEC501.35Calculated (ECOSAR)[1][4]

3.2 Chronic Toxicity

Chronic toxicity studies assess the effects of longer-term exposure at lower concentrations. Data on the chronic aquatic toxicity of this compound are limited.

Table 3: Chronic Toxicity of this compound to Aquatic Organisms

Trophic LevelSpeciesDurationEndpointValue (mg/L)MethodSource(s)
Fish Danio rerio (Zebrafish)-NOEC (Early-life stage)0.16OECD Guideline[2]

Experimental Protocols

The aquatic toxicity data for this compound have been generated primarily using standardized methodologies from the Organisation for Economic Co-operation and Development (OECD). Due to this compound's low water solubility, test media are often prepared as a Water Accommodated Fraction (WAF).[6][7]

4.1 OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9][10]

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Japanese Rice Fish (Oryzias latipes).[2][9]

  • Test Duration: 96 hours.[8][9]

  • Procedure: Fish are exposed to a geometric series of at least five test concentrations and a control.[8] For a substance like this compound, a semi-static renewal procedure (renewing test solutions every 24 hours) is often employed to maintain exposure concentrations.

  • Test Conditions: Controlled temperature (e.g., 10-14°C for rainbow trout), lighting, and dissolved oxygen levels are maintained.[11]

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours.[8] The LC50 value and its 95% confidence limits are calculated using statistical methods like Probit analysis.[10][12]

4.2 OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration at which 50% of the daphnids are rendered immobile (EC50).[13][14]

  • Test Organism: Daphnia magna, less than 24 hours old.[13]

  • Test Duration: 48 hours.[14]

  • Procedure: Daphnids are exposed to the test substance across a range of concentrations in a static or semi-static system.[15]

  • Endpoint: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[6][15] The 48h-EC50 is the primary result.

4.3 OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline determines the effect of a substance on the growth of microalgae.[7][16][17]

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[5][16]

  • Test Duration: 72 hours.[7][17]

  • Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.[16][18]

  • Endpoint: Growth inhibition is quantified by measuring algal biomass (e.g., cell counts) over time compared to controls.[18] The EC50 is calculated based on the reduction in either growth rate or yield.[17]

Visualizations

5.1 Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a generalized workflow for conducting a standard aquatic ecotoxicity study, such as an OECD 202 or 203 test.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis & Reporting prep_solution Prepare Test Substance (e.g., WAF for this compound) prep_vessels Prepare Test Vessels prep_solution->prep_vessels acclimate Acclimate Test Organisms introduce_org Introduce Organisms to Test Vessels acclimate->introduce_org prep_media Prepare Dilution Media & Control prep_media->prep_vessels prep_vessels->introduce_org expose Maintain Exposure (48-96 hours) (Static or Semi-Static) introduce_org->expose observe Record Observations (e.g., Mortality, Immobilization) at 24, 48, 72, 96h expose->observe analyze Perform Chemical Analysis of Test Concentrations observe->analyze calculate Calculate Endpoints (LC50 / EC50) with Confidence Limits observe->calculate report Generate Final Report calculate->report

Caption: Generalized workflow for a standard aquatic toxicity test.

5.2 Environmental Risk Characterization Logic

Environmental risk is determined by comparing the concentration of a substance expected in the environment with the concentration known to cause no adverse effects.

G cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization usage Usage & Release Data (e.g., from consumer products) fate Environmental Fate Models (Partitioning, Degradation) usage->fate pec PEC (Predicted Environmental Concentration) fate->pec rq Risk Quotient (RQ) = PEC / PNEC pec->rq acute Acute Toxicity Data (LC50 / EC50) pnec PNEC (Predicted No-Effect Concentration) acute->pnec Apply Assessment Factor (e.g., 1000) chronic Chronic Toxicity Data (NOEC) chronic->pnec pnec->rq conclusion RQ < 1: Low Risk RQ ≥ 1: Potential Risk rq->conclusion

Caption: Logic flow for environmental risk characterization.

Environmental Risk Characterization

The environmental risk of this compound is determined by comparing its Predicted Environmental Concentration (PEC) with its Predicted No-Effect Concentration (PNEC).

  • PNEC: The freshwater aquatic PNEC for this compound has been derived as 1.35 µg/L.[1][4] This value was calculated from the algal ecotoxicity endpoint (EC50 = 1.35 mg/L) using a conservative assessment factor of 1000, which accounts for uncertainty when extrapolating from acute lab data to chronic ecosystem effects.[1][4]

  • PEC: The estimated concentration of this compound in Australian river water is 0.033 µg/L, with a worst-case estimate based on international data being 0.17 µg/L.[1]

  • Risk Quotient (RQ): The RQ (PEC/PNEC) is less than 1, indicating that the expected concentrations of this compound in surface waters are below the level of concern.[1]

Based on its properties, this compound is classified under the Globally Harmonised System (GHS) as Acute Aquatic Category 2 (H401: Toxic to aquatic life) and Chronic Aquatic Category 2 (H411: Toxic to aquatic life with long lasting effects).[1] This chronic classification is driven by its persistence combined with its acute toxicity, as comprehensive chronic data are not available.[1]

Conclusion

The toxicological profile of this compound indicates that it is a persistent but not bioaccumulative substance in the aquatic environment. It exhibits acute toxicity to fish, aquatic invertebrates, and algae, with EC50 and LC50 values typically in the range of 1 to 10 mg/L. While chronic toxicity data are limited, risk assessments based on the ratio of predicted environmental concentrations to predicted no-effect concentrations conclude that the current industrial use of this compound is unlikely to pose a high risk to the aquatic environment.[1] Its GHS classification as toxic to aquatic life with long-lasting effects underscores the importance of managing its release into waterways due to its high persistence.[1][3]

References

mechanism of action in human olfactory research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action in Human Olfactory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human olfactory system is a sophisticated sensory apparatus capable of detecting and discriminating a vast array of volatile chemical compounds. This ability is fundamental to our perception of flavor, assessment of environmental hazards, and even social interactions. For researchers and professionals in drug development, a deep understanding of the olfactory mechanism of action is paramount. It provides a foundation for developing novel therapeutics for olfactory dysfunction, understanding potential off-target effects of drugs, and leveraging the olfactory pathway for drug delivery. This guide details the core molecular events of olfactory signal transduction, presents key quantitative data, outlines critical experimental protocols, and provides visual representations of the underlying pathways and workflows.

Core Molecular Components of Olfactory Transduction

The process of converting a chemical odorant signal into an electrical signal in the brain is orchestrated by a precise set of molecular players located within the cilia of olfactory sensory neurons (OSNs).

  • Odorant Receptors (ORs): Humans express approximately 350-400 types of functional ORs, which constitute the largest superfamily of G protein-coupled receptors (GPCRs).[1][2][3] Each OSN typically expresses only one type of OR, which determines its specific odorant response profile.[4]

  • Olfactory G-protein (Gα-olf): A specialized G-protein, Gα-olf, is coupled to the ORs.[3][4][5] It is a stimulatory G-protein (Gs-like) that plays a crucial role in initiating the downstream signaling cascade.[6][7]

  • Adenylyl Cyclase Type III (ACIII): This enzyme is highly concentrated in olfactory cilia and is the primary effector of Gα-olf.[4][6][8] Its activation is a critical step for second messenger production. Inhibition of adenylyl cyclase has been shown to prevent electrophysiological responses to odorants.[9]

  • Cyclic Adenosine Monophosphate (cAMP): As the principal second messenger in this pathway, cAMP is synthesized by ACIII from ATP.[10][11][12] Its primary role is to directly gate ion channels.

  • Cyclic Nucleotide-Gated (CNG) Channels: These non-selective cation channels are directly opened by the binding of cAMP.[10][13][14][15] The native olfactory CNG channel is a heterotetramer, composed of distinct subunits (CNCα3, CNCα4, and CNCβ1b in rats) that determine its sensitivity and gating properties.[16][17]

  • Calcium-activated Chloride Channels (CaCCs): The influx of Ca2+ through CNG channels activates these chloride channels.[10][18] Due to an unusually high intracellular chloride concentration in OSNs, the opening of CaCCs leads to an efflux of Cl-, further depolarizing the neuron and amplifying the signal.[18][19]

  • Calcium/Calmodulin (CaM): The increase in intracellular Ca2+ acts as a critical feedback signal. Calcium binds to calmodulin, and the Ca2+/CaM complex plays a key role in signal termination and adaptation by modulating the activity of both CNG channels and ACIII.[18][20][21][22]

The Olfactory Signaling Cascade

The perception of a smell is initiated by a rapid and well-defined signaling cascade within the olfactory cilia.

  • Odorant Binding: Volatile odorant molecules, inhaled into the nasal cavity, dissolve in the mucus layer and bind to specific ORs on the cilia of OSNs.[5]

  • G-Protein Activation: This binding event induces a conformational change in the OR, activating the associated Gα-olf protein. The activated Gα-olf exchanges GDP for GTP and dissociates from its βγ subunits.[1][23]

  • Second Messenger Production: The dissociated Gα-olf-GTP complex binds to and activates ACIII.[4][6][11] Activated ACIII rapidly converts ATP into cAMP, leading to a significant increase in the intracellular cAMP concentration.[10][12]

  • Cation Influx and Depolarization: cAMP molecules bind directly to CNG channels, causing them to open.[7][13] This allows an influx of cations, primarily Na+ and Ca2+, into the cell, leading to the initial depolarization of the OSN membrane.[5][10]

  • Signal Amplification: The Ca2+ that enters through the CNG channels binds to and opens CaCCs.[18] The subsequent efflux of Cl- ions provides a substantial secondary depolarization, amplifying the initial receptor potential.[19][24]

  • Action Potential Generation: If the summed depolarization, known as the generator potential, is sufficient to reach the threshold at the axon hillock, it triggers the firing of action potentials that are transmitted to the olfactory bulb in the brain.[24][25]

  • Signal Termination and Adaptation: The signaling cascade is rapidly terminated to allow the neuron to respond to new stimuli. This is achieved through several feedback mechanisms mediated by the influx of Ca2+. The Ca2+/CaM complex reduces the affinity of the CNG channel for cAMP, promoting its closure.[20][22] Additionally, Ca2+/CaM-dependent protein kinase II (CaMKII) can phosphorylate and inhibit ACIII, reducing cAMP production.[20][22] Finally, Ca2+ is extruded from the cell by a Na+/Ca2+ exchanger.[18]

Olfactory_Signaling_Pathway cluster_0 cluster_1 Olfactory Sensory Neuron Cilium cluster_ions cluster_feedback Adaptation/Termination cluster_2 Odorant Odorant Molecule OR Odorant Receptor (OR) Odorant->OR Binds Golf G-protein (Gα-olf) OR->Golf Activates ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII Activates cAMP cAMP ACIII->cAMP Synthesizes ATP ATP ATP->ACIII CNG CNG Channel cAMP->CNG Opens CaCC Ca²⁺-activated Cl⁻ Channel CNG->CaCC Ca²⁺ influx activates Na_in Na⁺ Influx CNG->Na_in leads to Ca_in Ca²⁺ Influx CNG->Ca_in leads to Depolarization Membrane Depolarization CaCC->Depolarization Cl⁻ efflux Cl_out Cl⁻ Efflux CaCC->Cl_out leads to CaM Calmodulin (CaM) CaM->CNG Inhibits CaMKII CaMKII CaM->CaMKII Activates CaMKII->ACIII Inhibits AP Action Potential to Brain Depolarization->AP Ca_in->CaM Binds

Caption: The canonical olfactory signal transduction cascade.

Quantitative Data in Olfactory Transduction

The following table summarizes key quantitative parameters associated with the components of the olfactory signaling pathway, compiled from studies on vertebrate models.

ParameterComponentValueSpecies/ModelReference
Receptor Density Odorant Receptors~1000 functional genesRodents[2]
Odorant Receptors~350 functional genesHumans[2]
Channel Activation CNG ChannelK_act (cAMP): 2.5 - 4.0 µMFrog, Rat[26]
CNG ChannelK_act (cGMP): 1.0 - 1.8 µMFrog, Rat[26]
CNG ChannelHill Coefficient: 1.4 - 1.8Frog, Rat[26]
Ion Currents Voltage-gated inward currentPeak at -30 mV (-0.7 ± 0.1 nA)Human OSNs[27]
Voltage-gated outward current0.7 ± 0.1 nA at +40 mVHuman OSNs[27]
Second Messengers cAMP concentrationRapid, transient elevationRat Cilia[28]
IP3 concentrationCan be elevated by certain odorantsRat Cilia[28][29]
Channel Density CNG Channels700–2,300 molecules/µmOlfactory Cilia[30]

Experimental Protocols in Olfactory Research

A variety of sophisticated techniques are employed to investigate the olfactory mechanism of action. Below are detailed methodologies for three key experimental approaches.

Electro-olfactography (EOG)

The EOG is a macroscopic recording of the summated generator potentials from a population of OSNs in response to an odorant stimulus.[31][32] It provides an objective measure of peripheral olfactory function.

Methodology:

  • Preparation: The subject (animal or human) is prepared to expose the olfactory epithelium. In animal models, this may involve surgical dissection.[33] In humans, the procedure is performed non-invasively or minimally invasively using nasal endoscopy to guide electrode placement.[34][35]

  • Electrode Placement: A recording electrode (e.g., a saline-filled glass pipette with a silver-chloride wire) is placed on the surface of the olfactory epithelium. A reference electrode is placed in a nearby, non-sensory region.[33]

  • Odorant Delivery: A controlled pulse of a specific odorant, diluted in purified air, is delivered to the epithelium via an olfactometer. The system ensures precise control over odorant concentration, duration, and flow rate.

  • Recording: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. An odorant stimulus typically elicits a slow, negative voltage deflection.[31]

  • Data Analysis: The amplitude and kinetics of the negative EOG potential are measured. The amplitude is generally proportional to the logarithm of the odorant concentration. These responses can be used to assess the sensitivity and responsiveness of the olfactory epithelium as a whole.

EOG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis SubjectPrep Subject Preparation (Anesthesia/Immobilization) EpitheliumExposure Olfactory Epithelium Exposure (Surgical or Endoscopic) SubjectPrep->EpitheliumExposure ElectrodePlacement Place Recording & Reference Electrodes EpitheliumExposure->ElectrodePlacement OdorantDelivery Deliver Controlled Odorant Pulse (Olfactometer) ElectrodePlacement->OdorantDelivery RecordPotential Amplify & Record Potential Difference OdorantDelivery->RecordPotential MeasureResponse Measure EOG Amplitude & Kinetics RecordPotential->MeasureResponse DoseResponse Generate Dose-Response Curve MeasureResponse->DoseResponse

Caption: A generalized workflow for Electro-olfactography (EOG) experiments.

Calcium Imaging

This technique visualizes the changes in intracellular calcium concentration within individual OSNs, providing a direct measure of neuronal activation in response to odorants.[36][37]

Methodology:

  • Preparation and Loading: The olfactory epithelium is acutely dissected and maintained in a physiological buffer.[38] Alternatively, in vivo preparations can be used.[39] The tissue is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or utilizes a genetically encoded calcium indicator (e.g., GCaMP) expressed in the OSNs.[38][39]

  • Microscopy Setup: The preparation is placed on the stage of an epifluorescence or confocal microscope equipped for live-cell imaging. A perfusion system is used to deliver solutions and odorants to the tissue.

  • Stimulation: A baseline fluorescence level is established. A solution containing a specific odorant is then perfused over the epithelium for a defined period.

  • Image Acquisition: A series of images is captured before, during, and after odorant application. An increase in intracellular Ca2+ upon stimulation leads to a change in the fluorescence intensity of the indicator.

  • Data Analysis: The fluorescence intensity of individual cell bodies over time is quantified. The change in fluorescence (ΔF/F) is calculated for each cell to represent its response magnitude. This allows for the characterization of the response profiles of single neurons to a panel of different odorants.[38]

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq is a powerful transcriptomic technique used to profile the gene expression of individual cells within the heterogeneous olfactory epithelium. It is invaluable for identifying cell types, developmental trajectories, and the specific olfactory receptors expressed by a given neuron.[40][41]

Methodology:

  • Tissue Dissociation: A sample of olfactory epithelium is obtained and dissociated into a single-cell suspension using enzymatic digestion (e.g., with a cold-active protease to minimize artifacts) and gentle mechanical disruption.[42][43]

  • Single-Cell Isolation: Individual cells are isolated. This is often achieved using fluorescence-activated cell sorting (FACS), especially if reporter lines are used to label specific cell populations, or through microfluidic devices (e.g., Fluidigm C1, 10x Genomics Chromium).[40][41]

  • Cell Lysis and Reverse Transcription: Inside the microfluidic device or in individual wells, each cell is lysed to release its mRNA. This mRNA is then reverse-transcribed into more stable cDNA. Unique molecular identifiers (barcodes) are typically incorporated at this stage to label the transcripts from each cell.

  • cDNA Amplification and Library Preparation: The cDNA from each cell is amplified, typically via PCR. Sequencing adapters are then added to create a sequencing-ready library.[44]

  • Sequencing and Data Analysis: The pooled library is sequenced using a next-generation sequencing platform. The resulting data is demultiplexed using the barcodes to assign reads back to their original cells. Bioinformatic analysis is then used to cluster cells based on their gene expression profiles, identify cell-type-specific markers (including specific ORs), and reconstruct developmental pathways.[41][42]

Adaptation_Feedback_Loop cluster_feedback Negative Feedback Mechanisms Odorant Sustained Odorant Stimulus OR_Active OR Activation Odorant->OR_Active ACIII_Active ACIII Activation OR_Active->ACIII_Active cAMP_High High [cAMP] ACIII_Active->cAMP_High CNG_Open CNG Channel Open cAMP_High->CNG_Open Ca_Influx High Intracellular [Ca²⁺] CNG_Open->Ca_Influx CaM_Active Ca²⁺/Calmodulin Activation Ca_Influx->CaM_Active Activates CaMKII_Active CaMKII Activation CaM_Active->CaMKII_Active Activates CaM_Inhibits_CNG Reduces CNG affinity for cAMP CaM_Active->CaM_Inhibits_CNG CaMKII_Inhibits_ACIII Inhibits ACIII Activity CaMKII_Active->CaMKII_Inhibits_ACIII

Caption: Key negative feedback loops in olfactory adaptation.

Conclusion and Future Directions

The mechanism of action in human olfaction is a complex yet elegant process, beginning with a ligand-receptor interaction and culminating in a precisely modulated electrical signal. The core pathway involving Gα-olf, ACIII, cAMP, and CNG channels is well-established, with Ca2+ playing a dual role in both signal amplification and termination. Methodologies like EOG, calcium imaging, and scRNA-seq have been instrumental in elucidating these steps.

For drug development professionals, this knowledge is critical. The olfactory epithelium presents a potential route for direct-to-brain drug delivery, while the large family of olfactory GPCRs represents a potential source of off-target drug effects. Future research will continue to focus on de-orphanizing the remaining human ORs, understanding the combinatorial code of odor perception at a deeper level, and exploring the functional implications of alternative signaling pathways that may exist in parallel to the canonical cAMP cascade.[28][45] These efforts will further refine our understanding and open new avenues for therapeutic intervention.

References

The Discovery and Development of Cashmeran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cashmeran®, with the chemical name 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI), is a highly influential synthetic aroma molecule developed and trademarked by International Flavors & Fragrances (IFF). Since its discovery, it has become a cornerstone in modern perfumery, valued for its exceptionally complex and multifaceted olfactory profile. This technical guide provides an in-depth overview of the history, synthesis, physicochemical properties, and mechanism of action of this compound, tailored for researchers and professionals in the fields of chemistry and fragrance science.

Discovery and History

This compound was discovered in the late 1960s and early 1970s by chemist John B. Hall at International Flavors & Fragrances (IFF). The invention was part of a broader research initiative aimed at developing cost-effective and sustainable synthetic alternatives to natural and potentially problematic fragrance materials, such as animal-derived musks and certain nitro-musks. The molecule emerged from research into the oxidation of pentamethylindane hydrocarbons. Its unique scent, a complex blend of warm, musky, and woody notes with spicy, powdery, and amber facets, was immediately recognized for its potential to add depth, warmth, and sensuality to a wide range of fragrance compositions. Often referred to as "cashmere woods" in fragrance marketing, its name evokes the soft, luxurious texture of cashmere fabric.[1][2][3][4]

Physicochemical Properties

This compound is an alicyclic ketone with a distinct molecular structure that contributes to its unique odor and performance characteristics. Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one[2][5]
Synonyms DPMI, Musk Indanone[2][6][7]
CAS Number 33704-61-9[6][8]
Molecular Formula C₁₄H₂₂O[2][5][7]
Molecular Weight 206.32 g/mol [9][10]
Physical Form White to pale yellow solid at room temperature[6][7][11]
Melting Point 27 °C (80.6 °F)[9][10][11]
Boiling Point ~256-286 °C (decomposes > 220 °C)[7][10][12]
Vapor Pressure 0.0093 mmHg @ 23°C (1 Pa @ 25°C)[5][8][11]
Water Solubility 49.1 mg/L @ 20 °C[7][11]
Log Kₒw (Octanol-Water) 4.2[10][11]
Soil Adsorption (Log Kₒc) 2.3[11][13]

Synthesis and Development

The industrial synthesis of this compound is a multi-step process that has evolved to improve efficiency and environmental safety. The primary route involves the catalytic hydrogenation of an aromatic precursor followed by selective oxidation.

Experimental Protocol: Representative Synthesis

The following protocol describes a representative two-step synthesis based on public patent literature.

Step 1: Catalytic Hydrogenation of 1,1,2,3,3-Pentamethylindane (PMI)

  • Apparatus: A high-pressure hydrogenation reactor equipped with a stirrer, heating mantle, and gas inlets/outlets.

  • Materials:

    • 1,1,2,3,3-Pentamethylindane (PMI) (starting material)

    • Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)

    • Nitrogen gas (for inerting)

    • Hydrogen gas

  • Procedure:

    • Charge the reactor with 1,1,2,3,3-Pentamethylindane and the Pd/C catalyst (e.g., 1% by weight of PMI).[14]

    • Seal the reactor and purge the system with nitrogen gas three times to remove air.

    • Purge the reactor with hydrogen gas three times to remove nitrogen.

    • Pressurize the reactor with hydrogen to approximately 2 MPa and heat to 130-140°C.[14]

    • Increase the hydrogen pressure to 3 MPa and maintain this pressure and temperature for 14-16 hours with continuous stirring.[14]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst. The resulting product is primarily 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydroindane (THPMI).

Step 2: Oxidation of THPMI to this compound

  • Apparatus: A reaction vessel equipped with a stirrer, thermometer, gas inlet (sparger), and reflux condenser.

  • Materials:

    • 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydroindane (THPMI) from Step 1

    • Cobalt (II) naphthenate (catalyst)

    • Oxygen or an Oxygen/Air mixture

  • Procedure:

    • Charge the reaction vessel with the THPMI product from the previous step.

    • Add a catalytic amount of cobalt (II) naphthenate.[6][12][15]

    • Heat the mixture while bubbling oxygen or an oxygen/air mix through the liquid via a sparger. The reaction is typically performed under mild conditions.

    • Monitor the reaction progress using techniques like Gas Chromatography (GC) until the desired conversion of THPMI is achieved.

    • Upon completion, the crude product is purified, typically via vacuum distillation, to yield high-purity this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrogenation cluster_1 Process cluster_2 Step 2: Oxidation cluster_3 Process PMI 1,1,2,3,3-Pentamethylindane (PMI) Hydrogenation Catalytic Hydrogenation (Pd/C, 130-140°C, 3 MPa) PMI->Hydrogenation H2 Hydrogen (H₂) H2->Hydrogenation THPMI 1,1,2,3,3-Pentamethyl- 4,5,6,7-tetrahydroindane (THPMI) Hydrogenation->THPMI Oxidation Catalytic Oxidation (Cobalt Naphthenate) THPMI->Oxidation O2 Oxygen (O₂) O2->Oxidation This compound This compound (DPMI) Oxidation->this compound

A simplified workflow for the industrial synthesis of this compound.

Olfactory Profile and Mechanism of Action

This compound's scent is renowned for its complexity, lacking a single dominant note. It is described as diffusive, spicy, and musky, with a powdery, velvety nuance.[5][8] It also possesses woody, ambery, and even subtle fruity and pine-like facets.[1][5] This multifaceted character allows it to act as a powerful modifier in fragrance compositions, enhancing floral notes and providing a warm, sensual foundation.

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs) in the nasal epithelium. While the specific receptor(s) for this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-understood. Research has identified specific receptors for various classes of musks, such as OR5AN1 for macrocyclic musks and OR5A2 for polycyclic musks.[1][2][16] As this compound is structurally related to polycyclic musks, it may interact with similar receptors.

The signal transduction cascade is initiated when an odorant molecule binds to its G-protein coupled receptor (GPCR). This event triggers a conformational change in the receptor, leading to the activation of a specialized G-protein, Gₒₗf.

Olfactory Signaling Pathway Diagram

G cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) Golf G-protein (Gₒₗf) OR->Golf 2. Activation AC Adenylyl Cyclase Golf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Ion Channel Ions Na⁺, Ca²⁺ Influx CNG->Ions 6. Influx Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Gating Depolarization Depolarization (Signal to Brain) Ions->Depolarization 7. Signal

The general olfactory signal transduction pathway.

This G-protein then activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[6][9] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[6][17] This influx depolarizes the olfactory receptor neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, where it is processed as a specific scent.[6]

Application and Performance

This compound is a highly versatile and substantive molecule used across a wide array of product categories, from fine fragrances to functional products like detergents and fabric conditioners. Its stability and performance characteristics are summarized below.

Product CategoryPerformance in ProductStability in Base
Fine Fragrance ExcellentExcellent
Acid Cleaner GoodGood
Liquid Detergent GoodVery Good
Powder Detergent GoodVery Good
Fabric Conditioner Very GoodVery Good
AP Deo GoodGood

(Source: IFF Data[5])

Its typical use level ranges from trace amounts to around 2%, though higher concentrations have been used in iconic fragrances to achieve novel effects.[1][8] Its substantivity on a smelling blotter is approximately 48 hours.[5][8]

Conclusion

This compound stands as a landmark achievement in the field of synthetic fragrance chemistry. Its discovery by John B. Hall at IFF provided perfumers with a novel and exceptionally versatile molecule that bridges the gap between woody, musky, and ambery notes. Through an optimized synthesis process involving hydrogenation and catalytic oxidation, this compound is produced efficiently for widespread use. Its complex character, combined with excellent performance and stability, has solidified its role as an indispensable component in the modern perfumer's palette, shaping the olfactory landscape of countless consumer products.

References

Cashmeran in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran (1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1] Its extensive use leads to its continuous release into the environment, primarily through wastewater treatment plant (WWTP) effluents.[1] This technical guide provides a comprehensive overview of the presence of this compound in various environmental compartments, detailing the analytical methodologies for its detection and quantification, and summarizing the current understanding of its environmental fate and transport.

Quantitative Presence of this compound in Environmental Samples

This compound has been detected in various environmental matrices across the globe. The following tables summarize the reported concentrations in water, sediment, and biota.

Table 1: Concentration of this compound in Water Samples

Location/StudySample TypeConcentration RangeUnitsReference
AustraliaRiver Water0.033 (estimated average)µg/L[2]
InternationalSTP Monitoring (worst-case)0.17µg/L[2]
Not SpecifiedSurface WaterNot specified, but detected-[3]
Not SpecifiedWastewater InfluentDetected-[2]
CanadaSewage Influent & Effluent159 - 2411 (for total HHCB and AHTN)ng/L[3]
VariousEnvironmental Samples8.3 - 63.9 (total polycyclic musks)ng/L[4]

Table 2: Concentration of this compound in Sediment and Soil Samples

Location/StudySample TypeConcentration RangeUnitsReference
AustraliaAgricultural Soil (amended with biosolids)2.5 (predicted)µg/kg dw[2]
Not SpecifiedRiver SedimentDetected-[5]
Not SpecifiedSewage SludgeDetected-[5]

Table 3: Concentration of this compound in Biota

Location/StudySpeciesTissueConcentration RangeUnitsReference
GreenlandPolar Bear (Ursus maritimus)Liver<5 - 5.5ng/g ww[2]
SwedenBlue Mussel (Mytilus edulis)-Up to 1140ng/g lw[2]
EuropeFish-6.1 - 9.11ng/g dw[2]
Not SpecifiedCarp (Cyprinus carpio)-BCF: 157L/kg ww[2]

Abbreviations: µg/L (micrograms per liter), ng/L (nanograms per liter), µg/kg dw (micrograms per kilogram dry weight), ng/g ww (nanograms per gram wet weight), ng/g lw (nanograms per gram lipid weight), BCF (bioconcentration factor).

Environmental Fate and Transport

This compound is characterized by its persistence in the environment. It is not readily biodegradable and is not expected to hydrolyze in water. Its primary mode of entry into the environment is through the effluent of WWTPs, as these facilities do not completely remove the compound during treatment.[1]

Once in the aquatic environment, this compound, being a moderately volatile and hydrophobic compound, tends to partition to soil and sediment.[2] While it has a measured octanol-water partition coefficient (log KOW) that suggests a potential for bioaccumulation, studies have shown a low bioconcentration factor (BCF) in fish, indicating a low potential to bioconcentrate.[2] In the atmosphere, this compound is expected to undergo rapid photo-oxidation with a short half-life.[2]

Environmental_Fate_of_this compound cluster_sources Sources cluster_pathways Environmental Pathways cluster_sinks Environmental Sinks Consumer Products Consumer Products Wastewater Wastewater Consumer Products->Wastewater Use & Disposal WWTP Wastewater Treatment Plant Wastewater->WWTP Surface Water Surface Water WWTP->Surface Water Effluent Discharge Sediment/Soil Sediment/Soil WWTP->Sediment/Soil Biosolids Application Atmosphere Atmosphere Atmosphere->Surface Water Deposition Photo-oxidation Photo-oxidation Atmosphere->Photo-oxidation Degradation Surface Water->Atmosphere Volatilization Surface Water->Sediment/Soil Partitioning Biota Biota Surface Water->Biota Uptake Sediment/Soil->Biota Uptake

Environmental fate and transport pathways of this compound.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed.[5][6] The following sections detail generalized protocols for different environmental matrices, synthesized from various published methods.

Analysis of Water Samples

A common method for the analysis of this compound in water is Solid-Phase Microextraction (SPME) followed by GC-MS.[2][4]

a) Sample Preparation and Extraction (SPME):

  • Collect water samples in pre-cleaned amber glass bottles.

  • To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add a magnetic stir bar and a salting-out agent (e.g., 2g of NaCl) to enhance the extraction efficiency.[2]

  • Seal the vial with a PTFE-lined septum.

  • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample.[2]

  • Agitate the sample at a constant temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the partitioning of analytes onto the fiber.

b) Instrumental Analysis (GC-MS):

  • Desorption: Introduce the SPME fiber into the heated injector port of the GC (e.g., at 250°C) for thermal desorption of the analytes.[6]

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6][7][8]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 280°C) to elute the analytes. A representative program could be: 60°C for 2 min, then ramp at 10°C/min to 200°C, hold for 5 min, then ramp at 5°C/min to 280°C, and hold for 10 min.[6]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.[6][7][8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound. Alternatively, full scan mode can be used for qualitative analysis.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection (Amber Glass Bottle) B Aliquoting & Salting Out (e.g., NaCl) A->B C Headspace SPME (e.g., PDMS/DVB fiber) B->C D Thermal Desorption in GC Injector C->D E Gas Chromatography (Capillary Column) D->E F Mass Spectrometry (EI, SIM/Scan) E->F G Peak Integration & Identification F->G H Quantification (External/Internal Standard) G->H

General workflow for the analysis of this compound in water samples.
Analysis of Sediment and Soil Samples

For solid matrices like sediment and soil, solvent extraction is typically required.

a) Sample Preparation and Extraction:

  • Air-dry the sediment or soil sample to a constant weight and sieve to remove large debris.

  • Soxhlet Extraction:

    • Place a known amount of the dried sample (e.g., 10-20 g) into a cellulose (B213188) thimble.[5]

    • Extract the sample with a suitable solvent or solvent mixture (e.g., dichloromethane (B109758) or a hexane/acetone mixture) for an extended period (e.g., 12-24 hours).[5]

  • Alternative Extraction Methods: Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (UAE) can also be used, often with reduced solvent consumption and extraction time.[5]

  • Extract Cleanup:

    • Concentrate the extract using a rotary evaporator.

    • Perform a cleanup step to remove interfering co-extracted substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with silica (B1680970) gel or Florisil.[9] Elute the target analytes with a suitable solvent.

    • For samples with high sulfur content, a copper powder treatment may be necessary.

b) Instrumental Analysis (GC-MS): The GC-MS analysis is performed similarly to the water sample analysis, with the concentrated and cleaned extract being injected into the GC.

Analysis of Biota Samples

The analysis of this compound in biological tissues requires a thorough extraction and cleanup procedure to remove lipids and other interfering substances.

a) Sample Preparation and Extraction:

  • Homogenize the tissue sample.

  • Lipid Extraction: Extract the homogenized tissue using a method suitable for lipid-rich matrices, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Soxhlet extraction with a non-polar solvent.

  • Lipid Removal (Cleanup):

    • Concentrate the extract.

    • Perform lipid removal using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with appropriate sorbents (e.g., Florisil).[9]

b) Instrumental Analysis (GC-MS/MS): For complex biological matrices, tandem mass spectrometry (GC-MS/MS) is often preferred over single quadrupole GC-MS due to its enhanced selectivity and sensitivity.[9] The instrumental conditions are similar to those described for water and sediment analysis, but with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

Conclusion

This compound is a persistent environmental contaminant detected in various environmental compartments. Its continuous release from consumer products warrants ongoing monitoring. The analytical methods outlined in this guide, primarily based on GC-MS and GC-MS/MS, provide robust and sensitive means for the quantification of this compound in environmental samples. Further research is needed to fully understand the long-term ecological effects of this and other synthetic musks. This guide serves as a valuable resource for researchers and professionals involved in the environmental monitoring and risk assessment of emerging contaminants.

References

The Biological Activity of Cashmeran and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cashmeran®, a synthetic fragrance ingredient with the chemical name 1,1,2,3,3-pentamethyl-2,3,6,7-tetrahydro-1H-inden-4(5H)-one, is prized for its unique and complex woody-musky scent. While its primary application is in perfumery, understanding its biological activity is crucial for safety assessment and exploring potential broader applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its interaction with olfactory receptors and the subsequent signaling pathways. This document also addresses the significant gap in publicly available data regarding the biological activities of this compound derivatives, while outlining the standard experimental protocols used to characterize such compounds.

Introduction

This compound is a widely used fragrance ingredient that imparts a warm, diffusive, and multifaceted aroma, reminiscent of cashmere wood, with spicy and musky undertones. Its biological activity is intrinsically linked to the sense of smell, which is initiated by the interaction of odorant molecules with a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs) located in the olfactory epithelium. While the olfactory properties of this compound are well-documented, a thorough understanding of its broader pharmacological and toxicological profile, and that of its derivatives, is essential for the scientific and drug development communities.

Biological Activity of this compound

Interaction with Olfactory Receptors

The primary biological activity of this compound is the activation of specific olfactory receptors. Like other odorants, this compound binds to ORs, initiating a downstream signaling cascade that results in the perception of its characteristic scent. The interaction is based on the molecule's specific size, shape, and chemical properties, which allow it to fit into the binding pocket of certain ORs.

While the specific human olfactory receptors that are activated by this compound have not been definitively identified in publicly available literature, the general mechanism of odorant-OR interaction is well-established.

Endocrine Disruption Potential

Concerns have been raised about the potential for synthetic musks to act as endocrine disruptors. However, a weight-of-the-evidence assessment has concluded that this compound is not expected to cause endocrine effects. In vitro assays have shown no significant estrogenic, androgenic, or thyroid hormone receptor activity.

Metabolism and Bioconcentration

Studies on the metabolic stability of this compound have been conducted in trout and human hepatocytes. These studies indicate that this compound is metabolized in both species, with a significantly shorter half-life in human hepatocytes. This suggests a low potential for bioaccumulation in humans.

Biological Activity of this compound Derivatives

A comprehensive search of the scientific and patent literature reveals a significant lack of publicly available data on the biological activity of specific this compound derivatives. While the synthesis of novel this compound analogs for olfactory evaluation has been described, detailed quantitative data on their biological activities, such as receptor binding affinities (e.g., Kᵢ values) or functional activities (e.g., EC₅₀ or IC₅₀ values), are not available.

Structure-activity relationship (SAR) studies are crucial in fragrance chemistry to understand how molecular modifications impact odor profiles. For this compound, it is known that its two enantiomers have very similar odors. However, for some of its analogs, significant differences in odor perception between enantiomers have been reported, highlighting the importance of stereochemistry in their interaction with olfactory receptors.

Signaling Pathways

The biological effect of this compound as an odorant is mediated through the olfactory signaling pathway. This pathway is a classic example of a G-protein coupled receptor signaling cascade.

Diagram of the Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Odorant) OR Olfactory Receptor (GPCR) This compound->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion ATP ATP ATP->AC cAMP->CNG_channel Opening Depolarization Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway activated by odorants like this compound.

Description of the Olfactory Signaling Pathway:

  • Binding: this compound, or its derivatives, binds to a specific Olfactory Receptor (OR) on the surface of an olfactory sensory neuron.

  • G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a specialized G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the neuron.

  • Signal Transduction: If the depolarization reaches a certain threshold, it generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Experimental Protocols

While specific experimental data for this compound derivatives is lacking, the following are detailed methodologies for key experiments that would be employed to characterize their biological activity, particularly their interaction with olfactory receptors.

Heterologous Expression of Olfactory Receptors and Functional Screening

This is a common in vitro method to screen odorants against a library of olfactory receptors.

Objective: To identify which olfactory receptors are activated by this compound or its derivatives and to quantify the potency of this activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding:

    • A specific human olfactory receptor.

    • A reporter gene, typically a luciferase gene under the control of a cAMP Response Element (CRE).

    • Accessory proteins that promote OR trafficking to the cell surface, such as Receptor-Transporting Protein 1S (RTP1S).

    • A constitutively active Renilla luciferase plasmid for normalization.

  • Compound Treatment: 24 hours post-transfection, the cells are stimulated with various concentrations of this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO, diluted to a final concentration of <0.1%).

  • Luciferase Assay: After a defined incubation period (e.g., 4-6 hours), the luciferase activity is measured using a luminometer. The firefly luciferase signal (indicating OR activation) is normalized to the Renilla luciferase signal (indicating cell viability and transfection efficiency).

  • Data Analysis: The normalized data is plotted against the compound concentration, and a dose-response curve is generated. The EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated to determine the potency of the compound for the specific OR.

Experimental Workflow Diagram:

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Co-transfection with OR, CRE-Luc, RTP1S cell_culture->transfection incubation_24h 24h Incubation transfection->incubation_24h compound_treatment Treatment with This compound/Derivatives incubation_24h->compound_treatment incubation_4_6h 4-6h Incubation compound_treatment->incubation_4_6h luciferase_assay Luciferase Assay incubation_4_6h->luciferase_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for heterologous expression and functional screening of odorants.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity (Kᵢ) of this compound or its derivatives to a specific olfactory receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target olfactory receptor are prepared from the transfected HEK293 cells.

  • Binding Reaction: The cell membranes are incubated with a known radiolabeled ligand that binds to the target OR and varying concentrations of the unlabeled test compound (this compound or its derivative).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound and its derivatives in the form of EC₅₀, IC₅₀, or Kᵢ values for specific molecular targets. The tables below are provided as templates for how such data should be presented once it becomes available through future research.

Table 1: Functional Activity of this compound and Derivatives on Olfactory Receptors (Template)

CompoundOlfactory ReceptorAssay TypeEC₅₀ (µM)Reference
This compounde.g., OR1A1Luciferase Reporter AssayData Not Available
Derivative 1e.g., OR1A1Luciferase Reporter AssayData Not Available
Derivative 2e.g., OR2B3Luciferase Reporter AssayData Not Available

Table 2: Receptor Binding Affinity of this compound and Derivatives (Template)

CompoundOlfactory ReceptorRadioligandKᵢ (nM)Reference
This compounde.g., OR1A1e.g., [³H]-Ligand XData Not Available
Derivative 1e.g., OR1A1e.g., [³H]-Ligand XData Not Available
Derivative 2e.g., OR2B3e.g., [³H]-Ligand YData Not Available

Conclusion

This compound's primary biological activity is its interaction with olfactory receptors, initiating a well-understood signaling cascade that leads to the perception of its characteristic scent. While it has been assessed for endocrine disruption potential and found to be of low concern, a significant knowledge gap exists regarding the specific biological activities of its derivatives. The methodologies for characterizing the interaction of such compounds with olfactory receptors are well-established and have been detailed in this guide. Future research focused on the synthesis and functional screening of this compound derivatives is necessary to populate the quantitative data tables and provide a more complete understanding of their structure-activity relationships. Such data will be invaluable for the rational design of new fragrance ingredients and for a comprehensive safety assessment of this important class of molecules.

The Use of Cashmeran as a Volatile Chemical Product (VCP) Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile chemical products (VCPs) are increasingly recognized as significant contributors to urban and indoor air pollution. Identifying and quantifying the impact of these diverse sources requires robust tracer compounds. Cashmeran (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone), a synthetic musk fragrance, has emerged as a promising tracer for VCPs due to its widespread use in consumer products, distinct chemical signature, and relatively long atmospheric lifetime. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound as a VCP tracer. It consolidates quantitative data, details experimental protocols for its detection and analysis, and presents logical workflows for its application in environmental and indoor air quality studies.

Introduction to this compound as a VCP Tracer

This compound is a popular fragrance ingredient found in a wide array of consumer products, including perfumes, personal care items, and air fresheners.[1] Its release into the environment is directly linked to the use of these VCPs, making it a specific indicator of anthropogenic emissions. The suitability of a compound as a tracer is determined by several key characteristics:

  • Source Specificity: It should be uniquely associated with the source of interest. This compound's primary source is fragranced VCPs.

  • Emission Profile: Its emission rates from various products should be characterizable.

  • Atmospheric Stability: It must be stable enough in the atmosphere to be detected and quantified at a distance from its source, yet not so persistent as to become a ubiquitous background component.

  • Analytical Detectability: Sensitive and selective analytical methods must be available for its detection at trace levels.

Recent research has highlighted that this compound possesses these qualities, suggesting its utility as a tracer for VCPs in both indoor and outdoor environments.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is essential for its application as a tracer, influencing its environmental fate and the design of sampling and analytical methods.

PropertyValueReference
Chemical Formula C₁₄H₂₂O[5]
Molecular Weight 206.33 g/mol [5]
Vapor Pressure 0.009316 mmHg @ 23°C[5]
Log K_ow (Octanol-Water Partition Coefficient) 4.2[5]
Atmospheric Lifetime (vs. O₃) 85 days (at 20 ppbv O₃)[2]
Atmospheric Lifetime (in air with secondary OH production) ~5 hours (experimental conditions)[2]

Experimental Protocols

The successful use of this compound as a VCP tracer hinges on meticulous experimental design, encompassing sample collection, preparation, and analysis.

Air Sampling

Objective: To efficiently capture gas-phase this compound from an air matrix.

Methods:

  • Active Sampling: Air is drawn through a sorbent tube at a known flow rate.

    • Sorbent Material: Tenax TA is a suitable sorbent for trapping semi-volatile organic compounds like this compound.[6]

    • Sampling Parameters: A typical sampling duration would be several hours, with a flow rate adjusted to collect a sufficient mass of the analyte without breakthrough.

  • Passive Sampling: Relies on the natural diffusion of molecules onto a sorbent medium.

    • Sampler Type: Polydimethylsiloxane (PDMS)-based passive air samplers are effective for collecting semi-volatile organic compounds.[4][7]

    • Deployment Time: Typically deployed for longer periods (days to weeks) to obtain a time-averaged concentration.

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in air samples are Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This technique is ideal for real-time, high-sensitivity measurements of volatile organic compounds.

  • Principle: Soft chemical ionization using H₃O⁺ ions protonates this compound, which is then detected by a high-resolution time-of-flight mass spectrometer.

  • Instrumentation: A Vocus PTR-ToF mass spectrometer is a state-of-the-art instrument for this purpose.[1][2][3]

  • Key Parameters (based on analysis of similar compounds):

    • Inlet: A heated inlet (~60-80°C) is crucial to prevent adsorption of the semi-volatile this compound.

    • Drift Tube Conditions: A drift tube pressure of ~2-3 mbar and a voltage of ~500-600 V are typical.

    • Data Acquisition: Data is typically acquired over a mass range that includes the protonated this compound ion (m/z 207.174).

GC-MS is a robust and widely available technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Sample Preparation: Sorbent tubes from active sampling are thermally desorbed, and the analytes are cryofocused before injection into the GC.

  • Gas Chromatography Parameters (Suggested):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from other compounds.

    • Temperature Program: An initial oven temperature of ~50-60°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of ~280-300°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode is recommended.[8][9][10]

      • Suggested SIM Ions for this compound: m/z 191 (base peak), 206 (molecular ion), 163, 177.

Quantitative Data on this compound

The following tables summarize key quantitative findings from studies investigating this compound.

Table 1: Atmospheric Reaction Kinetics of this compound

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimeReference
Ozone (O₃) (2.78 ± 0.31) x 10⁻¹⁹85 days (at 20 ppbv O₃)[2]
Hydroxyl Radical (OH) - Secondary Production -~5 hours (experimental conditions)[2]

Table 2: Reported Concentrations of this compound

Environment/SourceConcentrationAnalytical MethodReference
Commercial Perfume (Headspace) 0.35 ppbv (mass yield of 0.33 ± 0.04%)Vocus PTR-ToF-MS[2]
Urban Air (Toronto) Up to 10 pptVocus PTR-ToF-MS[4]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in VCP tracer studies.

Experimental_Workflow_for_Cashmeran_Tracer_Study cluster_source VCP Source Characterization cluster_environment Environmental/Indoor Study cluster_analysis Sample Analysis cluster_data Data Interpretation Consumer_Product Fragranced Consumer Product (e.g., Perfume, Air Freshener) Headspace_Analysis Headspace Sampling Consumer_Product->Headspace_Analysis emits Emission_Quantification Quantification of this compound Emission Rate Headspace_Analysis->Emission_Quantification Tracer_Release Controlled Release of VCP Emission_Quantification->Tracer_Release informs Air_Sampling Air Sampling (Active or Passive) Tracer_Release->Air_Sampling disperses into air Sample_Preparation Sample Preparation (e.g., Thermal Desorption) Air_Sampling->Sample_Preparation Analytical_Instrumentation Analytical Instrumentation Sample_Preparation->Analytical_Instrumentation Vocus_PTRMS Vocus PTR-ToF-MS (Real-time Analysis) Analytical_Instrumentation->Vocus_PTRMS GC_MS GC-MS (Offline Analysis) Analytical_Instrumentation->GC_MS Data_Processing Data Processing and Quantification Vocus_PTRMS->Data_Processing GC_MS->Data_Processing Tracer_Modeling Tracer Dispersion Modeling Data_Processing->Tracer_Modeling Source_Apportionment Source Apportionment of VCPs Tracer_Modeling->Source_Apportionment

Caption: Experimental workflow for a VCP tracer study using this compound.

Logical_Relationship_of_Cashmeran_as_VCP_Tracer VCP_Use Use of Volatile Chemical Products Cashmeran_Emission Emission of This compound VCP_Use->Cashmeran_Emission leads to Atmospheric_Transport Atmospheric Transport & Dispersion Cashmeran_Emission->Atmospheric_Transport Cashmeran_Detection Detection of this compound in Air Samples Atmospheric_Transport->Cashmeran_Detection VCP_Impact_Quantification Quantification of VCP Contribution to Air Pollution Cashmeran_Detection->VCP_Impact_Quantification allows for

Caption: Logical relationship of this compound as a VCP tracer.

Conclusion

This compound presents a valuable tool for researchers and scientists in the field of environmental science and air quality monitoring. Its distinct origin in volatile chemical products, coupled with its favorable atmospheric characteristics and the availability of sensitive analytical methods, positions it as a reliable tracer. The protocols and data presented in this guide offer a foundational framework for the design and execution of studies aimed at elucidating the sources and impacts of VCPs on our environment. Further research to expand the database of this compound emission rates from a wider variety of consumer products and its concentrations in diverse environments will continue to enhance its utility as a VCP tracer.

References

An In-depth Technical Guide to the Environmental Risk Assessment of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cashmeran, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one and CAS number 33704-61-9, is a widely used synthetic fragrance ingredient prized for its complex woody-musky scent.[1] As with any chemical with high production volumes and widespread use in consumer products, a thorough environmental risk assessment is crucial to understand its potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicity of this compound, presenting key data from standardized studies, detailed experimental methodologies, and visual representations of assessment workflows. The available data indicate that this compound is persistent in the environment but has a low potential for bioaccumulation and low acute toxicity to aquatic organisms.[2][3]

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a white to off-white solid at room temperature with a low melting point.[1][4] It is characterized by low water solubility and a moderate octanol-water partition coefficient, suggesting a tendency to partition to organic matter in the environment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one[1]
CAS Number 33704-61-9[1]
Molecular Formula C₁₄H₂₂O[1][5]
Molecular Weight 206.32 g/mol [4][5]
Appearance White to off-white solid or crystalline powder[1][4]
Melting Point 27 °C[1][3][5]
Boiling Point ~285 °C at 760 mmHg[1][5]
Water Solubility 49.1 mg/L at 20°C[1]
log Kow (Octanol-Water Partition Coefficient) 4.2 at 20°C[1][2]
Vapor Pressure 1 Pa (~0.0075 mmHg) at 25°C[1]
Density ~0.96 g/cm³ at 20°C[1][5]

Environmental Fate and Behavior

The environmental fate of this compound has been assessed through standardized tests for biodegradation and bioaccumulation.

Persistence and Biodegradation

This compound is not readily biodegradable. In a 28-day OECD 301C (Modified MITI Test), 0% biodegradation was observed, with 99% of the substance remaining.[1][2] This classifies this compound as persistent in the environment.[2] However, it undergoes rapid photodegradation in the atmosphere with a calculated half-life of 1.2 hours due to reactions with hydroxyl radicals.[1][2]

Bioaccumulation

Despite its moderate lipophilicity (log Kow of 4.2), this compound has a low potential to bioaccumulate in aquatic organisms.[2][3] A bioconcentration factor (BCF) of 157 L/kg (lipid-normalized) was determined in carp (B13450389) (Cyprinus carpio) in a study following OECD Guideline 305.[1][2] This value is below the threshold for classification as bioaccumulative.[1]

Table 2: Environmental Fate Data for this compound

ParameterTest GuidelineResultConclusionReference
Ready Biodegradability OECD 301C0% in 28 daysNot readily biodegradable (Persistent)[1][2]
Bioconcentration Factor (BCF) OECD 305157 L/kg (lipid-normalized) in Cyprinus carpioLow bioaccumulation potential[1][2]
Atmospheric Degradation CalculationHalf-life of 1.2 hours (photo-oxidation)Rapid atmospheric degradation[1][2]
Soil Adsorption Coefficient (log Koc) Calculation2.3Medium mobility in soil[1][2]

Ecotoxicity

The ecotoxicity of this compound has been evaluated for key aquatic trophic levels: fish, invertebrates, and algae. The results consistently indicate low acute toxicity.

Table 3: Acute Ecotoxicity of this compound

Trophic LevelSpeciesTest GuidelineEndpointValue (mg/L)Reference
Fish Oryzias latipes (Medaka)OECD 20396-hour LC501.7[1]
Invertebrates Daphnia magnaOECD 20248-hour EC501.5[1]
Algae Pseudokirchneriella subcapcapitataOECD 20172-hour EC5010[1]

Chronic toxicity studies have also been conducted, with a Predicted No-Effect Concentration (PNEC) for aquatic ecosystems established at 1.5 µg/L.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the environmental risk assessment of this compound.

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical by measuring oxygen consumption.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms and incubated in a closed respirometer. The consumption of oxygen is measured over a 28-day period.[6][7]

  • Methodology:

    • Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration that is sufficient to yield a theoretical oxygen demand (ThOD) within the measurable range of the respirometer.

    • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used as the microbial inoculum.

    • Test Setup: The test mixture, a control with inoculum only, and a reference substance (e.g., sodium benzoate) are incubated in sealed vessels at a constant temperature (20 ± 1°C) in the dark.

    • Oxygen Consumption Measurement: The oxygen uptake is continuously monitored using a respirometer.

    • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand of the test substance, corrected for the oxygen uptake of the blank control. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[8]

OECD 305: Bioconcentration in Fish: Flow-Through Test

This guideline describes a procedure for determining the bioconcentration of a chemical in fish.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system. During the depuration phase, the fish are transferred to a clean medium.[2][9]

  • Methodology:

    • Test Organism: A suitable fish species, such as the common carp (Cyprinus carpio), is selected.

    • Uptake Phase: Fish are exposed to at least two concentrations of the test substance for a period of up to 28 days. Water and fish samples are taken at regular intervals to measure the concentration of the test substance.[2][10]

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to a medium free of the test substance for a depuration period. Fish are sampled at intervals to measure the elimination of the substance.[9][10]

    • Analysis: The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[3][11]

  • Methodology:

    • Test Organism: A recommended fish species, such as the Medaka (Oryzias latipes), is used.

    • Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used. A control group is also maintained.[3]

    • Exposure: At least seven fish are used per test concentration and control. The exposure period is 96 hours.

    • Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The cumulative mortality data is used to calculate the LC50 (Lethal Concentration for 50% of the population) and its 95% confidence limits.[12]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.[4][13]

  • Methodology:

    • Test Organism: Daphnia magna neonates (<24 hours old) are used.

    • Test Concentrations: At least five concentrations of the test substance are tested, along with a control.[13][14]

    • Exposure: At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control. The exposure duration is 48 hours.[13]

    • Observations: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[4][14]

    • Data Analysis: The results are used to calculate the EC50 (Effect Concentration for 50% of the population) for immobilization at 48 hours.[15]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured in relation to a control.[16][17]

  • Methodology:

    • Test Organism: A common green alga, such as Pseudokirchneriella subcapitata, is used.[16]

    • Test Concentrations: At least five concentrations of the test substance are tested with three replicates per concentration.[16][17]

    • Exposure: The algal cultures are incubated under standard conditions of light and temperature for 72 hours.

    • Growth Measurement: Algal growth is determined by measuring the cell concentration at least daily.

    • Data Analysis: The average specific growth rate is calculated for each concentration, and the data are used to determine the EC50 for growth inhibition.[18]

Visualizations

Environmental Risk Assessment Workflow

The following diagram illustrates the general workflow for the environmental risk assessment of a chemical like this compound.

ERA_Workflow cluster_assessment Environmental Risk Assessment problem_formulation Problem Formulation (e.g., Assess risk of this compound in aquatic environments) exposure_assessment Exposure Assessment - Environmental release - Partitioning (soil, water, air) - Environmental concentrations problem_formulation->exposure_assessment effects_assessment Effects Assessment - Ecotoxicity testing (acute, chronic) - PNEC derivation problem_formulation->effects_assessment risk_characterization Risk Characterization - Compare exposure and effect levels - Risk Quotient (RQ = PEC/PNEC) exposure_assessment->risk_characterization effects_assessment->risk_characterization risk_management Risk Management (e.g., Usage restrictions, wastewater treatment) risk_characterization->risk_management

Caption: General workflow for environmental risk assessment.

Experimental Workflow for Aquatic Ecotoxicity Testing

This diagram outlines the typical experimental workflow for the key aquatic ecotoxicity tests.

Ecotox_Workflow cluster_workflow Aquatic Ecotoxicity Testing Workflow test_prep Test Preparation - Culture test organisms - Prepare test solutions - Set up test vessels exposure Exposure Phase - Introduce organisms to test solutions - Maintain controlled conditions (temp, light) test_prep->exposure observation Observation & Data Collection - Record mortality, immobilization, or growth inhibition at specified intervals exposure->observation data_analysis Data Analysis - Statistical calculation of LC50/EC50 - Determine NOEC/LOEC observation->data_analysis reporting Reporting - Summarize methodology and results - Conclude on toxicity data_analysis->reporting

Caption: Experimental workflow for aquatic ecotoxicity tests.

Endocrine Disruption Potential

Concerns have been raised about the potential for some synthetic musks to act as endocrine-disrupting chemicals (EDCs). A recent weight-of-the-evidence assessment evaluated the endocrine disruption potential of this compound.[19] This assessment considered data from in silico models (QSAR), in vitro assays, and in vivo studies.[19] ToxCast assays for estrogen, androgen, thyroid, and steroidogenesis pathways were inactive at non-cytotoxic concentrations.[19] While weak estrogenic activity was observed in one in vitro assay, there was no evidence of adverse endocrine-related effects in vivo.[19] Based on the available data, this compound is not expected to cause endocrine effects.[19]

Conclusion

The environmental risk assessment of this compound, based on a comprehensive set of standardized studies, indicates that while the substance is persistent, it has a low potential for bioaccumulation and low acute toxicity to aquatic organisms. The established Predicted No-Effect Concentration provides a benchmark for assessing the risk in aquatic environments. Continued monitoring of environmental concentrations is advisable due to its persistence and widespread use. The available evidence suggests that this compound is unlikely to be an endocrine disruptor. This technical guide provides researchers and professionals with the core data and methodologies necessary to understand and evaluate the environmental profile of this compound.

References

Methodological & Application

Application Note: Determination of Cashmeran in Wastewater by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cashmeran®, a synthetic fragrance with a characteristic musky, woody scent, is a widely used ingredient in a variety of personal care and cleaning products.[1][2] Due to its extensive use, this compound is frequently introduced into the aquatic environment through wastewater discharges. Its physicochemical properties, including a water solubility of 49.1 mg/L and a log Kow of 4.2, indicate a potential for partitioning into the aqueous phase and moderate hydrophobicity, making its presence in wastewater a subject of environmental interest.[3] Monitoring the concentration of this compound in wastewater is essential for assessing its environmental fate and the effectiveness of wastewater treatment processes.

This application note provides a detailed protocol for the determination of this compound in wastewater samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). This method is suitable for researchers, environmental scientists, and professionals in the fragrance and wastewater treatment industries.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for the development of an effective analytical method.

PropertyValueReference
Chemical Name1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one
CAS Number33704-61-9
Molecular FormulaC₁₄H₂₂O[4]
Molecular Weight206.32 g/mol [4]
AppearanceWhite solid at room temperature[4]
Melting Point27 °C[4]
Boiling Point256 °C (decomposes at 220 °C)[4]
Water Solubility49.1 mg/L[3]
log Kow (Octanol-Water Partition Coefficient)4.2[3][5]

Principle

This method involves the pre-concentration of this compound from a wastewater sample using solid-phase extraction with a C18 sorbent. The analyte is then eluted with an organic solvent, and the extract is analyzed by GC-MS. The gas chromatograph separates this compound from other compounds in the extract, and the mass spectrometer provides sensitive and selective detection and quantification. For enhanced sensitivity, the mass spectrometer is operated in the selected ion monitoring (SIM) mode.

Experimental Protocols

Sample Collection and Preservation
  • Collect wastewater samples in clean, amber glass bottles to prevent photodegradation.

  • To minimize microbial degradation, analyze the samples as soon as possible. If immediate analysis is not possible, store the samples at 4°C and extract within 48 hours.

  • If the sample contains suspended solids, allow it to settle or filter it through a glass fiber filter (e.g., 0.7 µm) before extraction to prevent clogging of the SPE cartridge.

Solid-Phase Extraction (SPE)

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Collection vials

Protocol:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Wash the cartridges with 6 mL of ethyl acetate.

    • Condition the cartridges with 6 mL of methanol.

    • Equilibrate the cartridges with 6 mL of deionized water. Do not allow the cartridges to go dry at this stage.

  • Sample Loading:

    • Take a 500 mL aliquot of the wastewater sample.

    • Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any co-extracted polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate into a clean collection vial.

  • Eluate Processing:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Parameters:

ParameterSetting
GC Inlet
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Oven Program
Initial Temperature50 °C, hold for 1 min
Ramp Rate12 °C/min
Final Temperature250 °C, hold for 3.33 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS (B15284909) Source Temperature230 °C
MS Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound To be determined from the mass spectrum of a this compound standard. Likely prominent ions would be the molecular ion (m/z 206) and characteristic fragment ions.
Dwell Time100 ms per ion

Data Presentation

The following table summarizes typical concentrations of this compound found in wastewater and the expected performance of the analytical method.

ParameterInfluent WastewaterEffluent WastewaterMethod PerformanceReference
Concentration Range15.7–260 ng/L27.1–170 ng/L[3]
Limit of Detection (LOD)--Method-specific, typically in the low ng/L range
Limit of Quantification (LOQ)--Method-specific, typically in the low to mid ng/L range
Recovery--Method-specific, typically >80%

Note: LOD, LOQ, and recovery values are dependent on the specific instrumentation and matrix. It is essential to perform method validation to determine these parameters in your laboratory.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Wastewater Sample (500 mL) spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution (Ethyl Acetate) spe->elution Elution concentration Evaporation & Reconstitution (1 mL) elution->concentration gcms GC-MS Analysis (SIM Mode) concentration->gcms Injection data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the analysis of this compound in wastewater.

Logical Relationship of Analytical Steps

logical_relationship start Start: Wastewater Sample extraction Pre-concentration (Solid-Phase Extraction) start->extraction end End: this compound Concentration separation Chromatographic Separation (Gas Chromatography) extraction->separation Increases Sensitivity detection Selective Detection (Mass Spectrometry - SIM) separation->detection Isolates Analyte quantification Quantification (Calibration Curve) detection->quantification Provides Specificity quantification->end

Caption: Logical steps for the quantitative analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, a synthetic fragrance ingredient with the chemical name 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is a widely used component in a variety of consumer products, including perfumes, lotions, and other cosmetics.[1] Its complex, musky-woody scent profile makes it a popular choice in fragrance formulations.[1] Given its prevalence, accurate and sensitive analytical methods are required for its identification and quantification to ensure product quality, consistency, and for safety assessments. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

PropertyValueReference
Chemical Name 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone[5]
CAS Number 33704-61-9[5][6]
Molecular Formula C₁₄H₂₂O[5]
Molecular Weight 206.32 g/mol [5]
Appearance White solid at room temperature[7]
Melting Point 27 °C[7]
Boiling Point 256 °C[7]
Log K_ow_ 4.2[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Please note that retention times are highly dependent on the specific chromatographic conditions and column used. The provided retention index is a more robust measure for method development. While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound were not found in the reviewed literature, typical values for other polycyclic musks in cosmetic matrices are included for reference.[7][8]

ParameterValueNotes
Kovats Retention Index (semi-standard non-polar column) 1503.2 - 1512.7A non-polar column like a DB-5ms is suitable.[9]
Molecular Ion (M+) 206 m/zCorresponds to the molecular weight of this compound.[9]
Major Fragment Ions 191 m/z (Base Peak), 135 m/zUseful for Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity.[9]
Typical LOD for Polycyclic Musks 0.06 - 0.12 µg/mLIn wastewater, indicative of high sensitivity.
Typical LOQ for Polycyclic Musks Low ng/g rangeIn cosmetic products.[8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Creams and Lotions

This protocol is adapted from established methods for fragrance analysis in cosmetic matrices.[3][10][11]

Materials:

  • Cream or lotion sample

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound into the organic phase.

  • Add approximately 2 g of anhydrous sodium sulfate to remove any residual water.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers and pellet the solid matrix components.

  • Carefully collect the upper organic layer (MTBE) using a Pasteur pipette and transfer it to a clean tube.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

These parameters are a starting point and may require optimization based on the specific instrument and column used. A (5%-phenyl)-methylpolysiloxane column, such as a DB-5MS, is recommended for the analysis of fragrances.[4]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow mode)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 60 °C, hold for 2 minutes. Ramp to 200 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-450 amu (Full Scan)
Selective Ion Monitoring (SIM) Ions For quantification: 191 m/z (quantifier), 206 m/z and 135 m/z (qualifiers)

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 0.5g of Sample add_solvents Add Water and MTBE weigh->add_solvents vortex Vortex Mix add_solvents->vortex sonicate Ultrasonic Extraction vortex->sonicate dry_centrifuge Dry and Centrifuge sonicate->dry_centrifuge collect_extract Collect Organic Layer dry_centrifuge->collect_extract filter Filter into GC Vial collect_extract->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identification (Library Search) detect->identify quantify Quantification (Peak Area) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound in cosmetic samples.

Proposed Fragmentation Pathway of this compound

The fragmentation of cyclic ketones in mass spectrometry is often initiated by the cleavage of the bond alpha to the carbonyl group.[9][12]

Fragmentation_Pathway M This compound (M+) m/z = 206 F191 [M-CH₃]⁺ m/z = 191 (Base Peak) M->F191 - CH₃• (Alpha-cleavage) F135 Further Fragmentation m/z = 135 F191->F135 - C₄H₈

Caption: Proposed fragmentation of this compound in electron ionization mass spectrometry.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, a synthetic fragrance with the chemical name 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one, is a widely used ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] Its complex and diffusive scent profile, characterized by musky, woody, and spicy notes, makes it a valuable component in modern perfumery.[3][4] The increasing use of this compound necessitates robust and efficient analytical methods for its quantification and characterization in various matrices.[5]

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[6] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound from complex matrices, as it minimizes matrix effects by sampling the vapor phase above the sample.[6] This document provides detailed application notes and protocols for the sampling of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective SPME method. These properties guide the selection of the appropriate SPME fiber and the optimization of extraction parameters.

PropertyValueReference
Molecular Formula C₁₄H₂₂O[7][8]
Molecular Weight 206.32 g/mol [7][9]
Physical Form White solid at room temperature[3][7]
Melting Point 27 °C[1][3][9]
Boiling Point ~220-285 °C (may decompose at higher temperatures)[1][3][7][9]
Vapor Pressure 1 Pa @ 25 °C[1][8]
Water Solubility 49.1 mg/L @ 20 °C[1][7][8]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.2[1][3]

SPME Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. The selection is based on the analyte's polarity and volatility. For a semi-volatile and relatively nonpolar compound like this compound (Log K_ow_ = 4.2), a fiber with a nonpolar or bipolar stationary phase is recommended.

SPME Fiber CoatingPolarityRecommended forRationale for this compound
Polydimethylsiloxane (PDMS) NonpolarNonpolar, volatile to semi-volatile compounds.Good general-purpose fiber for nonpolar analytes.
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) BipolarAromatic compounds, volatiles, and semi-volatiles.The DVB provides a porous surface that enhances the adsorption of aromatic compounds like this compound. Often considered a good choice for fragrance analysis.[10]
Carboxen/Polydimethylsiloxane (CAR/PDMS) BipolarVolatile organic compounds and gases.While effective for smaller volatiles, it may not be the optimal choice for the larger, semi-volatile this compound molecule compared to DVB/PDMS.

Recommendation: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber of 65 µm thickness is recommended as a starting point for the analysis of this compound.

Experimental Protocol: Headspace SPME-GC-MS Analysis of this compound

This protocol outlines the steps for the extraction and analysis of this compound from a liquid sample (e.g., cosmetic lotion, rinse-off product) using Headspace SPME followed by GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler-compatible SPME holder with a 65 µm DVB/PDMS fiber.

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • This compound Standard: Analytical grade standard of this compound.

  • Solvent: Methanol or ethanol (B145695) (HPLC grade) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for modifying sample matrix ionic strength.

  • Sample Matrix: The product to be analyzed (e.g., perfume, lotion, fabric softener).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

Standard Preparation
  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

Sample Preparation
  • Accurately weigh or pipette a known amount of the sample (e.g., 0.1 - 1.0 g) into a 20 mL headspace vial. For solid samples, ensure they are finely divided to maximize surface area.

  • Add a consistent volume of deionized water if the sample is not already aqueous (e.g., to a total volume of 5 mL).

  • (Optional but recommended) Add a known amount of sodium chloride (e.g., 1 g) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of hydrophobic compounds like this compound into the headspace ("salting-out" effect).

  • Immediately seal the vial with the screw cap.

SPME Extraction
  • Place the sealed vial in a heating block or the agitator of an autosampler set to the desired extraction temperature (e.g., 60 °C).

  • Allow the sample to equilibrate at this temperature for a set period (e.g., 10 minutes) with gentle agitation.

  • Expose the DVB/PDMS fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes). Ensure the fiber does not touch the sample.

  • After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Immediately introduce the SPME fiber into the GC injector, which is set to a desorption temperature (e.g., 250 °C) and in splitless mode.

  • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes).

  • Start the GC-MS data acquisition.

  • The following are suggested GC-MS parameters, which should be optimized for your specific instrument:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 191, 206).

Fiber Conditioning

Before the first use and after each analysis, the SPME fiber should be conditioned in the GC injector at a temperature recommended by the manufacturer (e.g., 250 °C) for 15-30 minutes to remove any contaminants.

Data Presentation: Example Quantitative Results

The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound in three different consumer product matrices using the described HS-SPME-GC-MS protocol. This demonstrates how results can be structured for clear comparison.

Sample MatrixSample Weight (g)Measured Concentration (µg/g)Relative Standard Deviation (RSD, n=3) (%)
Fine Fragrance 0.118,500 (1.85%)4.2
Fabric Softener 1.0450 (0.045%)6.8
Body Lotion 0.5120 (0.012%)5.5

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample into 20mL Vial Add_Salt Add NaCl (Salting-out) Sample->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate (e.g., 60°C) Seal->Equilibrate Expose Expose Fiber (e.g., 30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Separate GC Separation (DB-5ms column) Desorb->Separate Detect MS Detection (Scan or SIM) Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Logical Relationship for Method Optimization

Optimization_Logic Analyte Analyte Properties (this compound: semi-volatile, nonpolar) Fiber SPME Fiber Selection (e.g., DVB/PDMS) Analyte->Fiber Parameters Extraction Parameters Fiber->Parameters Temp Temperature (e.g., 50-70°C) Parameters->Temp Time Time (e.g., 20-40 min) Parameters->Time Agitation Agitation/Stirring Parameters->Agitation Matrix Matrix Modification (e.g., Salting-out) Parameters->Matrix Result Optimized Method (High Sensitivity & Reproducibility) Temp->Result Time->Result Agitation->Result Matrix->Result

Caption: Key factors for SPME method optimization.

References

Application Notes and Protocols for the Extraction of Cashmeran from Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran, chemically known as 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance widely used in a variety of personal care products and household goods.[1][2][3] Its extensive use leads to its continuous release into the environment, primarily through wastewater treatment plant effluents, resulting in its accumulation in soil and sediment.[1][4] Due to its potential for bioaccumulation and ecotoxicological effects, monitoring the concentration of this compound in environmental matrices is of significant interest.[1] This document provides a detailed protocol for the extraction and subsequent analysis of this compound from soil and sediment samples, compiled from established analytical methodologies.

The physicochemical properties of this compound, such as its high octanol-water partition coefficient (log Kow = 4.2), indicate a strong affinity for solid and organic-rich matrices like soil and sediment.[5][6] This necessitates robust extraction techniques to achieve satisfactory recovery and accurate quantification. The methods outlined below are primarily based on solvent extraction, followed by clean-up and analysis using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the identification and quantification of organic contaminants in environmental samples.[7][8][9]

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of synthetic musks, including this compound (DPMI), from solid environmental matrices. This data provides an indication of the expected performance of the described methods.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery Rate (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Synthetic Musks (including this compound/DPMI)SedimentAccelerated Solvent Extraction (ASE)GC/MS86.0 - 1040.03–0.05 ng/g[7]
14 Synthetic Musks (including a polycyclic musk)SedimentAccelerated Solvent Extraction (ASE)GC-MS/MS70.6 - 121.50.09-0.14 ng/g (for polycyclic musks)[10]
DPMI (this compound)FishUltrasonic Extraction followed by Solid-Phase Extraction (SPE)Not Specified83.8 - 87.5Not Specified[11]
Polycyclic MusksAqueous SamplesUltrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)GC-MS71 - 104< 0.6 ng/L (LOQ)[12]

Experimental Protocols

This section details the methodologies for sample preparation, extraction, and analysis of this compound in soil and sediment.

Sample Collection and Pre-treatment

Proper sample handling is crucial to prevent contamination and loss of analytes.

  • 1.1. Sample Collection: Collect soil or sediment samples using clean, solvent-rinsed stainless steel or glass containers. Store samples at 4°C and protect them from light to minimize degradation of target analytes.

  • 1.2. Foreign Material Removal: In the laboratory, manually remove any large debris such as stones, leaves, and twigs.[13]

  • 1.3. Drying: Dry the samples to a constant weight. To prevent the loss of semi-volatile compounds like this compound, it is recommended to air-dry in a clean environment or freeze-dry (lyophilize). Low-temperature oven drying (<60°C) can also be used.[14]

  • 1.4. Sieving: Sieve the dried samples through a stainless steel sieve (e.g., 2 mm or 180 microns) to homogenize the sample and remove larger particles.[14] The finer fraction is typically used for analysis as it presents a more representative sample.[14]

Extraction

Two common and effective extraction methods are presented below. The choice of method may depend on available equipment and desired sample throughput.

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction, reducing extraction time and solvent consumption compared to traditional methods like Soxhlet or ultrasonic extraction.[7]

  • 2.1.1. Materials and Reagents:

    • ASE system

    • ASE extraction cells (e.g., 34 mL)

    • Diatomaceous earth or clean sand

    • Solvents: Hexane (B92381), Acetone (B3395972) (pesticide residue analysis grade or equivalent)

    • Internal standards (e.g., deuterated polycyclic musks)

  • 2.1.2. Protocol:

    • Mix approximately 5-10 g of the dried and sieved sample with a dispersing agent like diatomaceous earth.

    • Place the mixture into an ASE extraction cell. Add a small amount of diatomaceous earth to the bottom and top of the sample.

    • Spike the sample with a known amount of internal standard solution.

    • Place the cell in the ASE system.

    • Extract the sample using a mixture of hexane and acetone (e.g., 1:1 or 4:1 v/v) under the following conditions (example parameters, optimization may be required):[10]

      • Pressure: 1500 psi

      • Temperature: 80-100°C

      • Static time: 5-10 minutes

      • Number of cycles: 2-3

    • Collect the extract in a clean collection vial.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Ultrasonic extraction is a widely used technique that employs high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent.[1]

  • 2.2.1. Materials and Reagents:

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Glass centrifuge tubes with screw caps

    • Solvents: Hexane, Acetone, Dichloromethane (B109758) (pesticide residue analysis grade or equivalent)

    • Internal standards

  • 2.2.2. Protocol:

    • Weigh 5-10 g of the prepared soil/sediment sample into a glass centrifuge tube.

    • Spike the sample with a known amount of internal standard.

    • Add 20-30 mL of an appropriate extraction solvent or solvent mixture (e.g., hexane:acetone 1:1 v/v or dichloromethane).

    • Tightly cap the tube and place it in an ultrasonic bath for 15-30 minutes.

    • After sonication, centrifuge the sample at a sufficient speed to pellet the solid material (e.g., 2500 rpm for 10 minutes).

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Clean-up

The crude extract often contains co-extracted interfering substances that can affect the accuracy of the GC-MS analysis. A clean-up step using solid-phase extraction (SPE) is highly recommended.[11][15]

  • 3.1. Materials and Reagents:

    • SPE cartridges (e.g., Florisil, silica, or alumina)

    • SPE vacuum manifold

    • Solvents for conditioning and elution (e.g., hexane, dichloromethane, ethyl acetate)

  • 3.2. Protocol:

    • Condition the SPE cartridge by passing a few milliliters of the elution solvent followed by the conditioning solvent (typically hexane) through it. Do not let the cartridge run dry.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the target analytes, including this compound, with a solvent or solvent mixture of appropriate polarity (e.g., a mixture of hexane and dichloromethane or hexane and ethyl acetate). The exact solvent composition should be optimized based on the chosen sorbent.

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its high sensitivity and selectivity.[8][16]

  • 4.1. Instrumentation and Conditions (Example):

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., HP-5MS, DB-5MS, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

    • Injector Temperature: 250-280°C.[17]

    • Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes. This program should be optimized for the specific instrument and analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Ion Source Temperature: 230-250°C.[17]

    • Transfer Line Temperature: 280°C.[17]

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standards. Full scan mode can be used for initial identification.

Mandatory Visualization

Cashmeran_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis SampleCollection 1. Soil/Sediment Sample Collection Drying 2. Drying (Air, Freeze, or Low Temp Oven) SampleCollection->Drying Sieving 3. Sieving (e.g., <2mm) Drying->Sieving Extraction 4. Solvent Extraction (ASE or Ultrasonic) Sieving->Extraction Concentration1 5. Concentration Extraction->Concentration1 SPE 6. Solid-Phase Extraction (SPE) Concentration1->SPE Concentration2 7. Final Concentration SPE->Concentration2 GCMS 8. GC-MS Analysis Concentration2->GCMS

Caption: Experimental workflow for the extraction and analysis of this compound from soil and sediment samples.

References

In Vitro Assays for Assessing Cashmeran's Biological Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, a synthetic fragrance ingredient chemically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is widely used in perfumery for its unique musky, woody, and spicy scent profile. As with any chemical intended for use in consumer products, a thorough evaluation of its biological effects is essential to ensure human safety. This document provides detailed application notes and protocols for a battery of in vitro assays designed to assess the biological effects of this compound, covering key toxicological endpoints. These assays are crucial for hazard identification and risk assessment, providing data on cytotoxicity, genotoxicity, skin sensitization, endocrine activity, metabolic stability, and its primary intended biological action—olfactory receptor activation.

The following sections detail the principles, methodologies, and data interpretation for each assay, supported by structured data tables and diagrams to facilitate understanding and application in a research setting.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a test substance may induce cell death. This information is critical for designing subsequent, more specific in vitro studies, ensuring that observed effects are not merely a consequence of overt cytotoxicity. Two common methods are the MTT and LDH assays.

Quantitative Data Summary: Cytotoxicity
AssayCell LineEndpointResult for this compoundReference Controls
MTT Assay Various (e.g., HaCaT, THP-1)Cell Viability (IC50)Data not available in searched literature. Testing is recommended to establish non-cytotoxic concentrations for other assays.IC50 values are compound and cell-line specific.
LDH Assay Various (e.g., BEAS-2B)Membrane Integrity (% Cytotoxicity)Data not available in searched literature. Testing is recommended to establish non-cytotoxic concentrations for other assays.Positive control (e.g., Triton X-100) induces maximum LDH release.
Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (solvent used to dissolve this compound) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. The released LDH catalyzes the conversion of a substrate to a colored or fluorescent product.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells lysed with a detergent like Triton™ X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum release control.[2][3]

G cluster_workflow General Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assay-specific Steps Assay-specific Steps Incubate->Assay-specific Steps Data Analysis Data Analysis Assay-specific Steps->Data Analysis Add MTT Reagent Add MTT Reagent Assay-specific Steps->Add MTT Reagent Collect Supernatant Collect Supernatant Assay-specific Steps->Collect Supernatant Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Add LDH Reagents Add LDH Reagents Collect Supernatant->Add LDH Reagents Measure Absorbance (490nm) Measure Absorbance (490nm) Add LDH Reagents->Measure Absorbance (490nm)

Cytotoxicity Assay Workflow

Genotoxicity Assays

Genotoxicity assays are employed to detect direct or indirect damage to DNA caused by a chemical, which can lead to mutations or cancer. The standard in vitro battery includes a bacterial reverse mutation test (Ames test) and a mammalian cell micronucleus assay.

Quantitative Data Summary: Genotoxicity
AssayTest SystemEndpointResult for this compound
Ames Test (OECD 471) S. typhimurium & E. coli strainsGene mutations (revertant colonies)Negative. No mutagenicity observed with or without metabolic activation (S9).[4]
In Vitro Micronucleus (OECD 487) Mammalian cells (e.g., L5178Y, TK6)Chromosomal damage (micronuclei)Negative. No evidence of genotoxicity observed.[4]
Experimental Protocols

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the ability of the bacteria to synthesize the amino acid and grow on a minimal medium.[5][6] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[4][5]

Protocol:

  • Strain Selection: Select a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[5]

  • Metabolic Activation: Prepare a mixture containing the S9 fraction and cofactors.

  • Exposure (Pre-incubation Method): a. Mix the test bacteria, this compound solution (at various concentrations), and either S9 mix or a buffer (for the non-activation condition) in a test tube.[5] b. Incubate the mixture with shaking for a short period (e.g., 20-30 minutes). c. Add molten top agar (B569324) and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, originating from chromosome fragments or whole chromosomes that lag during cell division.[7] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Protocol:

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human lymphocytes, TK6, or L5178Y cells) and expose them to various concentrations of this compound, with and without S9 metabolic activation.[4][8]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored.[7]

  • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Evaluate the frequency of micronucleated cells. A substance is considered positive if it induces a concentration-dependent increase in micronucleated cells, and the increase is statistically significant compared to the concurrent negative control.

Skin Sensitization Assays

Skin sensitization is an allergic reaction caused by skin contact with a substance. The underlying mechanism is described by the Adverse Outcome Pathway (AOP), which involves four key events. In vitro assays have been developed to address the initial events of this pathway.

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_assays KE1 KE1: Molecular Initiating Event Covalent binding to skin proteins KE2 KE2: Keratinocyte Activation Inflammatory response, Nrf2 activation KE1->KE2 DPRA DPRA (OECD 442C) KE1->DPRA KE3 KE3: Dendritic Cell Activation Maturation and mobilization KE2->KE3 KeratinoSens KeratinoSens™ (OECD 442D) KE2->KeratinoSens KE4 KE4: T-Cell Proliferation Activation and proliferation of specific T-cells KE3->KE4 hCLAT h-CLAT (OECD 442E) KE3->hCLAT AO Adverse Outcome Allergic Contact Dermatitis KE4->AO cluster_pathway Keap1-Nrf2 Signaling Pathway (KeratinoSens™) Sensitizer Sensitizer (e.g., this compound) Keap1 Keap1 Sensitizer->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds & activates Luciferase Luciferase Gene Expression ARE->Luciferase drives Luminescence Luminescence Luciferase->Luminescence produces cluster_OR_Activation Olfactory Receptor Activation Workflow Transfect Co-transfect cells with OR and Reporter Plasmids Incubate_Expression Incubate for Receptor Expression Transfect->Incubate_Expression Stimulate Stimulate with This compound Incubate_Expression->Stimulate Incubate_Stim Incubate Stimulate->Incubate_Stim Lyse Lyse Cells & Add Luciferase Substrate Incubate_Stim->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Calculate EC50) Measure->Analyze

References

Application Notes and Protocols for the Development of Biosensors for Polycyclic Musk Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and performance data for the development of biosensors for the detection of polycyclic musks (PCMs), a class of synthetic fragrances that are persistent environmental pollutants and potential endocrine disruptors. The notes cover an established ultrasensitive immunoassay and explore conceptual designs for next-generation biosensors.

Application Note 1: Ultrasensitive Detection of AHTN using a Biological Probe-Amplified Immuno-PCR (BPAI-PCR) Assay

This section details a highly sensitive method for the detection of the polycyclic musk 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (AHTN), also known as Tonalide. The method combines the specificity of antibodies with the exponential signal amplification of polymerase chain reaction (PCR).

Data Presentation
ParameterBPAI-PCR Assay for AHTN[1]GC-MS/MS for various PCMs[2]
Analyte(s) AHTN (Tonalide)HHCB, AHTN, AHDI, ATII, DPMI
Limit of Detection (LOD) 0.61 pg/L0.018 - 0.034 µg/L (18 - 34 ng/L)
Dynamic Range 1 pg/L to 10 ng/L0.1 - 2 µg/L
Sample Matrix FishRiver and Wastewater
Assay Time Several hours (including PCR)Hours (including sample prep)
Equipment Microplate reader, Real-Time PCR thermocyclerGas Chromatograph-Tandem Mass Spectrometer
Experimental Protocols

1. Hapten Synthesis and Immunogen Preparation:

  • Objective: To prepare an immunogenic conjugate that can elicit an antibody response against the small molecule AHTN.

  • Protocol:

    • Synthesize a hapten by modifying the AHTN molecule to introduce a reactive carboxyl group. This is a crucial step as small molecules like AHTN are not immunogenic on their own.

    • Conjugate the AHTN-hapten to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), using a standard coupling method (e.g., carbodiimide (B86325) chemistry).[3][4] The carrier protein provides the necessary epitopes to stimulate an immune response.

    • Characterize the conjugate to determine the hapten-to-protein ratio using techniques like MALDI-MS or spectrophotometry.[3]

2. Polyclonal Antibody Production:

  • Objective: To generate polyclonal antibodies that specifically recognize AHTN.

  • Protocol:

    • Immunize host animals (e.g., rabbits or goats) with the AHTN-carrier protein conjugate mixed with an appropriate adjuvant (e.g., Freund's adjuvant).[3]

    • Administer booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

    • Collect blood samples and separate the serum containing the polyclonal antibodies.

    • Purify the antibodies from the serum using affinity chromatography with the AHTN hapten immobilized on a solid support.

    • Characterize the specificity and affinity of the purified antibodies using techniques like ELISA.

3. Preparation of Antibody-Au-PAMAM-DNA Probes:

  • Objective: To create a signal amplification probe by conjugating the anti-AHTN antibody and a DNA marker to a gold nanoparticle-polyamidoamine (Au-PAMAM) dendrimer.[1]

  • Protocol:

    • Synthesize Au-PAMAM nanoparticles. The PAMAM dendrimer provides a high density of amino groups for conjugation.

    • Covalently link the purified polyclonal anti-AHTN antibodies to the Au-PAMAM nanoparticles.

    • Conjugate a specific, carboxyl-modified single-stranded DNA oligonucleotide (the DNA marker) to the same Au-PAMAM nanoparticle. The high ratio of DNA molecules per antibody on the nanoparticle is key to the signal amplification.[1]

    • Purify the resulting antibody-Au-PAMAM-DNA probes.

  • Objective: To quantify the amount of AHTN in a sample. This protocol is based on a competitive immunoassay format.

  • Protocol:

    • Coating: Coat the wells of a 96-well microtiter plate with an AHTN-protein conjugate (different from the immunizing conjugate to avoid non-specific binding). Incubate overnight at 4°C.

    • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Competition: Add a mixture of the sample (containing unknown AHTN) and a fixed amount of the antibody-Au-PAMAM-DNA probe to the wells. Incubate for 1-2 hours. During this step, free AHTN in the sample will compete with the coated AHTN for binding to the antibody probes.

    • Washing: Wash the plate thoroughly to remove any unbound probes. The amount of probe remaining in the well is inversely proportional to the concentration of AHTN in the sample.

    • Real-Time PCR: Add a real-time PCR master mix (containing primers specific to the DNA marker, DNA polymerase, and a fluorescent dye like SYBR Green) to each well.

    • Amplification and Detection: Perform real-time PCR. The cycle threshold (Ct) value will be proportional to the amount of DNA marker present, which in turn is inversely proportional to the initial AHTN concentration.

    • Quantification: Create a standard curve using known concentrations of AHTN to determine the concentration in the unknown samples.

Visualization

BPAI_PCR_Workflow cluster_prep Preparation Steps cluster_assay Assay Workflow Hapten 1. AHTN Hapten Synthesis Immunogen 2. Immunogen (AHTN-KLH) Hapten->Immunogen Antibody 3. Polyclonal Ab Production Immunogen->Antibody Probe 4. Ab-Au-PAMAM-DNA Probe Synthesis Antibody->Probe Competition 7. Add Sample + Probe (Competitive Binding) Probe->Competition Coating 5. Coat Plate with AHTN Conjugate Blocking 6. Block Plate Coating->Blocking Blocking->Competition Washing 8. Wash Unbound Probes Competition->Washing PCR 9. Real-Time PCR Amplification Washing->PCR Detection 10. Detect Signal & Quantify AHTN PCR->Detection

Workflow for the BPAI-PCR assay for AHTN detection.

Application Note 2: Conceptual Development of an Olfactory Receptor-Based Biosensor for Polycyclic Musk Detection

This section outlines a conceptual framework for developing a biosensor for polycyclic musks utilizing olfactory receptors (ORs) as the biological recognition element. Recent research has identified specific human olfactory receptors, such as OR5A2, that respond to a wide range of musk compounds, including polycyclic musks.[3][5]

Principle

Olfactory receptors are G-protein coupled receptors (GPCRs) that, upon binding to an odorant molecule, trigger an intracellular signaling cascade, often leading to a change in membrane potential or ion concentration. This biological signal can be converted into a measurable electrical or optical signal.

Conceptual Experimental Protocol

1. Olfactory Receptor Expression and Purification:

  • Objective: To produce and isolate the target olfactory receptor, OR5A2.

  • Protocol:

    • Clone the gene for the human olfactory receptor OR5A2 into an expression vector suitable for a host system (e.g., HEK293 cells, yeast, or cell-free systems).

    • Transfect or transform the host cells and induce protein expression.

    • Lyse the cells and solubilize the membrane-bound receptors using appropriate detergents.

    • Purify the receptor using affinity chromatography (e.g., using a His-tag or an antibody against a fused epitope).

2. Sensor Fabrication and Receptor Immobilization:

  • Objective: To create a stable sensing surface with correctly oriented olfactory receptors.

  • Protocol:

    • Choose a transducer surface, such as a gold electrode for electrochemical sensing or a carbon nanotube field-effect transistor (CNT-FET).

    • Functionalize the transducer surface with a self-assembled monolayer (SAM) that facilitates the stable immobilization of the receptor in its active conformation.

    • Immobilize the purified OR5A2 onto the functionalized surface. Alternatively, receptor-containing nanovesicles can be attached to the surface.

3. Signal Transduction and Detection:

  • Objective: To measure the binding of polycyclic musks to the immobilized receptors.

  • Protocol (Example using a CNT-FET):

    • Position the OR5A2-functionalized CNT-FET in a microfluidics chamber.

    • Establish a baseline electrical reading (conductance) across the transistor.

    • Introduce the sample containing polycyclic musks.

    • Binding of the musk molecule to the OR5A2 receptor will cause a conformational change in the protein.

    • This conformational change alters the local electric field at the surface of the carbon nanotube, leading to a measurable change in its conductance.

    • The change in conductance is proportional to the concentration of the polycyclic musk.

Visualization

OR_Signaling_Pathway cluster_membrane Sensor Surface PCM Polycyclic Musk (e.g., Galaxolide) OR5A2 Olfactory Receptor (OR5A2) PCM->OR5A2 Binding Transducer Transducer (e.g., CNT-FET) OR5A2->Transducer Conformational Change Alters Electric Field Signal Measurable Signal (e.g., Change in Conductance) Transducer->Signal Signal Conversion

Signaling concept for an olfactory receptor-based biosensor.

Application Note 3: Conceptual Development of a Molecularly Imprinted Polymer (MIP)-Based Sensor for Polycyclic Musk Detection

This note describes the conceptual design of a chemosensor for polycyclic musks using molecularly imprinted polymers (MIPs). MIPs are synthetic materials engineered to have high-affinity binding sites for a specific target molecule, acting as "plastic antibodies."

Principle

The MIP is created by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule (in this case, a polycyclic musk). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. When the MIP is exposed to a sample, the target molecule selectively rebinds to these cavities, an event that can be detected by a transducer.

Conceptual Experimental Protocol

1. MIP Synthesis:

  • Objective: To synthesize a polymer with specific recognition sites for a target polycyclic musk (e.g., Galaxolide - HHCB).

  • Protocol:

    • Pre-polymerization Complex: In a suitable porogenic solvent, dissolve the template molecule (HHCB), a functional monomer (e.g., methacrylic acid, which can form hydrogen bonds with the template), and a cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate).

    • Polymerization: Add a radical initiator (e.g., AIBN) and initiate polymerization using heat or UV light. This forms a rigid polymer network with the template molecules entrapped inside.

    • Template Removal: Grind the bulk polymer into fine particles and remove the HHCB template by extensive washing with a solvent (e.g., methanol/acetic acid).

    • Characterization: Analyze the MIP particles to confirm template removal and assess binding capacity and selectivity compared to a non-imprinted polymer (NIP) synthesized under identical conditions but without the template.

2. Sensor Fabrication and MIP Integration:

  • Objective: To integrate the MIP particles with a transducer to create a functional sensor.

  • Protocol (Example using a Quartz Crystal Microbalance - QCM):

    • Select a QCM crystal with a gold electrode surface.

    • Deposit a thin film of the synthesized MIP particles onto the gold surface. This can be done by drop-casting a suspension of the particles in a volatile solvent or by spin-coating.

    • Ensure the MIP film is stable and well-adhered to the crystal surface.

3. Analyte Detection:

  • Objective: To measure the binding of HHCB to the MIP-coated QCM sensor.

  • Protocol:

    • Place the MIP-coated QCM crystal in a flow cell and establish a stable baseline resonant frequency in a buffer solution.

    • Introduce the sample containing HHCB.

    • As HHCB molecules bind to the recognition sites in the MIP, the mass on the crystal surface increases.

    • This increase in mass causes a decrease in the resonant frequency of the quartz crystal, which is measured in real-time.

    • The magnitude of the frequency shift is proportional to the concentration of HHCB in the sample.

Visualization

MIP_Workflow cluster_synthesis MIP Synthesis cluster_detection Detection Template Template (Polycyclic Musk) Complex Pre-polymerization Complex Template->Complex Rebinding Rebinding of Polycyclic Musk Template->Rebinding Monomer Functional Monomer Monomer->Complex Polymer Polymerization Complex->Polymer MIP_raw Imprinted Polymer Polymer->MIP_raw MIP_final MIP with Binding Cavity MIP_raw->MIP_final Template Removal MIP_final->Rebinding Signal Signal Generation (e.g., Mass Change) Rebinding->Signal

References

Application of Cashmeran in Chemosensory Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran, a synthetic fragrance ingredient with a complex woody, musky, and spicy odor profile, serves as a valuable tool in chemosensory research. Its interaction with specific olfactory receptors (ORs) provides a model for investigating the molecular mechanisms of olfaction, from ligand-receptor binding to downstream signaling and behavioral responses. This document provides detailed application notes and protocols for utilizing this compound in the study of the chemical senses.

This compound is a synthetic polycyclic ketone, chemically known as 1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one.[1][2] It is widely used in the fragrance industry for its diffusive and long-lasting scent.[1][2] In the context of chemosensory research, this compound is of particular interest due to its interaction with the human olfactory receptor OR5AN1, a receptor known to be involved in the perception of musk odors.[3]

Quantitative Data: Olfactory Receptor Activation

CompoundOdorant ClassReceptorEC50 (µM)Reference
Racemic MusconeMacrocyclic MuskHuman OR5AN112.5[3]
Musk KetoneNitro MuskHuman OR5AN10.79[3]
Musk XyleneNitro MuskHuman OR5AN116.7[3]
(R)-MusconeMacrocyclic MuskMouse MOR215-10.6[3]
(S)-MusconeMacrocyclic MuskMouse MOR215-12.2[3]

Experimental Protocols

In-Vitro Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to measure the activation of a specific olfactory receptor (e.g., OR5AN1) by an odorant (e.g., this compound) in a heterologous cell system. The assay relies on a luciferase reporter gene, where light production is proportional to the level of receptor activation.

Materials:

  • HEK293 cells (or a similar cell line)

  • Mammalian expression vector containing the coding sequence of the human olfactory receptor of interest (e.g., pCI-OR5AN1)

  • Expression vector for an accessory protein like Receptor Transporting Protein 1 Short (RTP1S) to enhance receptor trafficking to the cell surface[3]

  • Expression vector for a chimeric G-protein alpha subunit (e.g., Gαolf) to facilitate signal transduction[3]

  • Luciferase reporter plasmid under the control of a cAMP response element (CRE)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound and other test odorants

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a 10 cm dish until they reach 80-90% confluency.

    • One day before transfection, seed the cells into 96-well plates.

    • On the day of transfection, prepare a transfection mix containing the OR expression vector, RTP1S vector, Gαolf vector, CRE-luciferase reporter plasmid, and Renilla luciferase plasmid.

    • Add the transfection reagent to the plasmid mix, incubate, and then add the complex to the cells in the 96-well plate.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Odorant Stimulation:

    • Prepare serial dilutions of this compound and other test odorants in a suitable solvent (e.g., DMSO) and then in the assay medium.

    • After 24 hours of transfection, remove the medium from the cells and add the odorant solutions.

    • Incubate the cells with the odorants for 4-6 hours.

  • Luciferase Assay:

    • After incubation, perform the luciferase assay according to the manufacturer's instructions (e.g., Promega's Dual-Glo system). This typically involves adding a reagent that lyses the cells and contains the substrate for firefly luciferase, followed by the addition of a second reagent that quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase.

    • Measure the luminescence of both firefly and Renilla luciferase using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the odorant concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Behavioral Testing in a Mouse Model: Olfactory Habituation/Dishabituation Test

This protocol is a simple and rapid method to assess an animal's ability to detect and discriminate between different odors.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Clean standard mouse cages with bedding

  • Cotton swabs

  • This compound

  • Control substance (e.g., mineral oil)

  • Novel odorant (e.g., eugenol)

  • Timer

  • Video recording equipment (optional, for detailed analysis)

Procedure:

  • Habituation:

    • Individually house mice in clean cages for at least 30 minutes before the test to allow for acclimation.

    • Dip a cotton swab in the control substance (mineral oil) and present it to the mouse.

    • Record the total time the mouse spends sniffing the swab during a 2-minute presentation. Sniffing is defined as the nose being within 1 cm of the swab.

    • Repeat this presentation two more times with a fresh swab each time, with a 1-minute inter-trial interval. The sniffing time should decrease with each presentation as the mouse habituates to the odor.

  • Dishabituation with this compound:

    • Following the three habituation trials, present a cotton swab dipped in a solution of this compound (diluted in mineral oil).

    • Record the sniffing time for 2 minutes. A significant increase in sniffing time compared to the third habituation trial indicates that the mouse can detect and discriminate this compound from the control substance.

  • Dishabituation with a Novel Odor:

    • After the presentation of this compound, present a swab with a novel odorant (e.g., eugenol).

    • Record the sniffing time for 2 minutes. This serves as a positive control to ensure the mouse's olfactory system is functioning properly.

  • Data Analysis:

    • Compare the sniffing times across the different trials. A statistically significant increase in sniffing time for this compound and the novel odor compared to the habituated control indicates successful odor detection and discrimination.

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Coupled_Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (e.g., OR5AN1) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates This compound This compound This compound->OR Binds to ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Signal Neuronal Signal (in vivo) PKA->Neuronal_Signal Leads to (in vivo) Gene_Expression Gene Expression (e.g., Luciferase) CREB->Gene_Expression Induces (in vitro assay)

Caption: Olfactory signaling pathway initiated by this compound.

Chemosensory_Research_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_synthesis Synthesis & Interpretation Receptor_Cloning 1. Olfactory Receptor Cloning (e.g., OR5AN1 into vector) Cell_Transfection 2. Heterologous Expression (e.g., in HEK293 cells) Receptor_Cloning->Cell_Transfection Functional_Assay 3. Functional Assay (e.g., Luciferase Reporter Assay) Cell_Transfection->Functional_Assay Data_Analysis_invitro 4. Data Analysis (Dose-Response Curve, EC50) Functional_Assay->Data_Analysis_invitro Interpretation 9. Interpretation of Results (Linking receptor activation to behavior) Data_Analysis_invitro->Interpretation Animal_Model 5. Animal Model Selection (e.g., Mouse) Behavioral_Paradigm 6. Behavioral Paradigm Design (e.g., Habituation/Dishabituation) Animal_Model->Behavioral_Paradigm Behavioral_Testing 7. Behavioral Testing (Exposure to this compound) Behavioral_Paradigm->Behavioral_Testing Data_Analysis_invivo 8. Data Analysis (Sniffing time, Preference) Behavioral_Testing->Data_Analysis_invivo Data_Analysis_invivo->Interpretation

Caption: Experimental workflow for chemosensory research.

References

Application Notes and Protocols: Cashmeran as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, a synthetic fragrance ingredient with the chemical name 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one, is widely utilized in the fragrance industry for its unique musky and woody scent.[1] Beyond its olfactory properties, its stability and distinct chemical structure make it a candidate for use as a reference standard in analytical chemistry. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of this compound as a reference standard, particularly in the quality control of fragrance formulations and related materials.

This compound's utility as a reference standard is predicated on its high purity and well-characterized physical and chemical properties. It can be used for the calibration of analytical instruments, the validation of analytical methods, and as a benchmark for the quantification of this compound in various matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

PropertyValueSource
Chemical Name1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one[1]
SynonymsDPMI, Musk Indanone[2]
CAS Number33704-61-9[1]
Molecular FormulaC₁₄H₂₂O[1]
Molecular Weight206.32 g/mol [2]
AppearanceWhite to off-white solid or crystalline powder at room temperature.[3]
Melting Point27 °C[3]
Boiling Point~285 °C at 760 mmHg (decomposes above 220°C)[3]
SolubilitySoluble in alcohol and dipropylene glycol. Low water solubility (49.1 mg/L at 20°C).[3]
Vapor Pressure1 Pa (~0.0075 mmHg) at 25°C[3]
log Kow4.2 at 20°C[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound Reference Standard by Mass Balance Approach

The purity of a reference standard is its most critical attribute. A mass balance approach, which involves the separate determination of all significant impurities, is a primary method for assigning purity.

Objective: To determine the purity of a this compound batch to qualify it as a reference standard.

Methodology: The purity is calculated by subtracting the mass fractions of all identified impurities from 100%. This typically includes related organic impurities, water content, residual solvents, and non-volatile impurities.

Workflow for Purity Assessment:

Purity_Assessment_Workflow cluster_impurities Impurity Analysis organic_impurities Organic Impurities (GC-FID) purity_calculation Purity Calculation (100% - Σ Impurities) organic_impurities->purity_calculation water_content Water Content (Karl Fischer) water_content->purity_calculation residual_solvents Residual Solvents (HS-GC-MS) residual_solvents->purity_calculation non_volatile Non-Volatile Impurities (TGA) non_volatile->purity_calculation cashmeran_sample This compound Sample cashmeran_sample->organic_impurities Analyze cashmeran_sample->water_content Analyze cashmeran_sample->residual_solvents Analyze cashmeran_sample->non_volatile Analyze qualified_standard Qualified this compound Reference Standard purity_calculation->qualified_standard

Purity assessment workflow for this compound.

1. Organic Impurity Profiling by Gas Chromatography with Flame Ionization Detection (GC-FID):

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Inject 1 µL of the sample solution. The percentage of each impurity is determined by the area percent method, assuming a response factor of 1 for all related impurities relative to this compound. For higher accuracy, relative response factors should be determined experimentally if impurity standards are available.

2. Water Content by Karl Fischer Titration:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions. Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

  • Analysis: The water content is determined and expressed as a weight percentage.

3. Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Method: Utilize a standard method such as USP <467> or Ph. Eur. 2.4.24.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

  • Analysis: The content of residual solvents is determined by comparison to certified reference standards of the expected solvents used in the synthesis.

4. Non-Volatile Impurities by Thermogravimetric Analysis (TGA):

  • Instrumentation: A thermogravimetric analyzer.

  • Method: Heat a known weight of the this compound sample under a controlled atmosphere (e.g., nitrogen) from ambient temperature to a temperature above its boiling point (e.g., 300 °C).

  • Analysis: The percentage of non-volatile residue remaining at the end of the analysis is determined.

Purity Calculation:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)

Protocol 2: Quantitative Analysis of this compound in a Fragrance Oil using an External Standard Method by GC-MS

This protocol describes the quantification of this compound in a complex matrix, such as a fragrance oil, using a qualified this compound reference standard.

Objective: To determine the concentration of this compound in a fragrance oil sample.

Workflow for GC-MS Quantitative Analysis:

GCMS_Workflow prep_standards Prepare Calibration Standards (this compound Reference Standard) gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis prep_sample Prepare Fragrance Oil Sample prep_sample->gcms_analysis calibration_curve Generate Calibration Curve gcms_analysis->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Workflow for quantitative GC-MS analysis.

1. Preparation of Standard Solutions:

  • Accurately weigh about 100 mg of the qualified this compound reference standard into a 100 mL volumetric flask and dissolve in a suitable solvent (e.g., hexane) to make a stock solution of approximately 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2. Preparation of the Sample Solution:

  • Accurately weigh an appropriate amount of the fragrance oil (e.g., 100 mg) into a 100 mL volumetric flask and dilute with the same solvent used for the standards. Further dilution may be necessary to bring the expected this compound concentration within the range of the calibration curve.

3. GC-MS Instrumental Conditions:

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): Propose monitoring the molecular ion and characteristic fragment ions (e.g., m/z 206, 191, 163). The most abundant and specific ions should be chosen for quantification and qualification.

4. Analysis and Data Processing:

  • Inject 1 µL of each calibration standard and the sample solution into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound reference standard. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of this compound in the original fragrance oil.

Protocol 3: Stability Study of this compound Reference Standard

A stability study is essential to establish the shelf-life and appropriate storage conditions for the reference standard.

Objective: To evaluate the stability of the this compound reference standard under various environmental conditions.

Methodology: The reference standard is subjected to forced degradation under conditions of heat, humidity, light, and oxidation. The purity of the standard is monitored over time using a stability-indicating analytical method, such as the GC-FID method described in Protocol 1.

Workflow for Stability Study:

Stability_Study_Workflow initial_analysis Initial Analysis (t=0) Purity and Impurity Profile storage_conditions Store under Stress Conditions (Heat, Humidity, Light, Oxidation) initial_analysis->storage_conditions time_points Analysis at Pre-defined Time Points (e.g., 1, 3, 6 months) storage_conditions->time_points data_analysis Data Analysis (Degradation Rate, Shelf-life) time_points->data_analysis

References

Application Notes and Protocols: Synthesis and Metabolic Analysis of Deuterated Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, the registered trade name for 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one, is a widely utilized synthetic fragrance ingredient prized for its complex woody-musky scent. In the context of drug development and safety assessment, understanding the metabolic fate of xenobiotics is of paramount importance. In vitro studies have revealed that this compound undergoes rapid metabolism in human liver preparations, with a reported half-life of less than one hour.[1][2][3] This rapid metabolic clearance presents a challenge for conducting detailed pharmacokinetic and metabolic studies.

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), can significantly slow down the rate of metabolism through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in cytochrome P450 (CYP450) mediated metabolism. By introducing deuterium at metabolically labile positions, a deuterated analog of this compound can be synthesized. This deuterated this compound is an invaluable tool for:

  • Elucidating metabolic pathways by observing the shift in metabolite profiles.

  • Quantifying the contribution of specific metabolic routes.

  • Improving the in vitro and in vivo stability of the molecule to enable more robust pharmacokinetic studies.

  • Serving as an internal standard for quantitative bioanalysis.

These application notes provide detailed protocols for the proposed synthesis of deuterated this compound and its subsequent use in in vitro metabolic stability studies.

Data Presentation: Comparative Metabolic Stability

The following tables summarize hypothetical quantitative data from in vitro metabolic stability assays comparing unlabeled this compound and its deuterated analog (d-Cashmeran). These tables are intended to illustrate the expected outcome of such studies, highlighting the increased metabolic stability of the deuterated compound.

Table 1: In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound1936.5
d-Cashmeran759.2

Table 2: Percentage of Compound Remaining in Human Hepatocytes Over Time

Time (min)This compound (%)d-Cashmeran (%)
0100100
156590
304281
601865
120342

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (d-Cashmeran)

This protocol describes a proposed method for the synthesis of deuterated this compound, focusing on the deuteration of the α-positions to the carbonyl group, which are often susceptible to metabolic attack. The procedure is adapted from established methods for the α-deuteration of cyclic ketones.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 g, 4.85 mmol) and anhydrous 1,2-dichloroethane (20 mL).

  • Addition of Reagents: To the stirred solution, add tris(pentafluorophenyl)borane (0.12 g, 0.24 mmol, 5 mol%).

  • Deuteration: Add deuterium oxide (2.0 mL, 110 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by mass spectrometry to observe the incorporation of deuterium.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford deuterated this compound (d-Cashmeran).

  • Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of signals in the ¹H NMR spectrum corresponding to the α-protons and the corresponding mass shift in the mass spectrum will confirm successful deuteration.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines the procedure to assess the metabolic stability of both unlabeled and deuterated this compound in human liver microsomes.

Materials:

  • This compound and d-Cashmeran stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator shaker set to 37 °C

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound or d-Cashmeran to the wells to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 3,000 x g for 15 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½ = 0.693 / |slope|). The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 3: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol describes the general workflow for identifying the metabolites of this compound and d-Cashmeran.

Materials:

  • Incubation samples from Protocol 2 (at a later time point, e.g., 120 minutes)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system

  • Metabolite identification software

Procedure:

  • LC-HRMS Analysis: Inject the supernatant from the quenched incubation mixtures onto the LC-HRMS system.

  • Data Acquisition: Acquire data in both positive and negative ionization modes using full scan and data-dependent MS/MS or all-ions fragmentation.

  • Metabolite Prediction: Based on the known structure of this compound and common metabolic reactions (e.g., hydroxylation, oxidation), predict the masses of potential metabolites. For d-Cashmeran, predict the corresponding mass shifts.

  • Data Processing: Process the acquired data using metabolite identification software. This involves comparing the chromatograms of the control (time 0) and incubated samples to identify new peaks corresponding to metabolites.

  • Structure Elucidation: Analyze the high-resolution mass and fragmentation patterns (MS/MS spectra) of the potential metabolites to elucidate their structures. The accurate mass measurement provides the elemental composition, and the fragmentation pattern gives structural information. The mass shift observed for the metabolites of d-Cashmeran will help confirm the site of metabolism.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Deuteration Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound (1,1,2,3,3-pentamethyl-1,2,3,5,6,7- hexahydro-4H-inden-4-one) Reagents D₂O, B(C₆F₅)₃ Anhydrous DCE, 80°C This compound->Reagents 1. Workup Quenching (NaHCO₃) Extraction (CH₂Cl₂) Purification (Silica Gel) Reagents->Workup 2. d_this compound d-Cashmeran (Deuterated this compound) Workup->d_this compound 3. Metabolic_Pathway This compound This compound PhaseI Phase I Metabolism (CYP450 Enzymes) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (Mono- and Di-hydroxylated) PhaseI->Hydroxylated_Metabolites Hydroxylation PhaseII Phase II Metabolism (e.g., UGTs, SULTs) Hydroxylated_Metabolites->PhaseII Conjugated_Metabolites Glucuronide and Sulfate Conjugates PhaseII->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion Experimental_Workflow Start Start with this compound and d-Cashmeran Incubation Incubate with Human Liver Microsomes/Hepatocytes Start->Incubation Quenching Quench at Different Time Points Incubation->Quenching Analysis LC-MS/MS Analysis of Parent Compound Quenching->Analysis Metabolite_ID LC-HRMS Analysis for Metabolite Identification Quenching->Metabolite_ID Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis Pathway_Elucidation Elucidate Metabolic Pathways Metabolite_ID->Pathway_Elucidation Conclusion Compare Metabolic Stability Data_Analysis->Conclusion Pathway_Elucidation->Conclusion

References

Application Notes and Protocols for Evaluating the Photodegradation of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, a synthetic fragrance ingredient with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is widely used in a variety of consumer products for its unique musky, woody, and spicy scent.[1][2] Understanding the photostability of this compound is crucial for ensuring product quality, efficacy, and safety, as degradation can lead to a loss of the desired fragrance profile and the formation of potentially undesirable byproducts. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the photodegradation of this compound.

Forced degradation studies, including photostability testing, are an essential part of the development process for fragrances and other chemical products.[3] These studies help to elucidate degradation pathways, identify potential degradants, and establish the intrinsic stability of the molecule. The primary analytical techniques for monitoring the photodegradation of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] It is well-suited for analyzing the complex mixtures that can result from photodegradation studies. Headspace solid-phase microextraction (SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from a sample matrix before GC-MS analysis.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile analytical technique used for the separation and quantification of a wide range of compounds.[6] For fragrance analysis, Reverse-Phase HPLC (RP-HPLC) with a C18 column is frequently employed.[7] HPLC is particularly useful for analyzing less volatile or thermally labile degradation products that may not be suitable for GC-MS analysis.

Data Presentation

The following table summarizes representative quantitative data from a photodegradation study of a polycyclic musk, Tonalide, which has a similar structural class to this compound. This data illustrates the type of results that can be obtained from a well-designed photodegradation experiment. Direct UV photolysis showed a moderate degradation rate of 49.3% at 60 mJ·cm⁻².[8]

Table 1: Photodegradation of Tonalide under UV/Free Chlorine (FC) Treatment [8]

Treatment ConditionInitial Concentration (mg/L)UV Dose (mJ/cm²)FC Dosage (mg/L)Degradation (%)
UV only1.060049.3
UV/FC1.0600.21~60
UV/FC1.0603.28~90

Experimental Protocols

Protocol 1: Photodegradation Study of this compound in Solution

Objective: To evaluate the rate and extent of this compound photodegradation in a solvent matrix upon exposure to UV irradiation.

Materials:

  • This compound standard

  • Solvent (e.g., ethanol, acetonitrile, or water)

  • Quartz cuvettes or reaction vessels

  • UV irradiation chamber equipped with a suitable UV lamp (e.g., xenon arc lamp or mercury lamp)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • GC-MS or HPLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Irradiation:

    • Transfer a known volume of the this compound solution into a quartz reaction vessel.

    • Place the vessel in the UV irradiation chamber.

    • Expose the solution to UV radiation for predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • During irradiation, gently stir the solution to ensure homogeneity.

    • Maintain a constant temperature throughout the experiment.

    • A control sample should be kept in the dark under the same conditions to account for any degradation not caused by light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the irradiated solution.

    • Analyze the sample using a validated GC-MS or HPLC method to determine the remaining concentration of this compound.

Protocol 2: GC-MS Analysis of this compound and its Photodegradation Products

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Data system

GC-MS Conditions:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Quantify the concentration of this compound at each time point by creating a calibration curve with standard solutions of known concentrations.

Protocol 3: HPLC Analysis of this compound and its Photodegradation Products

Objective: To separate and quantify this compound and its non-volatile degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Data system

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized wavelength for this compound)

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the concentration of this compound at each time point using a calibration curve.

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution UV Irradiate with UV Light Prep->UV Control Control (Dark) Prep->Control Sampling Sample at Time Intervals UV->Sampling Analysis GC-MS or HPLC Analysis Sampling->Analysis Quant Quantify Degradation Analysis->Quant ID Identify Products Analysis->ID

Caption: Experimental workflow for this compound photodegradation analysis.

Proposed_Degradation_Pathway This compound This compound (Aromatic Ketone) ExcitedState Excited State* This compound->ExcitedState UV Light (hν) Photoproducts Photodegradation Products (e.g., smaller ketones, aldehydes, carboxylic acids) ExcitedState->Photoproducts Photochemical Reactions (e.g., Norrish Type I/II, Oxidation)

Caption: Proposed photodegradation pathway for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Screen Cashmeran's Endocrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran, a widely used fragrance ingredient, has been the subject of evaluation for its potential to interact with the endocrine system. Understanding the endocrine activity of such compounds is crucial for assessing their safety and potential impact on human health. This document provides detailed application notes and protocols for conducting cell-based assays to screen for the estrogenic, androgenic, and progestogenic activity of this compound. The methodologies described are based on established in vitro reporter gene assays, which are a cornerstone for screening potential endocrine-disrupting chemicals.[1][2][3]

Recent comprehensive evaluations, including data from the US EPA's ToxCast program and specific in vitro studies, have provided insights into this compound's endocrine profile.[3] These studies indicate that this compound is largely inactive in assays related to androgen, thyroid, and steroidogenesis pathways at non-cytotoxic concentrations.[3] While no significant estrogenic activity was observed in human cervical epithelioid carcinoma (HeLa) cells, a weak estrogenic agonist activity was noted in Chinese Hamster Ovary (CHO)-K1 cells.[3] Furthermore, no agonist or antagonist activity was detected for the human androgen receptor (hAR).[3] Based on the weight-of-the-evidence, this compound is not expected to cause adverse endocrine effects.[3]

These application notes provide the necessary protocols to independently verify these findings and to screen other compounds for similar endocrine activities.

Data Presentation: Endocrine Activity of this compound

The following tables summarize the available quantitative and qualitative data on the endocrine activity of this compound from published studies.

Table 1: Estrogen Receptor (ER) Activity of this compound

Assay TypeCell LineEndpointResultEC50/IC50Reference
Reporter Gene AssayChinese Hamster Ovary (CHO)-K1Agonist ActivityWeak AgonistData not available[3]
Reporter Gene AssayHuman Cervical Carcinoma (HeLa)Agonist ActivityInactiveNot applicable[3]
ToxCast AssaysVariousEstrogen-related modalitiesInactiveNot applicable[3]

Table 2: Androgen Receptor (AR) Activity of this compound

Assay TypeCell LineEndpointResultEC50/IC50Reference
Reporter Gene AssayNot specifiedAgonist/Antagonist ActivityInactiveNot applicable[3]
ToxCast AssaysVariousAndrogen-related modalitiesInactiveNot applicable[3]

Table 3: Progesterone (B1679170) Receptor (PR) Activity of this compound

Assay TypeCell LineEndpointResultEC50/IC50Reference
Data not availableNot applicableNot applicableNo significant activity reportedNot applicable

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways for the estrogen, androgen, and progesterone receptors, which are the targets of the described assays.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or this compound ER_HSP ER-HSP Complex E2->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Activates Transcription Transcription & Translation Reporter->Transcription Light Light Emission Transcription->Light

Estrogen Receptor Signaling Pathway

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen or Test Compound AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer Activated AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Translocation Reporter Reporter Gene (e.g., Luciferase) ARE->Reporter Activates Transcription Transcription & Translation Reporter->Transcription Light Light Emission Transcription->Light

Androgen Receptor Signaling Pathway

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin or Test Compound PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Translocation Reporter Reporter Gene (e.g., Luciferase) PRE->Reporter Activates Transcription Transcription & Translation Reporter->Transcription Light Light Emission Transcription->Light

Progesterone Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for reporter gene assays to assess the agonist and antagonist activity of test compounds on the estrogen, androgen, and progesterone receptors.

Protocol 1: Estrogen Receptor (ERα) Transactivation Assay using HeLa-9903 Cells

This protocol is adapted from the OECD Test Guideline 455 and is suitable for screening for estrogen receptor agonists and antagonists.[2][4][5] The HeLa-9903 cell line is stably transfected with the human ERα and a luciferase reporter gene.[4][5]

Materials:

  • HeLa-9903 cells

  • Eagle’s Minimum Essential Medium (EMEM) without phenol (B47542) red

  • Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well white, clear-bottom tissue culture plates

  • Test compound (this compound) and reference standards (17β-estradiol as agonist, ICI 182,780 as antagonist) dissolved in DMSO

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

ER_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luciferase Assay A 1. Culture HeLa-9903 cells in EMEM + 10% DCC-FBS. B 2. Trypsinize and resuspend cells to 1x10^5 cells/mL. A->B C 3. Seed 100 µL/well in a 96-well plate. B->C D 4. Incubate for 24 hours (37°C, 5% CO2). C->D E 5. Prepare serial dilutions of this compound and controls. F 6. For antagonist assay, co-treat with 17β-estradiol. E->F G 7. Replace media with 100 µL of treatment solutions. F->G H 8. Incubate for 20-24 hours. G->H I 9. Lyse cells according to luciferase kit protocol. J 10. Add luciferase substrate to each well. I->J K 11. Measure luminescence using a luminometer. J->K L 12. Analyze data to determine EC50/IC50. K->L

ERα Transactivation Assay Workflow
Protocol 2: Androgen Receptor (AR) Transactivation Assay using AR-CALUX® Cells

This protocol is based on the principles of the OECD Test Guideline 458 and utilizes the AR-CALUX® human osteosarcoma (U2OS) cell line, which is stably transfected with the human AR and a luciferase reporter gene.[1][6][7][8][9]

Materials:

  • AR-CALUX® cells (U2OS cell line)

  • DMEM/F12 medium without phenol red

  • Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well white, clear-bottom tissue culture plates

  • Test compound (this compound) and reference standards (Dihydrotestosterone (DHT) as agonist, Flutamide as antagonist) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

AR_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luciferase Assay A 1. Culture AR-CALUX® cells in DMEM/F12 + 10% DCC-FBS. B 2. Trypsinize and resuspend cells to an appropriate density. A->B C 3. Seed 100 µL/well in a 96-well plate. B->C D 4. Incubate for 24 hours (37°C, 5% CO2). C->D E 5. Prepare serial dilutions of this compound and controls. F 6. For antagonist assay, co-treat with DHT. E->F G 7. Replace media with 100 µL of treatment solutions. F->G H 8. Incubate for 24 hours. G->H I 9. Lyse cells and add luciferase substrate. J 10. Measure luminescence. I->J K 11. Analyze data for EC50/IC50 values. J->K

AR Transactivation Assay Workflow
Protocol 3: Progesterone Receptor (PR) Transactivation Assay using T47D Cells

This protocol is designed for screening compounds for progesterone receptor agonist and antagonist activity using the T47D human breast cancer cell line, which endogenously expresses the progesterone receptor.

Materials:

  • T47D cells

  • RPMI 1640 medium without phenol red

  • Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Plasmids: PR expression vector (if needed to enhance signal) and a PRE-luciferase reporter vector

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • Test compound (this compound) and reference standards (Progesterone or R5020 as agonist, RU486 as antagonist) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

PR_Assay_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luciferase Assay A 1. Seed T47D cells in a 96-well plate. B 2. Co-transfect with PRE-luciferase and PR expression vectors. A->B C 3. Incubate for 24 hours. B->C D 4. Prepare serial dilutions of this compound and controls. E 5. For antagonist assay, co-treat with Progesterone/R5020. D->E F 6. Replace media with treatment solutions. E->F G 7. Incubate for 24 hours. F->G H 8. Lyse cells and perform luciferase assay. I 9. Measure luminescence. H->I J 10. Analyze data to determine EC50/IC50. I->J

PR Transactivation Assay Workflow

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro assessment of this compound's endocrine activity. The available data suggests that this compound possesses a very low potential for endocrine disruption, with only weak estrogenic activity observed in a specific cell line and no significant androgenic or progestogenic activity. By following these detailed methodologies, researchers can further investigate the endocrine profile of this compound and other compounds of interest, contributing to a more complete understanding of their toxicological profiles.

References

Application Notes and Protocols: Assessing the Bioaccumulation of Cashmeran in Fish

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cashmeran®, with the IUPAC name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one and CAS number 33704-61-9, is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and other personal care products.[1][2] It imparts a complex, woody-musky scent.[3] Due to its widespread use, this compound can enter aquatic ecosystems, making it essential to assess its potential for bioaccumulation in aquatic organisms like fish. Bioaccumulation is the process where the concentration of a chemical in an organism reaches a level higher than that in its surrounding environment.[4][5]

These application notes provide a comprehensive protocol for assessing the bioaccumulation of this compound in fish, primarily based on the internationally recognized OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) .[4][6][7] The objective is to determine the Bioconcentration Factor (BCF), which is a critical endpoint for environmental risk assessment.[8][9]

Physicochemical Properties and Bioaccumulation Potential of this compound

The potential for a substance to bioaccumulate is influenced by its physicochemical properties, particularly its hydrophobicity, which is indicated by the octanol-water partition coefficient (log Kow). Substances with a log Kow greater than 3 are typically considered for bioaccumulation testing.[4] this compound's properties suggest a potential for bioaccumulation, although its reported BCF is relatively low, likely due to metabolic processes.[3][10]

Table 1: Physicochemical and Bioaccumulation Data for this compound

PropertyValueReference
IUPAC Name (RS)-1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one[3]
CAS Number 33704-61-9[3][11]
Molecular Formula C₁₄H₂₂O[3][12]
Molecular Weight 206.32 g/mol [2][3]
Appearance White solid at room temperature[3]
Melting Point 27 °C[3][12]
Boiling Point 256 °C[3]
log Kow (log P) 4.2 - 4.5[3][11][12]
Bioconcentration Factor (BCF) 156[3]

Conceptual Framework for Bioaccumulation Assessment

The net bioaccumulation of a substance in fish is a result of the interplay between the rate of uptake from the environment (water and/or diet) and the rates of elimination, which include depuration (passive diffusion) and metabolic biotransformation. The following diagram illustrates this relationship.

G cluster_fish Fish Tissue cluster_environment Aquatic Environment Concentration This compound Concentration in Fish (Cf) Depuration Depuration (k2) Concentration->Depuration Metabolism Metabolism (km) Concentration->Metabolism Water This compound in Water (Cw) Uptake Uptake (k1) Water->Uptake Uptake->Concentration Bioconcentration Depuration->Water Elimination Metabolism->Water Elimination of Metabolites

Caption: Conceptual model of this compound bioaccumulation dynamics in fish.

Experimental Protocol: Fish Bioconcentration Study (OECD 305)

This protocol outlines the key steps for determining the BCF of this compound via aqueous exposure in a flow-through system.[6][9]

The study consists of two phases: an uptake phase and a depuration phase .[4][7] During the uptake phase, fish are exposed to a constant, sublethal concentration of this compound in the water. The concentration of this compound in fish tissue is monitored over time until a steady state is reached (or for a defined period, e.g., 28 days).[4] Subsequently, the fish are transferred to a clean, this compound-free environment for the depuration phase, during which the decline of the substance in the fish tissue is monitored.[8] The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCFSS) or from the kinetic uptake and depuration rate constants (BCFK).[4]

  • Test Organism: A suitable fish species such as Rainbow Trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), or Common Carp (Cyprinus carpio).[4] Fish should be healthy, from a single stock, and acclimated to the test conditions.

  • Test System: A flow-through or semi-static system capable of maintaining a constant concentration of the test substance.[6][8] This includes aquaria, a diluter system, and temperature control.

  • Test Substance: this compound (CAS 33704-61-9), analytical grade. A radiolabelled form (e.g., ¹⁴C-Cashmeran) is recommended for ease of analysis and metabolite tracking.[4][8]

  • Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) for unlabeled this compound or Liquid Scintillation Counter (LSC) for radiolabeled substance.[10][13]

  • Other: Standard laboratory glassware, solvents (e.g., acetone (B3395972) for stock solution), fish food free of contaminants, equipment for water quality measurements (pH, dissolved oxygen, temperature).

The following diagram outlines the major steps in a typical fish bioaccumulation study.

G cluster_prep Phase 1: Preparation & Acclimation cluster_uptake Phase 2: Uptake (e.g., 28 days) cluster_depuration Phase 3: Depuration (e.g., 14 days) cluster_analysis Phase 4: Analysis & Calculation A1 Select Fish Species A2 Acclimate Fish to Test Conditions (min. 2 weeks) A1->A2 A3 Prepare Stock Solution of this compound A2->A3 B1 Initiate Exposure (Flow-through system) A3->B1 B2 Sample Water and Fish at Predetermined Intervals B1->B2 B3 Monitor Water Quality (DO, temp, pH) B1->B3 B4 Feed Fish Daily B1->B4 C1 Transfer Fish to Clean Water B1->C1 C2 Sample Fish at Predetermined Intervals C1->C2 D1 Analyze this compound in Water & Fish Samples (GC-MS) C1->D1 C3 Continue Monitoring and Feeding C2->C3 D2 Determine Lipid Content of Fish D1->D2 D3 Calculate Kinetic Rate Constants (k1, k2) and BCF D2->D3

Caption: Experimental workflow for a fish bioconcentration study (OECD 305).

  • Acclimation: Acclimate fish to test water quality (temperature, pH, hardness) and feeding regimes for at least two weeks prior to exposure.

  • Uptake Phase:

    • Initiate the flow-through system, delivering a constant concentration of this compound to the test aquaria. A solvent carrier (e.g., acetone) may be used but its concentration should be minimal and a solvent control group included.

    • The test concentration should be at least two orders of magnitude below the acute toxicity level.

    • Collect water samples frequently (e.g., daily for the first week, then twice weekly) to confirm the test concentration.

    • Sample a minimum of four fish at several time points (e.g., days 1, 3, 7, 14, 21, 28).[8]

    • Record fish weight and length. For analysis, either whole fish or specific tissues (muscle, liver) can be used.[14][15]

  • Depuration Phase:

    • After the uptake phase (e.g., 28 days), transfer the remaining fish to identical aquaria receiving clean, untreated water.

    • Sample at least four fish at various time points (e.g., days 1, 3, 7, 14 of depuration) to measure the rate of elimination.

  • Sample Preparation and Analysis:

    • Water: Extract this compound from water samples using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Fish Tissue: Homogenize whole fish or dissected tissues.[16] Extract this compound using an appropriate solvent extraction method (e.g., QuEChERS). A clean-up step may be necessary to remove interfering lipids.[17] Determine the lipid content of the tissue samples.

    • Quantification: Analyze the extracts using a validated GC-MS method.[13] The method should have appropriate limits of detection and quantification.

The bioconcentration factor can be calculated using two primary methods:

  • Steady-State BCF (BCFSS): If the concentration in fish reaches a plateau during the uptake phase, the BCF is calculated as:

    BCFSS = Cf / Cw Where:

    • Cf is the mean concentration of this compound in the fish (wet weight) at steady-state.

    • Cw is the mean concentration of this compound in the water during the uptake phase.

  • Kinetic BCF (BCFK): This method is preferred as it does not require reaching a steady state and provides more information. It is calculated from the uptake (k₁) and depuration (k₂) rate constants derived from modeling the concentration data over time.

    BCFK = k₁ / k₂ Where:

    • k₁ is the first-order uptake rate constant (L·kg⁻¹·d⁻¹).

    • k₂ is the first-order depuration rate constant (d⁻¹), which includes elimination via gills, feces, and metabolism.

The final BCF value should be normalized to a standard fish lipid content of 5% to allow for comparison across studies and species.[6]

Conclusion

The protocol described, based on OECD Guideline 305, provides a robust framework for determining the bioconcentration factor of this compound in fish. The available data indicates that this compound has a low to moderate potential for bioaccumulation (BCF = 156), which is below the typical regulatory thresholds for a substance to be considered "bioaccumulative" (e.g., BCF > 2000).[3] Studies suggest that metabolic transformation in fish is a significant factor in limiting the bioaccumulation of this compound.[10] Following this standardized protocol will ensure the generation of high-quality, reproducible data for a comprehensive environmental risk assessment of this fragrance ingredient.

References

Application Notes and Protocols: Cashmeran and its Interface with Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document outlines the current standing of the synthetic fragrance molecule, Cashmeran (CAS 33704-61-9), in the context of material science. An extensive review of scientific literature and patent databases reveals that This compound has no established or documented direct applications as a functional component in material science research. Its use is overwhelmingly confined to the fragrance industry, where it is valued for its complex olfactory profile, combining musky, woody, and spicy notes.[1][2][3][4]

However, the intersection of fragrance chemistry and material science is not void. Material science principles are frequently applied to fragrance molecules like this compound, primarily for the purpose of controlled release and protection of the volatile compound. This is achieved through encapsulation in polymeric systems.[5][6][7][8] Therefore, these notes will focus on this indirect but significant application area. We will provide a detailed protocol for the microencapsulation of fragrance oils—a technique directly applicable to this compound—and summarize the relevant physicochemical properties of the molecule.

Physicochemical Properties of this compound

While not typically evaluated for material science applications, the following properties are crucial for its performance as a fragrance and would be foundational for any theoretical material application.

PropertyValueSignificanceReference
IUPAC Name (RS)-1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-oneDefines the chemical structure.[4]
Molecular Weight 206.33 g/mol Influences volatility and diffusion.-
Appearance White solid (liquid when warm)Relevant for processing and formulation.[4]
Boiling Point 256°C to 286°C (with some decomposition > 220°C)Indicates low volatility, suitable for a base note.[9]
Vapor Pressure 0.009316 mm Hg @ 23°CQuantifies its low volatility, contributing to longevity.[9]
Log KOW (Log P) 4.2Indicates high hydrophobicity and moderate water solubility.[9][10][9][10]
Tenacity on Skin ~48 hoursMeasures its persistence, a key fragrance metric.[9]
Functional Group KetoneProvides a potential site for chemical reactions, such as forming pro-fragrance polymers.[9][11][9][11]

Application Focus: Microencapsulation for Controlled Fragrance Release

The primary application of material science relevant to this compound is its encapsulation within polymer shells. This technology protects the fragrance from degradation and controls its release over time, which can be triggered by friction, heat, or changes in pH.[6][7][12] This is particularly useful in consumer products like laundry detergents, fabric softeners, and personal care items.[8][13]

The following protocol is a representative method for creating fragrance-loaded microcapsules using interfacial radical polymerization, a technique suitable for encapsulating hydrophobic oils like this compound.

Experimental Protocol: One-Pot Interfacial Polymerization for Fragrance Microencapsulation

Objective: To synthesize core-shell microcapsules containing a fragrance oil (e.g., this compound) via one-pot interfacial radical polymerization. This method is adapted from established procedures for creating stable, biobased microcapsules for consumer product applications.[13]

Materials:

  • Oil Phase:

    • Fragrance Oil (Core Material, e.g., this compound or a model fragrance oil)

    • Hydrophobic Monomers (e.g., tetrahydrofurfuryl methacrylate)

    • Cross-linking Monomer (e.g., glycerol (B35011) dimethacrylate)

    • Hydrophilic Monomers (e.g., itaconic acid derivatives)

    • Thermal Radical Initiator (e.g., 2,2'-Azobis(2,4-dimethylvaleronitrile), V-65)

  • Aqueous Phase:

Equipment:

  • High-shear mechanical stirrer (homogenizer)

  • Jacketed reaction vessel with temperature control

  • Nitrogen inlet

  • Condenser

Procedure:

  • Preparation of the Aqueous Phase:

    • In the jacketed reaction vessel, dissolve the emulsifiers (e.g., 0.34 wt% PVA and 0.68 wt% HPMC) in deionized water (e.g., 59.1 wt%).[13]

    • Stir until fully dissolved. Begin purging the system with nitrogen to create an inert atmosphere.

  • Preparation of the Oil Phase:

    • In a separate beaker, mix the fragrance oil (e.g., 31.8 wt%), all monomers (hydrophobic, hydrophilic, and cross-linker, totaling ~8 wt%), and the thermal initiator (e.g., 0.16 wt%).[13]

    • Stir until a homogenous oil phase is achieved.

  • Emulsification:

    • While stirring the aqueous phase at a high speed (e.g., 900 rpm), slowly add the prepared oil phase to create an oil-in-water emulsion.[13]

    • Continue stirring at 25°C for 30 minutes to ensure the formation of stable oil droplets of the desired size.

  • Polymerization:

    • Initiate the polymerization by gradually increasing the temperature of the reaction vessel. A typical heating profile is:

      • Ramp from 25°C to 85°C over 1.5 hours.[13]

      • Hold at 85°C for 1 hour to ensure high monomer conversion.[13]

      • Cool down from 85°C to 25°C over 1 hour.[13]

    • Maintain constant stirring (900 rpm) and a nitrogen atmosphere throughout the polymerization process. The generated amphiphilic copolymers will migrate to the oil-water interface, forming a cross-linked polymer shell around the fragrance oil core.[13]

  • Recovery and Analysis:

    • The resulting product is a slurry of microcapsules.

    • The microcapsules can be analyzed for size and morphology (e.g., using scanning electron microscopy), encapsulation efficiency (e.g., via solvent extraction and spectroscopy), and release characteristics (e.g., thermogravimetric analysis or headspace gas chromatography).

Visualized Workflows and Relationships

encapsulation_workflow cluster_prep Phase Preparation cluster_process Core Process cluster_output Output & Analysis A Aqueous Phase (Water + Emulsifiers) C Emulsification (High-Shear Mixing) A->C B Oil Phase (Fragrance + Monomers + Initiator) B->C D Interfacial Polymerization (Thermal Ramp) C->D Formed Droplets E Microcapsule Slurry (Core-Shell Structure) D->E Shell Formation F Characterization (SEM, TGA, GC-MS) E->F

Caption: Workflow for fragrance oil microencapsulation.

logical_relationship cluster_fragrance Fragrance Molecule cluster_material Material Science Application cluster_product Functional Product This compound This compound (Volatile Ketone) Product Controlled Release System (e.g., Encapsulation, Pro-fragrance) This compound->Product is encapsulated by / bonded to Polymer Polymer Matrix (e.g., Polyurea, Polysiloxane) Polymer->Product forms the structure for

Caption: Relationship between this compound and material science.

Conclusion

While this compound is not used as a building block for functional materials, it serves as a prime example of a high-value active ingredient whose performance is enhanced by material science. The research focus is not on creating a "this compound polymer" for mechanical or electronic properties, but on designing sophisticated polymer-based delivery systems to mediate its release.[6][7] For researchers in material science, the opportunity lies in the development of novel, sustainable, and stimulus-responsive encapsulation and delivery systems for high-value volatile compounds like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in Cashmeran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cashmeran (6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common impurity-related issues encountered during the synthesis of this valuable fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis of this compound involves the aerobic oxidation of its precursor, 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI).[1] This reaction is typically carried out using oxygen (from air) in the presence of a cobalt-naphthenate catalyst.[1][2]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities often encountered are:

  • 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol: This alcohol is a common byproduct of the oxidation reaction.[1]

  • Unreacted 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): Incomplete conversion will result in the presence of the starting material.

  • Over-hydrogenated byproducts: If the synthesis of the THPMI precursor from 1,1,2,3,3-pentamethylindane (PMI) is not selective, over-hydrogenated species may be carried over.

  • Polyoxygenated byproducts: These are additional oxidation products that can form under certain reaction conditions.[1]

Q3: How can I detect and quantify the impurities in my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying impurities in this compound synthesis.[1] By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can accurately identify and quantify the main components and byproducts.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification techniques are distillation and chromatography. The choice of method will depend on the level and nature of the impurities present. For separating this compound from the corresponding alcohol and unreacted starting material, fractional distillation under reduced pressure is often effective. Column chromatography can be employed for higher purity requirements.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by GC to ensure it has gone to completion.[3] - Optimize Catalyst Loading: Ensure the correct amount of cobalt-naphthenate catalyst is used. Too little catalyst can lead to a sluggish or incomplete reaction. - Ensure Adequate Air/Oxygen Supply: The reaction is an aerobic oxidation, so a continuous and sufficient supply of air or oxygen is crucial.[1]
Suboptimal Reaction Temperature - Verify and Adjust Temperature: The reaction temperature should be carefully controlled. A typical temperature for this oxidation is around 125°C.[1] Temperatures that are too low will result in slow conversion, while excessively high temperatures can lead to byproduct formation.
Poor Quality Starting Material - Verify Purity of THPMI: Impurities in the starting material can inhibit the catalyst or lead to side reactions. Ensure the THPMI is of high purity before starting the reaction.
Issue 2: High Levels of 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol Impurity

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete Oxidation of the Alcohol Intermediate - Increase Reaction Time: The alcohol is an intermediate that is further oxidized to the ketone (this compound). A longer reaction time may be necessary to convert the alcohol to the desired product.[1] - Optimize Air/Oxygen Flow: A sufficient oxygen supply is necessary for the oxidation of the alcohol.
Catalyst Deactivation - Use Fresh Catalyst: Ensure the cobalt-naphthenate catalyst is active. - Consider a Two-Stage Process: Some processes utilize a second stage with a different catalyst (e.g., Au-CeO2) to drive the conversion of the alcohol to the ketone.[1]
Issue 3: Presence of Over-hydrogenated and Polyoxygenated Byproducts

Possible Causes and Solutions:

CauseSuggested Solution
Non-selective Precursor Synthesis - Optimize THPMI Synthesis: If you are preparing your own THPMI, refine the hydrogenation conditions to be more selective and avoid the formation of over-hydrogenated species.
Over-oxidation - Control Reaction Time and Temperature: Excessive reaction times or temperatures can lead to the formation of polyoxygenated byproducts.[1] Monitor the reaction closely and stop it once the optimal conversion to this compound is achieved.

Quantitative Data Summary

The following table summarizes typical yields and impurity levels observed in this compound synthesis.

Product/ImpurityStage 1 Yield (17 hours)[1]Stage 2 Yield (24 hours)[1]
This compound 26 mol %47 mol %
4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol 21 mol %< 1 mol %
Polyoxygenated byproducts Not specifiedPresent
THPMI Conversion ~56 mol %Not specified

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a documented synthesis method.[1]

Materials:

  • 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI)

  • Cobalt-naphthenate catalyst in mineral spirits

  • Distilled water

  • Three-necked round-bottom flask

  • Magnetic stirrer and heat source

  • Air or oxygen supply

Procedure:

  • To a three-necked round-bottom flask, add 14 g of a mixture containing approximately 60% THPMI.

  • Add 37 mg of cobalt-naphthenate catalyst.

  • Add 350 mg of distilled water.

  • Heat the mixture to 125°C with magnetic stirring at 1000 rpm.

  • Once the temperature is reached, introduce a steady flow of air at 0.66 mL/s.

  • Monitor the reaction progress by taking samples at regular intervals for GC/MS analysis.

  • After approximately 17 hours, a significant conversion of THPMI is expected, with the formation of both this compound and the corresponding alcohol.

  • For a higher yield of this compound and reduced alcohol impurity, the reaction can be continued for a total of 24 hours, or a second stage with a different catalyst can be implemented.[1]

Key Experiment: GC-MS Analysis of Reaction Mixture

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • If necessary, dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • For quantitative analysis, add a known amount of an internal standard (e.g., n-hexadecane).[1]

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the components.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes the molecular ions of this compound (m/z 206.32), the alcohol impurity (m/z 208.34), and the THPMI starting material (m/z 192.35).

Data Analysis:

  • Identify the peaks corresponding to this compound, the alcohol impurity, and unreacted THPMI based on their retention times and mass spectra.

  • The mass spectrum of the alcohol will likely show a significant M-18 peak due to the loss of water. Ketones like this compound will have characteristic fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Visualizations

Cashmeran_Synthesis_Pathway PMI 1,1,2,3,3-Pentamethylindane (PMI) THPMI 4,5,6,7-Tetrahydro-1,1,2,3,3- pentamethylindane (THPMI) PMI->THPMI Selective Hydrogenation Over_H Over-hydrogenated Byproduct PMI->Over_H Over- hydrogenation Alcohol 4,5,6,7-Tetrahydro-1,1,2,3,3- pentamethyl-4-indanol THPMI->Alcohol Oxidation (Co-catalyst, O2) Poly_Oxy Polyoxygenated Byproducts THPMI->Poly_Oxy Side Oxidation This compound This compound (6,7-Dihydro-1,1,2,3,3-pentamethyl- 4(5H)-indanone) Alcohol->this compound Further Oxidation Troubleshooting_Workflow start Crude Product Analysis (GC-MS) low_yield Low this compound Yield? start->low_yield high_alcohol High Alcohol Impurity? low_yield->high_alcohol No check_reaction_params Check Reaction Time, Temp, & O2 Supply low_yield->check_reaction_params Yes other_impurities Other Impurities Present? high_alcohol->other_impurities No increase_rxn_time Increase Reaction Time or Consider 2nd Stage high_alcohol->increase_rxn_time Yes check_precursor_synthesis Review THPMI Synthesis Conditions other_impurities->check_precursor_synthesis Yes purification Proceed to Purification (Distillation/Chromatography) other_impurities->purification No check_catalyst Verify Catalyst Activity & Loading check_reaction_params->check_catalyst check_sm_purity Analyze Starting Material Purity check_catalyst->check_sm_purity sm_purity_ok Purity OK check_sm_purity->sm_purity_ok optimize_o2 Optimize O2 Flow increase_rxn_time->optimize_o2 o2_optimized O2 Optimized optimize_o2->o2_optimized control_oxidation Control Reaction Time & Temperature check_precursor_synthesis->control_oxidation oxidation_controlled Oxidation Controlled control_oxidation->oxidation_controlled sm_purity_ok->high_alcohol o2_optimized->other_impurities oxidation_controlled->purification

References

Technical Support Center: Overcoming Matrix Effects in Cashmeran Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the environmental analysis of Cashmeran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound in various environmental matrices.

Problem: Low recovery of this compound from sediment/sludge samples.

Possible Causes & Solutions:

  • Inadequate Extraction Efficiency: this compound, with a Log Kow of 4.2, has a moderate affinity for organic matter in solid samples.[1] Your current extraction method may not be efficient enough to desorb it from the matrix.

    • Solution 1: Optimize Extraction Technique. For solid and semi-solid samples, consider more robust extraction methods. Pressurized Liquid Extraction (PLE) with an in-cell cleanup or a well-optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can significantly improve recovery.[2][3]

    • Solution 2: Enhance Solvent Polarity. While a non-polar solvent is a good starting point, a mixture of solvents might be more effective. For instance, in a QuEChERS method for sewage sludge, a mixture of acetonitrile (B52724) and water was used for the initial extraction.[3]

    • Solution 3: Increase Extraction Time and Energy. For methods like ultrasonic or vortex extraction, ensure sufficient time and energy are applied to facilitate the desorption of this compound from the matrix particles. A study on synthetic musks in sewage sludge utilized 2.5 minutes of vortexing followed by 15 minutes of ultrasonication.[3]

Problem: Poor repeatability of results for this compound in wastewater samples.

Possible Causes & Solutions:

  • Inconsistent Sample Homogeneity: Wastewater samples can be highly heterogeneous, containing varying amounts of suspended solids.

    • Solution: Homogenize Samples Thoroughly. Before taking a subsample for extraction, ensure the entire wastewater sample is well-mixed.

  • Variable Matrix Effects: The composition of wastewater can change significantly over time and between locations, leading to inconsistent matrix effects.

    • Solution: Employ Matrix-Matched Calibrations. Prepare your calibration standards in a blank wastewater matrix that has been tested to be free of this compound. This helps to compensate for run-to-run variations in matrix composition.[4]

    • Solution: Use an Internal Standard. A suitable internal standard, preferably a stable isotope-labeled version of this compound, can help correct for variability in both the sample preparation and the analytical measurement.

Problem: Signal suppression or enhancement observed in the GC-MS analysis of this compound.

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Complex matrices like wastewater and sediment contain numerous organic and inorganic compounds that can co-elute with this compound and interfere with its ionization in the MS source.[5]

    • Solution 1: Improve Sample Cleanup. Incorporate a cleanup step after extraction to remove interfering compounds. For QuEChERS extracts, a dispersive solid-phase extraction (dSPE) with a combination of sorbents like C18 and Primary Secondary Amine (PSA) can be effective.[3] For other extracts, Solid-Phase Extraction (SPE) with cartridges tailored to the properties of this compound and the matrix can be beneficial.

    • Solution 2: Optimize GC-MS Parameters. Adjust the GC temperature program to better separate this compound from interfering peaks. Ensure the MS is operating in a selective mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to reduce the impact of background noise.

    • Solution 3: Dilute the Sample Extract. If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the ionization of the analyte.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[6] In the context of this compound analysis, complex environmental matrices like wastewater, sediment, and sludge contain a multitude of co-extracted substances. These substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification (underestimation or overestimation of the true concentration).[5]

Q2: How can I quantify the matrix effect for this compound in my samples?

A2: The matrix effect (ME) can be quantified by comparing the response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which a known amount of this compound is added). The formula is:

ME (%) = (Peak area in post-extraction spiked matrix / Peak area in solvent standard) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.[6]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in solid samples like sediment and sludge?

A3: The QuEChERS method has been shown to be effective for the extraction of this compound and other synthetic musks from sewage sludge.[3] This method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. The dSPE step is crucial for removing matrix components that can cause interference. For particularly complex matrices, Pressurized Liquid Extraction (PLE) with an in-cell cleanup is another powerful technique.[2]

Q4: Should I use an internal standard for this compound analysis, and if so, what kind?

A4: Yes, using an internal standard is highly recommended to improve the accuracy and precision of your results. The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound. This type of internal standard has very similar chemical and physical properties to the native analyte and will be similarly affected by matrix effects and variations in the sample preparation process, thus providing the most accurate correction.

Quantitative Data Summary

The following tables summarize recovery and method performance data for the analysis of this compound and other polycyclic musks in environmental samples from various studies.

Table 1: Recovery of this compound in Sewage Sludge using a QuEChERS-GC-MS/MS Method

AnalyteMatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundSewage SludgeQuEChERS75< 10[3]

Table 2: Method Detection and Quantification Limits for this compound in Sewage Sludge

AnalyteMatrixMethod Detection Limit (MDL) (ng/g dry weight)Method Quantification Limit (MQL) (ng/g dry weight)Reference
This compoundSewage Sludge0.52[3]

Table 3: Comparison of Matrix Effects for Pharmaceuticals in Different Water Matrices (Illustrative of Potential Effects on this compound)

MatrixMatrix Effect Range (%)Reference
Tap Water+8.77 to -16.49[5]
Wastewater Influent-63.67 to -97.43[5]

Note: Data specific to this compound matrix effects in wastewater is limited. This table illustrates the significant signal suppression that can occur in complex aqueous matrices.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Sewage Sludge (Adapted from[3])

1. Sample Preparation: a. Lyophilize (freeze-dry) the sewage sludge sample to a constant weight. b. Homogenize the dried sludge using a mortar and pestle.

2. Extraction: a. Weigh 500 mg of the homogenized, freeze-dried sludge into a 15 mL polypropylene (B1209903) centrifuge tube. b. Add internal standards. c. Add 5 mL of a 70:30 (v/v) mixture of acetonitrile and ultrapure water containing 5% acetic acid. d. Vortex the tube for 2.5 minutes. e. Place the tube in an ultrasonic bath for 15 minutes. f. Add a salt mixture of 4 g MgSO₄ and 1 g NaCl. g. Vortex immediately for 1 minute. h. Centrifuge at 4000 rpm for 10 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL microcentrifuge tube. b. The microcentrifuge tube should contain a dSPE mixture of 500 mg MgSO₄, 410 mg C18 sorbent, and 315 mg PSA sorbent. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm PTFE syringe filter into a GC vial. b. The sample is now ready for GC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis of this compound

1. GC Conditions (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 80 °C (hold for 1 min), ramp to 200 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

2. MS/MS Conditions (Example MRM transitions for this compound):

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Precursor Ion (m/z): To be determined based on the mass spectrum of this compound (e.g., the molecular ion or a major fragment).

  • Product Ions (m/z): To be determined by fragmentation of the precursor ion.

  • Collision Energy: Optimize for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample Sewage Sludge Sample homogenize Freeze-dry & Homogenize sample->homogenize extraction Add Acetonitrile/Water & Salts homogenize->extraction vortex_ultrasonicate Vortex & Ultrasonicate extraction->vortex_ultrasonicate centrifuge1 Centrifuge vortex_ultrasonicate->centrifuge1 supernatant1 Take Supernatant centrifuge1->supernatant1 dspe Add to dSPE Tube (MgSO4, C18, PSA) supernatant1->dspe vortex2 Vortex dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 supernatant2 Take Supernatant & Filter centrifuge2->supernatant2 gcms GC-MS/MS Analysis supernatant2->gcms

Caption: Experimental workflow for this compound analysis in sewage sludge.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Solutions start Inaccurate Quantification (Low Recovery or Poor Repeatability) quantify_me Quantify Matrix Effect (Post-extraction Spike) start->quantify_me check_recovery Evaluate Extraction Recovery (Pre-extraction Spike) start->check_recovery improve_cleanup Improve Sample Cleanup (dSPE, SPE) quantify_me->improve_cleanup If ME is high matrix_match Use Matrix-Matched Calibration quantify_me->matrix_match If ME is inconsistent internal_std Use Stable Isotope-Labeled Internal Standard quantify_me->internal_std For all cases dilute Dilute Sample Extract quantify_me->dilute If concentration allows check_recovery->improve_cleanup If recovery is low optimize_gcms Optimize GC-MS Method (SIM/MRM, Temp Program) check_recovery->optimize_gcms If co-elution is suspected

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Cashmeran Extraction Protocols from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cashmeran from complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound in a question-and-answer format.

Question 1: Why am I observing low or no recovery of this compound from my solid or semi-solid samples (e.g., cosmetics, lotions)?

Answer: Low recovery of this compound from complex matrices like cosmetics is often due to inefficient extraction from the sample matrix and potential matrix effects during analysis. Here are some potential causes and solutions:

  • Inadequate Sample Homogenization: this compound may be tightly bound within the matrix.

    • Solution: Ensure thorough homogenization of the sample. For creams and lotions, consider vortexing with a suitable solvent to create a slurry before extraction.

  • Poor Solvent Choice: The extraction solvent may not be optimal for this compound's polarity.

    • Solution: this compound is a relatively nonpolar molecule. Solvents like hexane (B92381), diethyl ether, or a mixture of pentane (B18724) and diethyl ether are often effective. For semi-solid matrices, a solvent system that can both disrupt the matrix and solubilize this compound, such as a mixture of a polar and a non-polar solvent, might be necessary.

  • Matrix Sequestration: Emulsifiers, fats, and waxes in cosmetic matrices can encapsulate this compound, preventing its efficient extraction.

    • Solution: A sample pretreatment step to break down the matrix structure can be beneficial. This could involve enzymatic digestion for biological matrices or a "salting-out" effect by adding a salt like sodium chloride to aqueous suspensions of the sample to increase the partitioning of this compound into the organic extraction solvent.[1]

  • Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to release this compound from the matrix.

    • Solution: For techniques like Headspace Solid-Phase Microextraction (HS-SPME), optimizing the incubation time and temperature is crucial. Longer extraction times and elevated temperatures (e.g., 90°C for 45 minutes for fabric samples) can improve the recovery of less volatile compounds like this compound.[2][3]

Question 2: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?

Answer: Poor peak shape in gas chromatography (GC) is a common issue that can affect the accuracy of quantification. Here are the likely culprits and their solutions:

  • Active Sites in the GC System: Active sites in the injector liner, the GC column, or connections can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for mass spectrometry (MS), such as a 5% phenyl-methylpolysiloxane column. Regularly replace the septum and liner.

  • Improper Injection Technique: A slow injection or an inappropriate injection temperature can lead to band broadening and poor peak shape.

    • Solution: Use an autosampler for consistent and fast injections. Optimize the injector temperature to ensure rapid and complete vaporization of this compound without causing thermal degradation.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, ensure the splitless time is optimized.

  • Incompatible Solvent: The injection solvent may not be compatible with the stationary phase of the column.

    • Solution: Use a solvent that is compatible with your GC column. For nonpolar columns, solvents like hexane or dichloromethane (B109758) are generally suitable.

Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) in my GC-MS analysis of this compound. How can I mitigate this?

Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[4] Here are strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solution: Incorporate a cleanup step after the initial extraction. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18 for nonpolar compounds) can effectively remove polar interferences.

  • Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is free of this compound.

    • Solution: Prepare a blank matrix extract using the same extraction procedure as for your samples. Spike this extract with known concentrations of a this compound standard to create your calibration curve. This helps to compensate for any consistent matrix effects.

  • Use of an Internal Standard: A suitable internal standard can help to correct for variability in both the extraction process and matrix effects.

    • Solution: Ideally, a stable isotope-labeled version of this compound should be used as an internal standard. If unavailable, a compound with similar chemical properties and chromatographic behavior can be chosen. The internal standard should be added to the sample at the beginning of the extraction process.

  • Dilute the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution: This "dilute-and-shoot" approach can be effective if the concentration of this compound in your sample is high enough to remain detectable after dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction technique for this compound from complex matrices?

A1: The optimal extraction technique depends on the specific matrix and the analytical goals.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique well-suited for volatile and semi-volatile compounds like this compound in solid, liquid, or gaseous samples.[5] It is particularly useful for analyzing the headspace of products like cosmetics and fabric softeners.

  • Liquid-Liquid Extraction (LLE) is a classic and robust technique for extracting analytes from liquid samples. It can be optimized by adjusting the solvent polarity and pH.

  • Simultaneous Distillation-Extraction (SDE) is a powerful technique for isolating volatile and semi-volatile compounds from complex aqueous matrices. It combines hydrodistillation and solvent extraction into a single step and has shown good recoveries for fragrance materials.[1]

Q2: What are the recommended GC-MS parameters for this compound analysis?

A2: While optimal parameters should be determined empirically for your specific instrument and application, the following provides a good starting point for GC-MS analysis of this compound:

  • GC Column: A low-bleed, nonpolar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

  • Injector: Splitless injection is often used for trace analysis to maximize sensitivity. The injector temperature should be optimized, typically around 250-280°C.

  • Oven Temperature Program: A temperature program that provides good separation of this compound from other matrix components is essential. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.

  • Carrier Gas: Helium is commonly used as a carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. For quantification, Selected Ion Monitoring (SIM) mode is more sensitive and selective than full scan mode. Key ions for this compound (m/z) should be selected for monitoring.

Q3: How can I ensure the stability of this compound during sample preparation and storage?

A3: this compound is a relatively stable molecule. However, to ensure its integrity:

  • Storage: Store samples and extracts in a cool, dark place (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation. Use amber vials to protect from light.

  • pH: While this compound is stable across a range of pH values typical for cosmetic products, it is good practice to maintain a neutral or slightly acidic pH during extraction unless the protocol specifies otherwise.[6]

  • Avoid Excessive Heat: While elevated temperatures can aid extraction, prolonged exposure to very high temperatures during sample preparation should be avoided to prevent potential thermal degradation.

Data Presentation

The following tables summarize quantitative data for the extraction of fragrance compounds from complex matrices. While specific data for this compound is limited in the public domain, the data for other fragrance allergens with similar properties can provide a useful reference for expected performance.

Table 1: Recovery of Fragrance Allergens from Cosmetics using Liquid-Liquid Extraction and GC-MS

Fragrance AllergenRecovery (%)RSD (%)
Linalool95.2 - 105.4< 10.2
Limonene92.1 - 108.3< 11.5
Geraniol88.5 - 102.1< 12.8
Citronellol90.3 - 104.7< 11.9
Cinnamal84.4 - 98.6< 13.5

Data adapted from a study on fragrance allergen analysis in cosmetics. The recovery and precision are indicative of what can be achieved for similar compounds in complex matrices.

Table 2: Headspace-GC-MS Method Validation Data for Volatiles in Fabric

ParameterValue
Limit of Quantification (LOQ) 2.5 mg/kg (for a range of VOCs)
Recovery at 90°C for 45 min > 80% for most compounds
Precision (RSD) < 15%

This data demonstrates the performance of a validated HS-GC-MS method for analyzing volatile compounds in a complex solid matrix, which is applicable to this compound analysis.[2][3]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Creams and Lotions

This protocol provides a general procedure for the extraction and analysis of this compound from cosmetic products using HS-SPME coupled with GC-MS.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • SPME holder

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Heating and agitation unit (e.g., magnetic stirrer hotplate or autosampler with incubation)

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the homogenized cosmetic sample into a 20 mL headspace vial.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with a known amount of a suitable internal standard.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation and Extraction:

    • Place the vial in the heating and agitation unit.

    • Equilibrate the sample at a set temperature (e.g., 80-100°C) for a specific time (e.g., 15-30 minutes) with constant agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under continued heating and agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption.

    • After desorption, retract the fiber and condition it in a separate heated port if available, or in the GC inlet for a few minutes before the next extraction.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Aqueous Samples

This protocol describes a general LLE procedure for the extraction of this compound from liquid samples such as perfumes or aqueous-based lotions.

Materials:

  • Separatory funnel or centrifuge tubes

  • Extraction solvent (e.g., hexane, diethyl ether, or dichloromethane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known volume (e.g., 10-50 mL) of the liquid sample into a separatory funnel or a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard.

  • Salting-Out (Optional): Add NaCl to the aqueous sample (e.g., to a concentration of 5-10% w/v) and dissolve it completely. This will decrease the solubility of this compound in the aqueous phase and enhance its partitioning into the organic solvent.

  • Extraction:

    • Add a specific volume of the extraction solvent (e.g., 20 mL) to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (if denser than water) or decant it (if less dense) into a clean flask.

    • Repeat the extraction two more times with fresh portions of the extraction solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Complex Matrix (e.g., Cosmetic, Water) Homogenize Homogenization/ Dilution Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE Aqueous Matrix SPME HS-SPME Spike->SPME Solid/Liquid Matrix SDE Simultaneous Distillation-Extraction Spike->SDE Aqueous Matrix Dry Drying (Na₂SO₄) LLE->Dry GCMS GC-MS Analysis SPME->GCMS Direct Desorption SDE->Dry Concentrate Concentration (N₂ Evaporation) Dry->Concentrate Cleanup SPE Cleanup (Optional) Concentrate->Cleanup Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for the extraction and analysis of this compound from complex matrices.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_low_recovery Start Problem: Low this compound Recovery Check_Extraction Is the extraction technique appropriate for the matrix? Start->Check_Extraction Check_Parameters Are extraction parameters (time, temp, solvent) optimized? Check_Extraction->Check_Parameters Yes Optimize_Technique Action: Select a more suitable extraction technique (e.g., SPME for volatiles) Check_Extraction->Optimize_Technique No Check_Cleanup Is a cleanup step needed to remove interferences? Check_Parameters->Check_Cleanup Yes Optimize_Parameters Action: Perform optimization experiments (e.g., DOE for SPME) Check_Parameters->Optimize_Parameters No Check_Matrix_Effects Are matrix effects present during analysis? Check_Cleanup->Check_Matrix_Effects Yes Implement_Cleanup Action: Incorporate SPE or other cleanup steps Check_Cleanup->Implement_Cleanup No Resolved Issue Resolved Check_Matrix_Effects->Resolved No Optimize_Technique->Check_Parameters Optimize_Parameters->Check_Cleanup Implement_Cleanup->Check_Matrix_Effects Mitigate_Matrix_Effects Action: Use matrix-matched standards or an internal standard Mitigate_Matrix_Effects->Resolved Check_Matrix_effects Check_Matrix_effects Check_Matrix_effects->Mitigate_Matrix_Effects Yes

Caption: A logical flowchart for troubleshooting low recovery of this compound during extraction and analysis.

References

Technical Support Center: Minimizing Degradation of Cashmeran During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cashmeran during sample storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound samples.

Issue 1: Observed Changes in Sample Appearance (Color Change, Cloudiness)

Potential Cause Recommended Action
Photodegradation Exposure to UV or visible light can induce chemical reactions, leading to the formation of colored byproducts. Store samples in amber glass vials or other light-protecting containers.[1][2] Wrap containers in aluminum foil for additional protection. Minimize exposure to light during sample handling.
Oxidation Exposure to atmospheric oxygen can lead to the oxidation of this compound, especially if catalyzed by light or heat.[3][4] Purge the headspace of the sample container with an inert gas (e.g., nitrogen or argon) before sealing. Store samples in tightly sealed containers to minimize air exposure. The use of antioxidants can also be considered for formulated solutions.[3]
Contamination Introduction of impurities from solvents, containers, or handling can cause unexpected reactions and changes in appearance. Use high-purity solvents and pre-cleaned storage containers. Ensure proper laboratory hygiene to prevent cross-contamination.
Temperature Fluctuations Extreme or fluctuating temperatures can accelerate degradation reactions.[1] Store samples at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.

Issue 2: Alteration in Odor Profile of this compound Sample

Potential Cause Recommended Action
Formation of Degradation Products Degradation of this compound can lead to the formation of new compounds with different scent profiles. This can be a result of oxidation, photodegradation, or hydrolysis.[3][5] Follow the storage recommendations outlined in Issue 1 to minimize degradation. If degradation is suspected, re-analyze the sample using a stability-indicating analytical method (see Experimental Protocols).
Solvent Interaction If stored in a solution, the solvent may react with this compound over time, especially if the solvent is not of high purity or contains reactive impurities. Store this compound as a neat solid if possible, or in a high-purity, inert solvent. Conduct solvent compatibility studies if long-term solution storage is necessary.

Issue 3: Decrease in this compound Concentration in a Stored Standard Solution

Potential Cause Recommended Action
Chemical Degradation As outlined in previous issues, exposure to light, oxygen, and high temperatures can lead to the breakdown of the this compound molecule.[3][5] Implement the recommended storage conditions (protection from light, inert atmosphere, controlled temperature).
Adsorption to Container Surface This compound, being a relatively non-polar molecule, may adsorb to the surface of certain plastic containers, leading to an apparent decrease in concentration in the solution. Use glass containers for storage whenever possible. If plastic must be used, select an inert polymer and conduct studies to assess potential adsorption.
Evaporation of Solvent If the container is not properly sealed, the solvent may evaporate over time, leading to an increase in the concentration of this compound, or if the sample is open for a long duration, the volatile this compound may also evaporate.[6] Ensure that sample containers are tightly sealed with appropriate caps (B75204) and septa. For long-term storage, consider using screw-cap vials with PTFE-lined septa.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat (solid) this compound?

A1: For long-term stability, neat this compound should be stored as a solid in a cool, dark, and dry place.[1] The ideal temperature range is between 2-8°C. It should be stored in a tightly sealed container, preferably made of amber glass, to protect it from light and moisture. The container's headspace should be purged with an inert gas like nitrogen or argon to minimize oxidation.

Q2: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A2: High-purity ethanol (B145695) or isopropanol (B130326) are commonly used solvents for fragrance ingredients. However, for long-term storage, it is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis. The solution should be stored under the same conditions as the neat material (cool, dark, inert atmosphere). It is also advisable to prepare smaller aliquots to avoid repeated opening and closing of the main stock solution container.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating analytical method is required to separate and quantify intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose due to the volatility of this compound.[5][7] A validated High-Performance Liquid Chromatography (HPLC) method with UV detection can also be developed.[8][9] See the Experimental Protocols section for a general approach to developing such a method.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure (a ketone within a polycyclic system), the primary degradation pathways for this compound are:

  • Photodegradation: UV and visible light can induce photochemical reactions.[5]

  • Oxidation: Reaction with atmospheric oxygen, potentially forming peroxides and other oxygenated derivatives.[3][4]

  • Ozonolysis: In atmospheric conditions, this compound can react with ozone.

While this compound is not expected to readily hydrolyze in water due to the lack of easily hydrolysable functional groups, this pathway should not be entirely ruled out under extreme pH conditions over long storage periods.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products formed under typical storage conditions are not extensively documented in publicly available literature. However, based on the known degradation pathways, potential degradation products could include hydroxylated derivatives, ring-opened products from oxidation or ozonolysis, and various isomers formed during photodegradation. A forced degradation study (see Experimental Protocols) can help identify the specific degradation products relevant to your storage conditions.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Neat Solid In Solution
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated)
Light Protect from light (Amber glass vial)Protect from light (Amber glass vial)
Atmosphere Inert atmosphere (Nitrogen or Argon)Inert atmosphere (Nitrogen or Argon)
Container Tightly sealed glass containerTightly sealed glass vial with PTFE-lined septum
Solvent N/AHigh-purity, anhydrous ethanol or isopropanol

Table 2: Forced Degradation Conditions for Stability-Indicating Method Development

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis (less likely for this compound)
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis (less likely for this compound)
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation
Thermal Degradation 80°C for 48-72 hours (solid or solution)Thermolysis
Photodegradation Exposure to UV (254 nm) and visible light as per ICH Q1B guidelinesPhotolysis

Experimental Protocols

Protocol 1: Development of a Stability-Indicating GC-MS Method

This protocol provides a general framework for developing a GC-MS method to assess the stability of this compound.

  • Instrument and Conditions:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is a good starting point. Dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector. A starting temperature of 250°C is recommended.

    • Oven Temperature Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes. This program should be optimized to achieve good separation between this compound and any degradation products.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

    • Generate stressed samples using the conditions outlined in Table 2.

    • Dilute the stressed and unstressed (control) samples to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Method Development and Validation:

    • Inject the control and stressed samples to evaluate the separation of the this compound peak from any new peaks that appear in the stressed samples.

    • Optimize the oven temperature program to improve the resolution between peaks.

    • The mass spectra of the new peaks can be used to tentatively identify the degradation products.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 2 hours.

    • Cool the solution and neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 2 hours.

    • Cool the solution and neutralize with 1 mL of 1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.

    • Dissolve the heat-treated solid in the mobile phase to achieve a known concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber.

    • The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil and stored under the same temperature and humidity conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating analytical method (e.g., GC-MS or HPLC).

Visualizations

G Troubleshooting this compound Degradation cluster_issue Observed Issue issue Degradation of this compound Sample (e.g., color change, odor change, decreased concentration) light Light Exposure (UV/Visible) issue->light oxygen Oxygen Exposure (Oxidation) issue->oxygen temp High/Fluctuating Temperature issue->temp contam Contamination issue->contam store_dark Store in Amber Vials/ Protect from Light light->store_dark inert_gas Use Inert Gas (N2, Ar) oxygen->inert_gas tight_seal Tightly Seal Containers oxygen->tight_seal cool_temp Store at Cool, Consistent Temperature temp->cool_temp high_purity Use High-Purity Solvents & Clean Glassware contam->high_purity

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

G Key Factors Influencing this compound Stability cluster_center cluster_factors Environmental Factors cluster_storage Storage & Handling Practices This compound This compound Stability light Light (Photodegradation) This compound->light oxygen Oxygen (Oxidation) This compound->oxygen temperature Temperature (Thermal Degradation) This compound->temperature humidity Humidity (Potential for Hydrolysis) This compound->humidity container Container Material (Glass vs. Plastic) This compound->container atmosphere Headspace Atmosphere (Air vs. Inert Gas) This compound->atmosphere solvent Solvent Purity & Reactivity This compound->solvent handling Handling Procedures (Exposure Time) This compound->handling

Caption: Interrelationship of factors affecting the stability of this compound samples.

References

Technical Support Center: Optimization of GC-MS Parameters for Cashmeran Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the GC-MS analysis and separation of Cashmeran (DPMI) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: this compound (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) and its related isomers are structurally very similar. This results in comparable physicochemical properties, such as boiling points and polarities, leading to similar interactions with the GC column's stationary phase. Consequently, achieving baseline separation can be difficult, often resulting in co-elution.

Q2: What type of GC column is best suited for separating this compound enantiomers?

A2: For the separation of enantiomers (chiral isomers) of this compound, a chiral stationary phase is essential. Cyclodextrin-based columns are highly effective. Specifically, a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin stationary phase has been successfully used for the enantioselective analysis of polycyclic musks, including this compound.[1] A standard non-chiral column, such as a DB-5ms or HP-5MS, will not separate enantiomers but can be used to separate constitutional isomers and potentially some diastereomers.[2]

Q3: Can I separate this compound isomers without a chiral column?

A3: While a chiral column is necessary for enantiomeric separation, constitutional isomers and diastereomers of this compound can potentially be separated on a standard non-polar or mid-polar achiral column, such as an HP-5MS.[2][3] The separation on an achiral column is primarily based on differences in boiling points and molecular shape. Optimization of the temperature program is critical in this case to enhance resolution.

Q4: What is a dual-column configuration, and how can it help in this compound isomer analysis?

A4: A dual-column configuration involves using two columns, often with different selectivities, connected in series or to a switching system. For complex samples like fragrance mixtures containing multiple isomers, a common approach is to use a chiral column combined with a non-chiral column (e.g., HP-5MS).[1] This setup can provide enhanced resolution by separating different types of isomers across the two columns.

Q5: How critical is the GC oven temperature program for isomer separation?

A5: The temperature program is a crucial parameter for resolving closely eluting isomers.[4] A slow oven ramp rate (e.g., 1-5 °C/min) allows for more interaction time between the isomers and the stationary phase, which can significantly improve separation.[5] For complex mixtures, a multi-step temperature program with different ramp rates and hold times may be necessary to achieve optimal resolution across the entire chromatogram.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Possible Causes:

  • Inappropriate GC Column: Using a non-chiral column for enantiomer separation or a column with unsuitable selectivity for diastereomers.

  • Suboptimal Temperature Program: The temperature ramp rate may be too fast, or the initial temperature is too high, preventing proper separation.[4][5]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is outside the optimal range, leading to band broadening.

  • Column Overload: Injecting a sample that is too concentrated can cause peak distortion and co-elution.

Solutions:

  • Column Selection:

    • For enantiomers , use a chiral column, such as one with a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin stationary phase.[1]

    • For diastereomers or constitutional isomers , a standard HP-5 or DB-5 column may be sufficient.[2][3] Consider a longer column (e.g., 30 m or 60 m) to increase theoretical plates and improve resolution.

  • Optimize Temperature Program:

    • Start with a low initial temperature to improve the focusing of early eluting peaks.

    • Employ a slow ramp rate (e.g., 2 °C/min) to enhance separation.[1]

    • Introduce isothermal holds at temperatures where critical isomer pairs elute.

  • Adjust Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (Helium or Hydrogen). For a 0.25 mm ID column, a typical starting flow rate is around 1.0 mL/min.

  • Sample Concentration:

    • Dilute your sample or use a higher split ratio in the injector to avoid column overload.

Issue 2: Peak Tailing

Possible Causes:

  • Active Sites: Interaction of the analytes with active sites in the injector liner or on the column itself.

  • Poor Column Installation: A bad column cut or incorrect installation depth in the injector can create dead volume.

  • Contamination: Buildup of non-volatile residues at the head of the column.

Solutions:

  • Deactivated Inlet Liner: Use a high-quality, deactivated inlet liner.

  • Column Maintenance:

    • Ensure a clean, square cut on the column ends before installation.

    • Trim the first 10-20 cm from the inlet side of the column to remove any accumulated non-volatile material.

  • Proper Installation: Verify that the column is installed at the correct height in the injector as per the manufacturer's instructions.

Issue 3: Poor Sensitivity or Low Signal Intensity

Possible Causes:

  • Improper MS Tuning: The mass spectrometer may not be optimally tuned for the target mass range.

  • Leaks in the System: Leaks in the injector, column fittings, or MS interface can reduce the amount of sample reaching the detector.

  • Sample Degradation: High injector temperatures can cause degradation of thermally labile compounds.

Solutions:

  • MS Tuning: Perform an autotune of the mass spectrometer to ensure optimal ion source and analyzer performance.

  • Leak Check: Systematically check for leaks using an electronic leak detector.

  • Injector Temperature: Optimize the injector temperature. While it needs to be high enough for efficient vaporization, excessively high temperatures can be detrimental. A typical starting point for fragrance analysis is around 250 °C.

Data Presentation

Table 1: Recommended GC Columns for this compound Isomer Separation

Column TypeStationary PhaseApplicationDimensions (L x ID x df)Manufacturer Example
ChiralHeptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin in DV-1701Enantiomer Separation25 m x 0.25 mm x 0.25 µmCyclosil-B
Non-polar5% Phenyl PolysiloxaneConstitutional Isomer and Diastereomer Separation30 m x 0.25 mm x 0.25 µmAgilent HP-5MS, Restek Rxi-5Sil MS

Table 2: Example GC-MS Method Parameters for this compound Enantiomer Separation

ParameterValueRationale
GC System Agilent 6890 GC or equivalentWidely used platform for environmental and fragrance analysis.
Mass Spectrometer Agilent 5975 MS or equivalentProvides the necessary sensitivity and selectivity.
Column Cyclosil-B (25 m x 0.25 mm, 0.25 µm)Chiral phase for enantioselective separation of polycyclic musks.[1]
Injection Mode SplitlessTo enhance sensitivity for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Injector Temperature 250 °CEnsures efficient vaporization of semi-volatile musks.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold for 2 minAllows for good initial focusing of analytes.
Ramp 12 °C/min to 200 °CSlow ramp rate is critical for resolving closely eluting isomers.[1]
Hold10 minEnsures all target analytes have eluted.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions.

Experimental Protocols

Protocol 1: Enantioselective Separation of this compound Isomers

This protocol is based on a method developed for the analysis of chiral polycyclic musks in environmental samples.[1]

1. Sample Preparation (for aqueous samples): a. To a 500 mL water sample, add a suitable internal standard. b. Perform a liquid-liquid extraction using 50 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and n-hexane. c. Vigorously shake the mixture in a separatory funnel for 2 minutes. d. Allow the phases to separate and collect the organic layer. e. Dry the organic extract with anhydrous sodium sulfate. f. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Instrument Setup:

  • GC: Agilent 6890 or equivalent.
  • MS: Agilent 5975 or equivalent.
  • Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-β-CD in DV-1701 (Cyclosil-B, 25 m x 0.25 mm x 0.25 µm). b. Injection:
  • Inject 1 µL of the prepared sample extract in splitless mode.
  • Injector Temperature: 250 °C. c. Carrier Gas:
  • Helium at a constant flow of 1.0 mL/min. d. Oven Temperature Program:
  • Hold at 100 °C for 2 minutes.
  • Ramp at 2 °C/min to 200 °C.
  • Hold at 200 °C for 10 minutes. e. Mass Spectrometer Conditions:
  • Operate in Electron Ionization (EI) mode at 70 eV.
  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and its isomers.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample extraction Liquid-Liquid Extraction start->extraction Add Solvent drying Drying with Na2SO4 extraction->drying concentration Concentration drying->concentration injection GC Injection (Splitless) concentration->injection separation Chromatographic Separation (Chiral Column) injection->separation Temp. Program detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Troubleshooting_Tree start Poor Isomer Separation? check_column Is the correct column type being used? (Chiral for enantiomers) start->check_column No check_temp Is the temperature ramp rate slow enough? start->check_temp Yes select_chiral Solution: Use a chiral column (e.g., Cyclodextrin-based). check_column->select_chiral good_sep Separation Improved select_chiral->good_sep slow_ramp Solution: Decrease ramp rate (e.g., 1-5 °C/min). Consider isothermal holds. check_temp->slow_ramp No check_overload Is there evidence of peak fronting or distortion? check_temp->check_overload Yes slow_ramp->good_sep reduce_conc Solution: Dilute the sample or increase the split ratio. check_overload->reduce_conc Yes check_overload->good_sep No reduce_conc->good_sep

Caption: Troubleshooting decision tree for poor separation of this compound isomers.

References

Technical Support Center: Addressing Analytical Interferences in Cashmeran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Cashmeran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate and resolve analytical interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most widely used technique for the analysis of volatile and semi-volatile fragrance compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and the ability to separate complex mixtures. For non-volatile or thermally unstable related compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) may be employed. Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are common sample introduction techniques that help to isolate volatile analytes from complex matrices.

Q2: What is a "matrix effect" and how can it affect my this compound quantification?

A2: A matrix effect is the alteration of the ionization and, consequently, the analytical signal of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In cosmetic matrices such as creams and lotions, components like fats, emulsifiers, and oils can co-extract with this compound and either suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[3][4]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Utilize efficient extraction and clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4][5][6]

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds relative to the analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Internal Standards: The use of an internal standard, particularly a deuterated analog of this compound (e.g., this compound-d5), is highly recommended. Since the internal standard behaves similarly to the analyte during extraction and analysis, it can effectively correct for signal variations caused by matrix effects.[7][8]

Q4: I am observing peak tailing for my this compound standard. What could be the cause?

A4: Peak tailing in GC analysis is often indicative of active sites in the GC system. This can be caused by:

  • Contamination: Buildup of non-volatile residues in the injector liner or at the head of the GC column.

  • Column Degradation: Stripping of the stationary phase, exposing active silanol (B1196071) groups.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector can cause peak distortion.

  • Analyte Polarity: Although this compound is relatively non-polar, interactions with active sites can still occur.

Q5: Can isomers of this compound interfere with its quantification?

A5: Yes, isomeric interference is a potential issue. During the synthesis of this compound, structurally similar isomers may be formed.[9][10][11][12][13] If these isomers are not chromatographically separated from this compound and share similar mass fragments, they can contribute to the analytical signal, leading to an overestimation of the this compound concentration. It is crucial to have a chromatographic method with sufficient resolution to separate potential isomers and to use mass spectral information to confirm the identity of the peak of interest.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes & Solutions

CauseSolution
Contaminated GC Inlet Liner Replace the inlet liner. Use a deactivated liner for better inertness.
Improper Column Installation Re-cut the column ensuring a clean, 90-degree cut. Re-install the column at the correct depth in the inlet as per the instrument manufacturer's guidelines.
Column Contamination Trim the first 10-20 cm of the analytical column. If the problem persists, the column may need to be replaced.
Active Sites in the GC System Use a deactivated guard column to protect the analytical column from non-volatile residues.
Inappropriate GC Method Parameters Optimize the injector temperature and carrier gas flow rate. A lower initial oven temperature can sometimes improve peak shape for early-eluting compounds.

Logical Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed check_liner Inspect and Replace GC Inlet Liner start->check_liner check_column_cut Check Column Cut and Re-install check_liner->check_column_cut If problem persists resolved Peak Shape Improved check_liner->resolved If resolved trim_column Trim Analytical Column check_column_cut->trim_column If problem persists check_column_cut->resolved If resolved optimize_method Optimize GC Method Parameters trim_column->optimize_method If problem persists trim_column->resolved If resolved replace_column Replace Analytical Column optimize_method->replace_column If problem persists optimize_method->resolved If resolved

Troubleshooting workflow for poor peak shape.

Issue 2: Inaccurate or Inconsistent Quantitative Results for this compound

Possible Causes & Solutions

CauseSolution
Matrix Effects (Signal Suppression or Enhancement) 1. Use a Deuterated Internal Standard: Synthesize or purchase a deuterated analog of this compound (e.g., this compound-d5). This is the most effective way to compensate for matrix effects.[7][8] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles your samples. 3. Optimize Sample Preparation: Improve the clean-up step to remove more interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be more selective than Liquid-Liquid Extraction (LLE).
Co-eluting Interferences (Isomers or Matrix Components) 1. Improve Chromatographic Resolution: Modify the GC oven temperature program (slower ramp rate) or use a longer GC column with a different stationary phase to separate the interfering peak from this compound. 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between this compound and interfering compounds with the same nominal mass. 3. Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity and can be used to monitor specific precursor-to-product ion transitions for this compound, reducing the impact of co-eluting interferences.[14][15]
Calibration Issues Ensure the calibration range brackets the expected concentration of this compound in your samples. Regularly check the linearity of the calibration curve.
Sample Preparation Inconsistency Automate sample preparation steps where possible to improve reproducibility. Ensure thorough mixing and accurate volume transfers.

Workflow for Addressing Inaccurate Quantification

InaccurateQuantification start Inaccurate Quantitative Results use_is Implement Deuterated Internal Standard start->use_is check_coelution Investigate Co-eluting Interferences use_is->check_coelution If still inaccurate resolved Accurate Quantification Achieved use_is->resolved If resolved improve_chromatography Optimize GC Method for Better Separation check_coelution->improve_chromatography optimize_sample_prep Optimize Sample Preparation and Clean-up check_coelution->optimize_sample_prep If matrix interference is suspected use_msms Employ GC-MS/MS improve_chromatography->use_msms If separation is insufficient improve_chromatography->resolved If resolved use_msms->resolved If resolved optimize_sample_prep->resolved If resolved

Workflow for troubleshooting inaccurate quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cream Matrix using GC-MS

This protocol provides a general guideline. Optimization may be required based on the specific cream formulation and available instrumentation.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 0.5 g of the cream sample into a 15 mL centrifuge tube.

  • Spike with an appropriate amount of deuterated this compound internal standard solution.

  • Add 5 mL of a 1:1 (v/v) mixture of ethanol (B145695) and water and vortex for 1 minute to disperse the cream.

  • Add 5 mL of hexane (B92381) and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction two more times, combining the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for this compound (C14H22O, MW: 206.33)

  • Quantifier Ion: m/z 191 (M-15, loss of CH3)

  • Qualifier Ions: m/z 206 (Molecular Ion), m/z 163

(Note: The mass spectrum of this compound should be experimentally determined to confirm the most abundant and specific ions.)

Data Presentation

Table 1: Potential Matrix Interferences in Cosmetic Formulations
Matrix ComponentPotential Interference MechanismRecommended Mitigation Strategy
Oils (e.g., Mineral Oil, Silicone Oils) Co-elution with this compound, leading to broad solvent peaks that can obscure the analyte peak. Can also contaminate the GC inlet and column.[9]Use of a more selective extraction technique (e.g., SPE), or a GC column with a different polarity. Regular inlet maintenance is crucial.
Emulsifiers (e.g., Polysorbates, Glyceryl Stearate) Can form micelles that trap the analyte, leading to poor extraction recovery. May also cause signal suppression in the MS source.[10][11][12]Dilution of the sample before extraction. Use of a solvent system that disrupts micelle formation (e.g., addition of a polar organic solvent like ethanol).
Waxes (e.g., Beeswax, Carnauba Wax) Non-volatile components that can contaminate the GC inlet and column, leading to peak tailing and loss of sensitivity.Use of a guard column and regular inlet maintenance. A clean-up step using SPE may be necessary to remove waxes.
Other Fragrance Components Co-elution of structurally similar compounds or isomers can lead to direct spectral overlap and inaccurate quantification.High-resolution chromatography (e.g., using a longer GC column or a slower temperature ramp). Use of GC-MS/MS for selective detection.
Table 2: Expected Recovery and Precision for this compound Quantification

(Based on data for similar fragrance compounds in cosmetic matrices)

Sample MatrixExtraction MethodTypical Recovery (%)Typical Relative Standard Deviation (RSD, %)
Lotion/Cream Liquid-Liquid Extraction (LLE)80 - 110< 15
Perfume/Eau de Toilette Direct Dilution95 - 105< 5
Shampoo/Body Wash Headspace SPME85 - 115< 15

Note: These are typical values and may vary depending on the specific sample formulation and analytical method.[3]

Visualization of Key Concepts

Diagram 1: General Workflow for this compound Quantification

CashmeranWorkflow sample Cosmetic Sample (Cream, Lotion, etc.) add_is Add Deuterated Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction concentration Concentration/Reconstitution extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing result Final Concentration of this compound data_processing->result

General experimental workflow for this compound analysis.

Diagram 2: Logical Relationship of Analytical Interferences

Interferences cluster_source Source of Interference cluster_type Type of Interference matrix Sample Matrix matrix_effect Matrix Effect matrix->matrix_effect coelution Co-elution matrix->coelution instrument Analytical Instrument peak_distortion Peak Distortion instrument->peak_distortion analyte Analyte Characteristics analyte->coelution Isomers

Relationship between sources and types of interference.

References

Technical Support Center: Strategies for Preventing Colored Impurity Formation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the formation of colored impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of color in organic molecules?

A1: Colored organic compounds typically possess extensive conjugation, which involves alternating single and multiple bonds.[1][2][3] This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] When this energy gap corresponds to the energy of visible light, the molecule can absorb a specific wavelength of light, and we perceive the complementary color.[1][3] The group of atoms responsible for this light absorption is called a chromophore.[2][4]

Q2: How do transition metals introduce color into a sample?

A2: Transition metals can form colored complexes due to the presence of partially filled d-orbitals.[5][6] When ligands bond to the metal ion, the d-orbitals split into different energy levels.[5][7] Electrons can then move from a lower-energy d-orbital to a higher-energy one by absorbing light of a specific wavelength, a process known as d-d transition.[6][7] The color we observe is the complementary color of the light absorbed.[5] The specific color depends on the metal, its oxidation state, and the nature of the ligands.[5][8]

Q3: My reaction is complete, but the product has an unexpected yellow tint. What are the likely causes?

A3: A yellow tint in a final product that should be colorless often indicates the presence of trace impurities.[9] These impurities can be highly colored, meaning even a small amount can be visible.[9] Common causes include:

  • Oxidation: Starting materials, intermediates, or the final product may have undergone oxidation, leading to the formation of conjugated systems.[9][10]

  • Degradation: Exposure to light, heat, or pH variations can cause degradation of the product or reagents into colored byproducts.[10][11]

  • Residual Catalysts: Trace amounts of transition metal catalysts can form colored complexes.[12]

Q4: What are common degradation pathways that lead to colored impurities?

A4: Several degradation pathways can result in the formation of colored impurities:

  • Photodegradation (Photolysis): Exposure to light, particularly UV radiation, can break chemical bonds and alter the structure of molecules, leading to color changes.[10][13]

  • Oxidation: Reaction with oxygen, often accelerated by light and heat, can create new chromophores.[10]

  • Hydrolysis: Reaction with water can break down molecules, especially in the presence of acids or bases.[10]

  • Radical Reactions: Highly reactive free radicals can initiate a cascade of reactions that produce colored byproducts.[10]

Troubleshooting Guides

Issue 1: Unexpected Color Formation During Reaction

Symptoms: The reaction mixture develops an unexpected color during the synthesis process.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Air/Oxygen Sensitivity 1. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents.
Light Sensitivity 1. Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.[11]
Thermal Degradation 1. Carefully monitor and control the reaction temperature. 2. Consider running the reaction at a lower temperature for a longer period.
pH Instability 1. Monitor the pH of the reaction mixture. 2. Use a buffered system if the reaction is sensitive to pH changes.[11]
Contaminated Reagents 1. Use high-purity, freshly opened reagents. 2. Purify starting materials if their purity is questionable.
Issue 2: Colored Impurities in the Final Product After Work-up

Symptoms: The isolated product is colored, even though the desired compound is known to be colorless.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Purification 1. Optimize the purification method. Consider changing the solvent system in chromatography or recrystallization. 2. Employ a different purification technique (e.g., switch from normal-phase to reversed-phase chromatography).[14]
Co-precipitation of Impurities 1. During crystallization, ensure a slow cooling rate to allow for selective crystal growth. 2. Try a different crystallization solvent.
Oxidation During Storage 1. Store the purified product under an inert atmosphere. 2. Protect the product from light and store at a low temperature.[11]

Experimental Protocols

Protocol 1: Decolorization Using Activated Carbon

Objective: To remove colored impurities from a solution.

Materials:

  • Crude product dissolved in a suitable solvent

  • Activated carbon (decolorizing charcoal)[15]

  • Filter paper

  • Funnel

  • Erlenmeyer flask

  • Heating source (if applicable)

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.[15]

  • Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute). Caution: Add the carbon carefully to a hot solution to avoid bumping.

  • Gently heat and swirl the mixture for 5-10 minutes.

  • Perform a hot filtration to remove the activated carbon. The filtrate should be colorless.[15]

  • Allow the filtrate to cool and crystallize the purified product.

  • Collect the crystals by filtration.

Note: Activated carbon can adsorb the desired product as well, potentially reducing the yield.[15] It is advisable to use the minimum amount necessary.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired compound from colored impurities.

Materials:

  • Crude product

  • Silica gel or other stationary phase

  • Appropriate solvent system (mobile phase)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with the chosen stationary phase slurried in the mobile phase.

  • Dissolve the crude product in a minimum amount of the mobile phase or a compatible solvent.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the separation of the colored impurity from the product by visual inspection and thin-layer chromatography (TLC) analysis of the collected fractions.

  • Combine the fractions containing the pure product and evaporate the solvent.

Data Presentation

Table 1: Common Adsorbents for Color Removal

AdsorbentTypeBest For Removing
Activated Carbon Non-polarA wide range of organic, non-polar colored impurities.[16]
Silica Gel PolarPolar, hydrophilic pigments.[16]
Alumina PolarFlavonoids and other phenolic acidic pigments (when using alkaline alumina).[16]
Diatomaceous Earth Non-polarLipophilic pigments.[16]

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Color in Product start Colored Product Observed q1 Is the desired compound inherently colored? start->q1 yes Characterize and accept. q1->yes Yes no Proceed to impurity analysis. q1->no No analysis Analytical Techniques (HPLC, LC-MS, UV-Vis) no->analysis identify Identify Impurity Structure analysis->identify source Determine Source of Impurity (Degradation, Reagent, Catalyst) identify->source degradation Modify Reaction Conditions (Temp, Light, Atmosphere) source->degradation Degradation reagent Purify Starting Materials Use High-Purity Reagents source->reagent Reagent/Catalyst removal Select Removal Strategy degradation->removal reagent->removal crystallization Recrystallization removal->crystallization Insoluble chromatography Chromatography removal->chromatography Separable adsorption Adsorbent Treatment (Activated Carbon) removal->adsorption Adsorbable end Colorless, Pure Product crystallization->end chromatography->end adsorption->end

Caption: A logical workflow for troubleshooting colored impurities.

G cluster_1 Key Prevention Strategies A High-Purity Starting Materials G Clean Product A->G B Inert Reaction Atmosphere (N2 or Ar) B->G C Controlled Temperature C->G D Protection from Light D->G E Optimized pH E->G F Minimized Reaction Time F->G

Caption: Core strategies to prevent impurity formation.

References

enhancing the resolution of cashmeran enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enhancing the Resolution of Cashmeran Enantiomers

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for enhancing the chromatographic resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric separation important?

A1: this compound, technically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI), is a synthetic polycyclic musk widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products.[1][2] Like many chiral molecules, its enantiomers can have different odor profiles and biological activities. Separating the enantiomers is crucial for quality control, authenticity studies of essential oils, and understanding the structure-activity relationship of its scent.

Q2: What are the primary chromatographic techniques for resolving this compound enantiomers?

A2: The most effective and commonly cited technique for separating this compound enantiomers is enantioselective Gas Chromatography (GC).[1][2] GC is well-suited for volatile and semi-volatile compounds like polycyclic musks. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, offering advantages like faster analysis times and reduced use of toxic solvents, though specific application notes for this compound are less common in the literature.

Q3: Which type of GC column is most effective for separating this compound enantiomers?

A3: Chiral stationary phases (CSPs) based on derivatized cyclodextrins are highly effective for resolving a wide range of chiral fragrance compounds, including this compound.[3][4] Specifically, a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin stationary phase has been successfully used to resolve the enantiomers of this compound (DPMI).[1][2][5] These CSPs separate enantiomers based on the formation of transient, diastereomeric inclusion complexes.[4]

Q4: What are the most critical parameters to adjust for optimizing the resolution of this compound enantiomers on a cyclodextrin-based GC column?

A4: The three most critical parameters to optimize are the oven temperature program , the carrier gas linear velocity , and the column selection . Enantiomeric selectivity on cyclodextrin (B1172386) phases is highly dependent on temperature; lower temperatures often increase the stability differences between the diastereomeric complexes, leading to better resolution.[6][7] Slower temperature ramp rates (e.g., 1-2 °C/min) and higher carrier gas linear velocities (e.g., 60-80 cm/s for hydrogen) can also significantly improve separation.[6]

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers (Rs < 1.5)

Poor resolution is the most common challenge in chiral chromatography. The following workflow and table outline the steps to diagnose and solve this issue.

// Optimization Path temp_opt [label="Optimize Temperature Program", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_detail [label="Try:\n1. Lower initial temperature.\n2. Use a slower ramp rate (1-2°C/min).\n3. Add isothermal holds.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

flow_opt [label="Optimize Carrier Gas Flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_detail [label="Try:\nIncrease linear velocity.\n(e.g., 60-80 cm/s for H₂)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

column_check [label="Evaluate Column Choice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_detail [label="Confirm CSP is appropriate\n(e.g., derivatized β-cyclodextrin).\nEnsure column is not degraded.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision Points & End check1 [label="Resolution Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Resolution Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

end_ok [label="End:\nBaseline Resolution Achieved (Rs ≥ 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="End:\nConsider Different CSP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> temp_opt; temp_opt -> temp_detail [style=dashed, arrowhead=none]; temp_opt -> check1;

check1 -> end_ok [label=" Yes"]; check1 -> flow_opt [label=" No"];

flow_opt -> flow_detail [style=dashed, arrowhead=none]; flow_opt -> check2;

check2 -> end_ok [label=" Yes"]; check2 -> column_check [label=" No"];

column_check -> column_detail [style=dashed, arrowhead=none]; column_check -> end_fail; } Caption: Troubleshooting workflow for poor enantiomeric resolution.

Potential CauseTroubleshooting Steps
Suboptimal Temperature Enantioselectivity is temperature-dependent. Lowering the temperature generally increases resolution but also analysis time.[7] Action: Decrease the oven temperature in 5-10°C increments. Implement a slow temperature ramp (1-2°C/min) as this can significantly enhance resolution.[6]
Incorrect Carrier Gas Velocity Suboptimal flow can lead to peak broadening and reduced efficiency. For cyclodextrin columns, higher-than-optimal linear velocities for the carrier gas (especially hydrogen) often yield better resolution.[6] Action: Increase the linear velocity. For hydrogen, try a range of 60-80 cm/s.[6]
Inappropriate Chiral Stationary Phase (CSP) Chiral recognition is highly specific. The chosen CSP may not be suitable for this compound. Action: Confirm you are using a derivatized β-cyclodextrin column. A heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin phase is a proven choice.[1][2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, distorted peaks and reduced separation.[3] Action: Reduce the injection volume or dilute the sample. On-column concentrations of 50 ng or less are recommended for optimal performance.[6]
Issue 2: Peak Tailing
Potential CauseTroubleshooting Steps
Active Sites in the System Residual silanol (B1196071) groups in the injector liner or on the column itself can cause secondary interactions, leading to tailing peaks. Action: Use a fresh, deactivated injector liner. If tailing persists, you may need to condition or replace the column.
Column Contamination Accumulation of non-volatile residues on the column can degrade performance. Action: Bake out the column at its maximum rated temperature (without exceeding it) for a few hours. Trim the first 10-20 cm from the column inlet.

Quantitative Data Summary

While comprehensive comparative data for this compound on multiple columns is scarce, the following table illustrates the expected impact of key parameters on chiral resolution based on typical performance for derivatized β-cyclodextrin columns. A resolution factor (Rs) of 1.0 has been reported for this compound (DPMI) under optimized conditions.[5]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome on Resolution
Column Type General Purpose (e.g., DB-5)Chiral: Heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrinNo separation -> Baseline Separation
Temperature Program Fast Ramp (20°C/min)Slow Ramp (2°C/min)Significant improvement in Rs[6]
Carrier Gas (H₂) Velocity Optimal for speed (40 cm/s)Higher Velocity (70 cm/s)Improvement in Rs[6]
Separation Factor (α) 1.0 (Co-elution)> 1.05A higher alpha value directly leads to better resolution.
Resolution (Rs) 0≥ 1.5 Baseline resolution is achieved.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for this compound Enantiomer Analysis

This protocol is based on the successful method reported for the analysis of polycyclic musks, including this compound (DPMI).[1][2]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Standard in Hexane (B92381) prep2 Dilute to ~100 ng/mL prep1->prep2 prep3 Filter Sample (if necessary) prep2->prep3 gc_inject Inject Sample (1 µL, Splitless) prep3->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_detect MS Detection (SIM/Scan Mode) gc_sep->ms_detect data1 Integrate Peaks ms_detect->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomer Ratio data2->data3

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Spectrometer.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Chiral GC Column: Heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin (e.g., 25m x 0.25mm ID, 0.25µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Injector Liner: Deactivated, splitless liner.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solvent: Hexane (or similar non-polar solvent), high purity.

2. GC-MS Conditions:

  • Inlet:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: Constant flow, ~1.0 mL/min (Adjust to optimize linear velocity).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Heat to 150°C at 10°C/min.

    • Ramp 2: Heat to 220°C at 2°C/min.

    • Final Hold: Hold at 220°C for 10 minutes. (Note: This is a starting point. A slower ramp rate in the elution window of this compound is key to improving resolution).

  • MS Conditions:

    • Interface Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for this compound (e.g., m/z 191, 206).

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound standard in hexane at 1 mg/mL.

  • Create a working standard by diluting the stock solution in hexane to a final concentration of approximately 100-500 ng/mL.

4. Data Analysis:

  • Integrate the peaks corresponding to the two this compound enantiomers.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2) , where t_R are the retention times and w_b are the peak widths at the base. A value of Rs ≥ 1.5 indicates baseline resolution.

  • Calculate the separation factor (α) using the formula: α = k'_2 / k'_1 , where k' is the retention factor for each enantiomer. Any value greater than 1.0 indicates some degree of separation.

References

Technical Support Center: Method Validation for Low-Level Cashmeran Detection in Biota

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for the detection of low-level Cashmeran in biological samples. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results.

Experimental Workflow for this compound Detection in Biota

This compound Detection Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Biota Sample Collection (e.g., fish tissue, adipose tissue) Homogenization 2. Homogenization (e.g., with sodium sulfate) SampleCollection->Homogenization Spiking 3. Spiking (Internal Standards, Surrogates) Homogenization->Spiking Extraction 4. Pressurized Liquid Extraction (PLE) or Soxhlet Extraction (e.g., with hexane/acetone) Spiking->Extraction Cleanup 5. Solid Phase Extraction (SPE) (e.g., Florisil or silica (B1680970) gel column) Extraction->Cleanup Concentration 6. Concentration (e.g., under gentle nitrogen stream) Cleanup->Concentration GCMS 7. GC-MS/MS Analysis (EI, MRM mode) Concentration->GCMS Quantification 8. Quantification (Internal standard calibration) GCMS->Quantification Validation 9. Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for the detection of low-level this compound in biota.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of this compound and other polycyclic musks in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). These values can serve as a benchmark for researchers developing and validating their own methods.

ParameterMatrixAnalyte(s)Typical Value Range
Limit of Detection (LOD) Fish TissuePolycyclic Musks0.1 - 5.0 ng/g wet weight
Adipose TissuePolycyclic Musks0.5 - 10.0 ng/g lipid weight
Blood Plasma/SerumPolycyclic Musks0.01 - 0.5 µg/L
Limit of Quantification (LOQ) Fish TissuePolycyclic Musks0.5 - 15.0 ng/g wet weight
Adipose TissuePolycyclic Musks1.5 - 30.0 ng/g lipid weight
Blood Plasma/SerumPolycyclic Musks0.05 - 1.0 µg/L
Accuracy (Recovery) Spiked BiotaThis compound & others70% - 120%
Precision (RSD) Replicate AnalysesThis compound & others< 20%

Note: Values are compiled from various studies on polycyclic musks and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Detailed Experimental Protocol

This protocol outlines a general procedure for the determination of low-level this compound in biota, adaptable to various tissue types.

1. Sample Preparation and Extraction

  • 1.1. Sample Homogenization:

    • Weigh approximately 1-5 g of the biological tissue sample (e.g., fish fillet, liver, adipose).

    • Add anhydrous sodium sulfate (B86663) at a ratio of 5:1 (sodium sulfate:tissue weight) to dry the sample.

    • Homogenize the mixture using a high-speed blender or mortar and pestle until a free-flowing powder is obtained.

  • 1.2. Spiking with Internal Standards:

    • Prior to extraction, spike the homogenized sample with a known concentration of an appropriate internal standard (e.g., isotope-labeled this compound or a similar polycyclic musk not expected in the sample). This will be used for quantification and to correct for matrix effects and procedural losses.

  • 1.3. Extraction:

    • Pressurized Liquid Extraction (PLE): Transfer the homogenized sample to a PLE cell. Extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • Soxhlet Extraction: Alternatively, place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction for 18-24 hours with the same solvent mixture.

2. Extract Cleanup

  • 2.1. Lipid Removal (for high-fat tissues):

    • Perform gel permeation chromatography (GPC) or use a multi-layer silica gel column containing acid- and base-modified silica to remove lipids, which can interfere with the analysis.

  • 2.2. Solid Phase Extraction (SPE):

    • Concentrate the extract to approximately 1 mL.

    • Load the concentrated extract onto an activated SPE cartridge (e.g., Florisil or silica gel).

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering compounds.

    • Elute this compound and other polycyclic musks with a solvent of moderate polarity (e.g., hexane:dichloromethane mixture).

3. Concentration and Analysis

  • 3.1. Final Concentration:

    • Evaporate the eluate to a final volume of 0.1-0.5 mL under a gentle stream of nitrogen.

    • Add a recovery (instrument) standard just before analysis to check for instrument performance.

  • 3.2. GC-MS/MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector: Splitless injection at 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 60-80°C), ramp up to a final temperature of around 300°C to ensure elution of all target compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) is standard.[1]

      • Mode: For low-level detection, Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) is highly recommended for its sensitivity and selectivity.[1][2]

      • Monitor at least two characteristic precursor-to-product ion transitions for this compound for confident identification and quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Inefficient extraction.Optimize extraction solvent, time, and temperature. Ensure proper homogenization.
Analyte loss during cleanup/concentration.Check SPE elution profile. Avoid evaporating the sample to complete dryness.
Instrument sensitivity is too low.Clean the MS ion source. Check for leaks in the GC-MS system. Optimize MS parameters (e.g., collision energy in MRM).
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet liner or column.Use a deactivated liner and/or trim the first few cm of the GC column.
Co-eluting matrix components.Improve the cleanup step (e.g., use a different SPE sorbent or add a GPC step).
Injection volume too large or solvent mismatch.Reduce injection volume. Ensure the final extract solvent is compatible with the GC phase.
High Background Noise Contaminated solvents, reagents, or glassware.Use high-purity solvents. Bake glassware at high temperatures before use. Run procedural blanks to identify the source of contamination.
Matrix effects from co-extracted compounds.Enhance the cleanup procedure. Dilute the sample if the analyte concentration is high enough.
GC column bleed at high temperatures.Condition the column according to the manufacturer's instructions. Use a low-bleed column.
Inconsistent Results (Poor Precision) Non-uniform sample homogenization.Ensure the sample is a fine, homogenous powder before taking a subsample for extraction.
Inconsistent spiking of internal standards.Use a calibrated micropipette for spiking. Ensure the standard is thoroughly mixed with the sample.
Variability in manual sample preparation steps.Automate steps where possible (e.g., using an autosampler for injection).[3] Ensure consistent timing and volumes for all manual procedures.
Low Analyte Recovery Inappropriate pH during extraction.Although this compound is neutral, ensure the sample pH does not affect the stability of the compound or the efficiency of the extraction for other target analytes.
Strong analyte adsorption to the matrix.Use a more rigorous extraction technique like PLE.
Incomplete elution from the SPE cartridge.Test different elution solvents and volumes. Ensure the cartridge does not dry out before elution.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound analysis? A1: The ideal internal standard is an isotope-labeled version of this compound (e.g., this compound-d5). If this is not available, a structurally similar polycyclic musk that is not expected to be in the samples can be used. The key is that the internal standard should have similar chemical properties and chromatographic behavior to this compound.

Q2: How should I store my biota samples before analysis? A2: Biota samples should be frozen immediately after collection, preferably at -20°C or lower, to prevent degradation of the target analytes. For long-term storage, -80°C is recommended. Samples should be stored in clean, solvent-rinsed glass jars with Teflon-lined caps (B75204) to avoid contamination.

Q3: My samples are high in lipid content. What is the most effective way to remove fats? A3: For high-fat samples like adipose tissue or fish liver, a lipid removal step is critical. Gel Permeation Chromatography (GPC) is a very effective but time-consuming method. A faster alternative is to use a multi-layer silica gel column containing silica impregnated with sulfuric acid, which will break down the lipids.

Q4: Can I use GC-MS in full scan mode instead of MRM for quantification? A4: While full scan mode is useful for initial identification, it often lacks the sensitivity and selectivity required for detecting low-level (ng/g or µg/L) concentrations of this compound in complex biological matrices.[4] Multiple Reaction Monitoring (MRM) on a GC-MS/MS system is the preferred method as it significantly reduces background noise and matrix interferences, leading to lower detection limits and more accurate quantification.[1][2]

Q5: What are the key validation parameters I need to assess for this method? A5: According to guidelines from organizations like the ICH and USP, the key validation parameters to assess are:

  • Specificity/Selectivity: The ability to detect the analyte without interference from other components in the matrix.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts).[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][7]

References

Technical Support Center: Optimizing Reaction Conditions for Cashmeran Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of Cashmeran (1,1,2,3,3-pentamethyl-2,3,5,6,7-pentahydroinden-4-one). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in α-Alkylation of this compound

Question: I am attempting an α-alkylation of this compound to introduce a new side chain, but I am consistently getting low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the α-alkylation of a sterically hindered ketone like this compound are a common issue. The primary challenges are inefficient enolate formation and competing side reactions. Here is a systematic approach to troubleshooting:

  • Inefficient Enolate Formation: this compound is a sterically hindered ketone, which can make deprotonation at the α-carbon difficult.

    • Solution: Employ a strong, non-nucleophilic, sterically hindered base to favor the formation of the kinetic enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose. Ensure the base is freshly prepared or properly titrated to confirm its concentration. The reaction should be conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent base-catalyzed side reactions.

  • Thermodynamic vs. Kinetic Enolate: Depending on the reaction conditions, you may be forming the more stable (thermodynamic) enolate, which might not be the desired regioisomer for your derivatization.

    • Solution: For selective formation of the kinetic enolate, use a strong, bulky base like LDA at low temperatures. For the thermodynamic enolate, a weaker base like sodium hydride (NaH) or an alkoxide at higher temperatures can be used, allowing for equilibration to the more stable enolate.

  • Purity of Reagents and Solvents: Trace amounts of water or other protic impurities in your reagents or solvents can quench the enolate, leading to reduced yields.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and purify your reagents if necessary.

  • Side Reactions: Over-alkylation or reaction of the enolate with the starting ketone (aldol condensation) can reduce the yield of the desired product.

    • Solution: Use a slight excess of the alkylating agent to drive the reaction to completion. Add the alkylating agent slowly to the enolate solution at low temperature to control the reaction rate and minimize side reactions.

Issue 2: Poor Diastereoselectivity in Claisen Rearrangement

Question: I am performing a Claisen rearrangement to introduce an allyl group to a this compound derivative, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: The stereochemical outcome of a Claisen rearrangement is often dependent on the transition state geometry. For cyclic systems, achieving high diastereoselectivity can be challenging.

  • Reaction Temperature: Thermal Claisen rearrangements often require high temperatures, which can lead to a loss of selectivity due to the population of multiple transition state conformations.[1]

    • Solution: Optimize the reaction temperature. While higher temperatures may be necessary to drive the reaction, they can also decrease selectivity.[1] Consider using a high-boiling point solvent to maintain a consistent temperature. Microwave-assisted heating can sometimes offer better control and shorter reaction times, potentially improving selectivity.[2]

  • Lewis Acid Catalysis: Lewis acids can catalyze the Claisen rearrangement at lower temperatures, which can favor a more ordered transition state and improve diastereoselectivity.

    • Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) at catalytic amounts. The coordination of the Lewis acid to the oxygen atom can lock the conformation of the transition state, leading to a higher diastereomeric excess.

  • Substrate Control: The stereocenters already present in your this compound derivative can influence the facial selectivity of the rearrangement.

    • Solution: While more synthetically involved, you can consider modifying the substrate to introduce a directing group that will favor one transition state over another.

Issue 3: Formation of Elimination Byproducts in Acid-Catalyzed Etherification

Question: During the final acid-catalyzed etherification step to produce a this compound derivative, I am observing significant amounts of an alkene byproduct. What is causing this and how can I prevent it?

Answer: The formation of an alkene is likely due to an E1 elimination pathway competing with the desired Sₙ1 reaction for ether formation, especially with tertiary alcohols.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[3]

    • Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Careful optimization of the temperature is crucial.

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids are typically used. However, a very high concentration of a strong acid can promote dehydration.

    • Solution: Use a catalytic amount of the acid (e.g., p-toluenesulfonic acid or methanesulfonic acid). Avoid using strong dehydrating acids like concentrated sulfuric acid unless necessary.

  • Solvent: The solvent can play a role in stabilizing the carbocation intermediate.

    • Solution: Use a non-coordinating solvent like toluene (B28343) or xylene. The use of an alcohol as a solvent can lead to the formation of symmetrical ethers as byproducts.[3]

Data Presentation: Optimizing α-Alkylation of this compound

The following table summarizes the effect of different bases and temperatures on the yield of the α-alkylation of this compound with methallyl chloride. This data is representative and illustrates common trends observed in the alkylation of hindered ketones.

EntryBaseTemperature (°C)SolventYield of Alkylated Product (%)
1LDA-78THF85
2LDA0THF62
3NaH25DMF45
4KHMDS-78Toluene88
5t-BuOK25THF35

Data is illustrative and based on typical outcomes for hindered ketone alkylation.

Experimental Protocols

Protocol 1: α-Alkylation of this compound with Methallyl Chloride

This protocol describes the formation of the kinetic enolate of this compound followed by alkylation.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (B95107) (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) to a solution of diisopropylamine (B44863) (1.2 eq) in THF at -78 °C. Stir for 30 minutes to form LDA. To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 20 minutes. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add methallyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the α-alkylated this compound derivative.

Protocol 2: Reduction of the Ketone to an Alcohol
  • Preparation: Dissolve the α-alkylated this compound derivative (1.0 eq) in methanol (B129727) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise to the solution. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the corresponding alcohol. This product can often be used in the next step without further purification.

Protocol 3: Acid-Catalyzed Ether Formation
  • Preparation: To a solution of the alcohol from Protocol 2 (1.0 eq) in toluene, add a catalytic amount of para-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final ether derivative.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: α-Alkylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Etherification cluster_end Final Product This compound This compound Alkylation 1. LDA, -78°C, THF 2. Methallyl Chloride This compound->Alkylation Derivatization Start Reduction NaBH4, MeOH Alkylation->Reduction Etherification p-TsOH, Toluene, Reflux Reduction->Etherification Final_Product This compound Derivative Etherification->Final_Product Final Derivative

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_workflow Start Low Yield in Derivatization Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Optimize_Base Optimize Base and Enolate Formation Conditions Start->Optimize_Base Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Side_Reactions Analyze for Side Products Start->Check_Side_Reactions Solution_Reagents Use Anhydrous Solvents and Purified Reagents Check_Reagents->Solution_Reagents Impure? Solution_Base Use Strong, Bulky Base (e.g., LDA) at Low Temperature Optimize_Base->Solution_Base Inefficient? Solution_Temp Screen a Range of Temperatures (e.g., -78°C to RT) Optimize_Temp->Solution_Temp Suboptimal? Solution_Side_Reactions Adjust Stoichiometry or Use Milder Conditions Check_Side_Reactions->Solution_Side_Reactions Present?

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

The Enduring Footprint of Fragrance: A Comparative Analysis of Cashmeran and Galaxolide's Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

Two widely used synthetic musks, Cashmeran and Galaxolide, are under increasing scrutiny for their environmental longevity. This guide provides a detailed comparison of their environmental persistence, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

Both this compound (DPMI) and Galaxolide (HHCB) are valued in the fragrance industry for their desirable scent profiles and stability. However, their chemical properties also contribute to their persistence in the environment, raising concerns about their long-term ecological impact. This comparison delves into their biodegradability and bioaccumulation potential, key indicators of environmental fate.

Quantitative Comparison of Environmental Persistence

The following table summarizes key experimental data for this compound and Galaxolide, highlighting their differences in environmental behavior.

ParameterThis compoundGalaxolide
Chemical Structure Polycyclic MuskPolycyclic Musk
Log K_ow_ (Octanol-Water Partition Coefficient) ≥4.2[1]~5.5 (5.3 - 5.9)[2]
Biodegradability Not readily biodegradable[1][3]. 0% biodegradation by biological oxygen demand (BOD) over 28 days[1].Not readily biodegradable[4][5]. 0% CO2 release in 28 days.
Bioaccumulation Potential Low potential to bioaccumulate[1].Moderate potential to bioaccumulate.
Bioconcentration Factor (BCF) in fish 157 L/kg wet weight in Cyprinus carpio (carp)[1]600-1600 L/kg in fish[2]. Other studies report a range of 201–1561 L/kg wwt.
Environmental Fate Summary Categorized as Persistent (P), Not Bioaccumulative (Not B), and Not Toxic (not T)[1].Categorized as persistent due to its long half-life in some soils and degradation to persistent metabolites. The EPA's PBT Profiler finds Galaxolide to exceed the EPA's criteria as a PBT (Persistent, Bioaccumulative, and Toxic)[2].

Experimental Methodologies

The data presented above are derived from standardized experimental protocols designed to assess the environmental fate of chemical substances.

Biodegradability Testing

The biodegradability of both this compound and Galaxolide was assessed using Organisation for Economic Co-operation and Development (OECD) test guidelines.

  • This compound: The assessment of this compound's biodegradability was conducted in accordance with the OECD Test Guideline 301C (Ready Biodegradability: Modified MITI Test (I)) [1]. This test evaluates the ready biodegradability of chemicals by measuring the biological oxygen demand (BOD) over a 28-day period. The results for this compound showed 0% biodegradation, with 99% of the test substance remaining after 28 days, leading to its classification as not readily biodegradable[1].

  • Galaxolide: For Galaxolide, a study following OECD Test Guideline 301B (Ready Biodegradability: CO2 Evolution Test) was performed. This method measures the amount of carbon dioxide produced by microbial degradation of the test substance over 28 days. The study reported 0% CO2 release, indicating no significant mineralization. A subsequent test using a pre-adapted inoculum also showed no evidence of biodegradation.

Bioconcentration Factor (BCF) Determination

The potential for a chemical to accumulate in aquatic organisms is quantified by the bioconcentration factor (BCF).

  • This compound: The BCF for this compound was determined through a study conducted according to OECD Test Guideline 305 (Bioaccumulation in Fish: Exposure and Depuration Phases) [1]. This guideline involves exposing fish to the test substance in a controlled environment and measuring its concentration in the fish tissue over time. The reported lipid-normalised BCF value for this compound in Cyprinus carpio (carp) was 157 L/kg wet weight[1].

  • Galaxolide: While a specific OECD TG 305 study is mentioned for Galaxolide, the provided search results offer a range of BCF values from multiple studies rather than detailing a single protocol[2]. These studies likely followed similar principles to OECD TG 305, involving the exposure of fish species to Galaxolide and subsequent measurement of its concentration in their tissues. The reported BCF values for Galaxolide in fish are significantly higher than for this compound, ranging from 600 to 1600[2].

Logical Flow of Environmental Persistence Comparison

The following diagram illustrates the key considerations and comparative aspects of this compound and Galaxolide's environmental persistence.

cluster_this compound This compound cluster_galaxolide Galaxolide C_Biodegradability Biodegradability (OECD TG 301C) 0% in 28 days C_Persistence Persistent C_Biodegradability->C_Persistence Leads to C_Bioaccumulation Bioaccumulation (OECD TG 305) C_BCF BCF = 157 L/kg C_Bioaccumulation->C_BCF C_Bioaccumulative Not Bioaccumulative C_BCF->C_Bioaccumulative Indicates C_LogKow Log Kow >= 4.2 C_LogKow->C_Bioaccumulation G_Biodegradability Biodegradability (OECD TG 301B) 0% in 28 days G_Persistence Persistent G_Biodegradability->G_Persistence Leads to G_Bioaccumulation Bioaccumulation G_BCF BCF = 600-1600 L/kg G_Bioaccumulation->G_BCF G_Bioaccumulative Moderately Bioaccumulative G_BCF->G_Bioaccumulative Indicates G_LogKow Log Kow ~ 5.5 G_LogKow->G_Bioaccumulation G_Metabolites Persistent Metabolites G_Persistence->G_Metabolites Comparison Environmental Persistence Comparison Comparison->C_Persistence Comparison->C_Bioaccumulative Comparison->G_Persistence Comparison->G_Bioaccumulative

Caption: Comparative assessment of this compound and Galaxolide's environmental fate.

Conclusion

Both this compound and Galaxolide exhibit significant environmental persistence due to their resistance to biodegradation. However, the available data indicates a key difference in their bioaccumulation potential. This compound is categorized as not bioaccumulative, with a relatively low BCF value in fish[1]. In contrast, Galaxolide shows a moderate potential for bioaccumulation, supported by significantly higher BCF values[2]. Furthermore, the degradation of Galaxolide can lead to the formation of persistent metabolites, adding another layer of complexity to its environmental impact assessment. These findings underscore the importance of considering both biodegradability and bioaccumulation potential when evaluating the long-term ecological risks of fragrance ingredients.

References

Unmasking the Scent: A Comparative Toxicity Analysis of Cashmeran and Other Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data provides a comparative analysis of Cashmeran and other widely used synthetic musks, including Galaxolide, Tonalide, and Celestolide. This guide, intended for researchers, scientists, and drug development professionals, summarizes key toxicity endpoints, details experimental methodologies, and visualizes relevant biological pathways to offer an objective performance comparison.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative toxicity data for this compound, Galaxolide, Tonalide, and Celestolide, focusing on acute toxicity and ecotoxicity endpoints.

Toxicological EndpointThis compoundGalaxolide (HHCB)Tonalide (AHTN)Celestolide
Acute Oral Toxicity (LD50) 2901 mg/kg (rat)[1][2][3][4][5]> 4,640 mg/kg (rat)[6]570 - 1377 mg/kg (rat)[7]> 5,000 mg/kg (rat)[8]
Acute Dermal Toxicity (LD50) No data available> 10,000 mg/kg (rat)[6]> 5,000 mg/kg (rabbit)[7]> 5,000 mg/kg (rabbit)[8]
Aquatic Toxicity - Fish (LC50) 1.7 mg/L (96h, Oryzias latipes)[9]0.452 mg/L (21d, Lepomis macrochirus)[10]0.035 mg/L (34d, NOEC, Pimephales promelas)1.97 mg/L (96h, Oryzias latipes)[11]
Aquatic Toxicity - Daphnia (EC50) 1.5 mg/L (48h, Daphnia magna)[9]0.9 mg/L (48h, Daphnia magna)[10]3.2 mg/L (48h, Daphnia magna)No data available
Aquatic Toxicity - Algae (EC50) 10 mg/L (72h, P. subcapitata)[9]No data availableNo data availableNo data available
Endocrine Disruption Potential Not expected to cause endocrine effects[12]Weak estrogenic activity[13]Weak estrogenic activity[13]Limited data available

Key Findings

Based on the compiled data, this compound exhibits low acute oral toxicity. In comparison, Tonalide shows a higher acute oral toxicity. Galaxolide and Celestolide demonstrate very low acute oral toxicity. All four compounds generally show low acute dermal toxicity.

In terms of ecotoxicity, Galaxolide appears to be the most toxic to aquatic life, particularly fish, with a low LC50 value. This compound and Celestolide show comparable and lower aquatic toxicity, while Tonalide's chronic effects are observed at very low concentrations.

Regarding endocrine disruption, both Galaxolide and Tonalide have been shown to possess weak estrogenic activity. In contrast, current evidence suggests that this compound is not likely to be an endocrine disruptor.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. Below are summaries of standard protocols used to evaluate the toxicity of synthetic musks.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a method for assessing the acute oral toxicity of a substance. The test substance is administered in a single dose by gavage to a group of experimental animals (typically rats). A control group receives the vehicle only. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the statistically estimated dose that is lethal to 50% of the test animals, is then calculated.[7]

Aquatic Toxicity Testing - OECD Guidelines
  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This test evaluates the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia (water fleas). Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.[9]

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to the test substance over a 72-hour period, and the inhibition of growth is measured to calculate the EC50.[9]

In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., E-screen Assay)

This assay is used to assess the estrogenic potential of a substance. It typically utilizes estrogen-responsive human breast cancer cells, such as MCF-7.

Estrogen_Receptor_Assay cluster_workflow E-Screen Assay Workflow A Prepare MCF-7 cells in a multi-well plate B Expose cells to varying concentrations of test substance A->B C Incubate for a defined period (e.g., 6 days) B->C D Assess cell proliferation (e.g., using a colorimetric assay) C->D E Compare proliferation to a positive control (e.g., 17β-estradiol) and a negative control D->E F Calculate EC50 for estrogenic activity E->F

E-Screen Assay Workflow Diagram
In Vitro Androgen Receptor Reporter Gene Assay

This assay determines if a substance can bind to and activate the androgen receptor. It uses a mammalian cell line that has been genetically modified to contain the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive element.

Androgen_Receptor_Assay cluster_pathway Androgen Receptor Signaling Pathway Ligand Test Substance (Androgen Agonist) AR Androgen Receptor (in cytoplasm) Ligand->AR Binds ARE Androgen Response Element (on DNA in nucleus) AR->ARE Translocates to nucleus and binds Reporter Reporter Gene (e.g., Luciferase) ARE->Reporter Activates transcription Signal Measurable Signal (Light Emission) Reporter->Signal Produces

Androgen Receptor Reporter Gene Assay Principle

Logical Framework for Comparative Toxicity Assessment

The evaluation of the toxicological profile of a synthetic musk involves a multi-faceted approach, integrating data from various in vitro and in vivo assays to build a comprehensive risk assessment.

Toxicity_Assessment_Framework cluster_assessment Comparative Toxicity Assessment Framework Data Initial Data Collection (Physicochemical properties, existing literature) Acute Acute Toxicity Testing (Oral, Dermal, Inhalation) Data->Acute Eco Ecotoxicity Testing (Fish, Daphnia, Algae) Data->Eco Endocrine Endocrine Disruption Assays (In vitro receptor binding/activation) Data->Endocrine Genotox Genotoxicity Screening (e.g., Ames test, Micronucleus test) Data->Genotox Risk Risk Characterization (Hazard Identification, Dose-Response Assessment, Exposure Assessment) Acute->Risk Eco->Risk Endocrine->Risk Genotox->Risk Conclusion Comparative Toxicity Profile and Regulatory Conclusion Risk->Conclusion

Framework for Assessing Synthetic Musk Toxicity

References

Validating Analytical Methods for Cashmeran in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of the synthetic musk, Cashmeran (DPMI), in complex matrices is essential for environmental monitoring, safety assessment of consumer products, and toxicological studies. This guide provides an objective comparison of validated analytical methods for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample preparation techniques. Experimental data, detailed methodologies, and visual workflows are presented to assist in the selection and implementation of the most suitable analytical approach.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is dictated by factors such as the sample matrix, required sensitivity, and throughput. Gas Chromatography-Mass Spectrometry (GC-MS), particularly with tandem mass spectrometry (MS/MS), is the gold standard for the analysis of polycyclic musks due to its high selectivity and sensitivity.[1][2] The key differentiator between methods often lies in the sample preparation technique employed to extract and concentrate this compound from the matrix prior to GC-MS analysis.

The following table summarizes the performance of different validated methods for the quantification of this compound in various complex matrices.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
GC-MS/MS River and Wastewater0.003 µg/L0.01 µg/L95.6 - 105.3< 10[1]
MEPS-LVI-GC-MS Influent Wastewater8 ng/L (MDL)-> 75< 14.9[3]
MEPS-LVI-GC-MS Effluent Wastewater7 ng/L (MDL)-> 75< 14.9[3]
Chiral GC-MS/MS Drinking and Surface Water1.01 - 2.39 ng/L (MDL)---[2]
LLE-GC-MS Wastewater< 2.3 ng/L-70 - 130-[4]
SLE-GC-MS Sewage Sludge< 31 µg/kg-70 - 130-[4]

MEPS: Microextraction by Packed Sorbent; LVI: Large Volume Injection; MDL: Method Detection Limit; LLE: Liquid-Liquid Extraction; SLE: Solid-Liquid Extraction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are summaries of key experimental protocols for the analysis of this compound in complex matrices.

Method 1: GC-MS/MS for Polycyclic Musks in River and Wastewater

This method is suitable for the sensitive determination of this compound and other polycyclic musks in aqueous environmental samples.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter water samples (1 L) through a glass fiber filter.

  • Add surrogate standards to the filtered water.

  • Pass the water through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with methanol (B129727)/water and dry under vacuum.

  • Elute the analytes with dichloromethane.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Add an internal standard prior to GC-MS/MS analysis.

2. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph: Varian 450-GC

  • Mass Spectrometer: Varian 300 TQ-MSD

  • Column: VM5-MS (30 m × 0.25 mm × 0.25 µm)

  • Injector: 250°C, splitless mode

  • Oven Program: 100°C (2 min), ramp to 200°C at 10°C/min (hold 10 min), ramp to 250°C at 10°C/min (hold 10 min)

  • Carrier Gas: Helium at 1.0 mL/min

  • Ionization: Electron Impact (EI) at 70 eV

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Microextraction by Packed Sorbent (MEPS) for Polycyclic Musks in Environmental Water

This method offers a miniaturized and rapid sample preparation approach for the analysis of this compound in estuarine and wastewater.[3]

1. Sample Preparation: MEPS

  • Use a C18 packed sorbent in the MEPS syringe.

  • Condition the sorbent with methanol and water.

  • Draw and discharge the water sample through the sorbent for a set number of cycles to extract the analytes.

  • Wash the sorbent with water.

  • Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

  • The eluate is directly injected into the GC-MS system.

2. Instrumental Analysis: LVI-GC-MS

  • Gas Chromatograph: Agilent 7890A

  • Mass Spectrometer: Agilent 5975C

  • Injection: Large Volume Injection (LVI)

  • Specific instrumental parameters for the GC and MS should be optimized based on the manufacturer's recommendations and the specific analytes.

Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

Workflow for GC-MS/MS Analysis of this compound in Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1 L Water Sample Filter Filtration Sample->Filter Spike_Surrogate Spike with Surrogate Standards Filter->Spike_Surrogate SPE Solid-Phase Extraction (C18) Spike_Surrogate->SPE Wash Wash Cartridge SPE->Wash Elute Elution with Dichloromethane Wash->Elute Concentrate Concentration under Nitrogen Elute->Concentrate Spike_IS Spike with Internal Standard Concentrate->Spike_IS GCMS GC-MS/MS Analysis Spike_IS->GCMS Data Data Acquisition and Processing GCMS->Data

Workflow for GC-MS/MS Analysis of this compound in Water.

Workflow for MEPS-GC-MS Analysis of this compound in Water cluster_sample_prep Sample Preparation (Miniaturized) cluster_analysis Instrumental Analysis Sample Water Sample MEPS_Extract MEPS Extraction (C18) Sample->MEPS_Extract Wash Wash Sorbent MEPS_Extract->Wash Elute Elution Wash->Elute GCMS LVI-GC-MS Analysis Elute->GCMS Data Data Acquisition and Processing GCMS->Data

Workflow for MEPS-GC-MS Analysis of this compound in Water.

References

Cross-Validation of Cashmeran Detection: A Comparative Guide for Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical methodologies for the accurate quantification of the fragrance ingredient Cashmeran across different laboratory settings. This guide provides an objective overview of common analytical techniques, their performance, and standardized protocols to ensure data comparability and reproducibility.

For researchers, scientists, and professionals in drug development and fragrance analysis, the consistent and accurate detection of the synthetic musk this compound (DPMI) is critical. This guide offers a comparative framework for the cross-validation of analytical methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most prevalent techniques for the analysis of volatile and semi-volatile organic compounds in various matrices.

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound detection is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. Both GC-MS and HPLC offer robust and reliable means of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a preferred method for complex matrices.[3]

High-Performance Liquid Chromatography (HPLC) is another precise and widely utilized technique, particularly suitable for compounds that are less volatile or thermally labile.[4][5] When coupled with a sensitive detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can achieve excellent sensitivity and selectivity.[6]

The following table summarizes the typical performance characteristics for the analysis of fragrance allergens using these two methods, which can be extrapolated as expected performance for this compound analysis.

Table 1: Summary of Typical Quantitative Performance Data

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995[7]> 0.99[6]
Accuracy (Recovery %) 84.4 - 119%[8]95 - 105%[4]
Precision (RSD %) Intra-day: 0.4 - 12%[7] Inter-day: 2.9 - 13%[7]Intra-day: < 5.21%[6] Inter-day: < 5.40%[6]
Limit of Detection (LOD) Varies by matrix and instrument, typically in the low ng/g to µg/g range.0.01 µg/L (with MS detector)[6]
Limit of Quantification (LOQ) 2 - 20 µg/g[7][8]0.02 µg/L (with MS detector)[6]

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results between different laboratories. Below are example protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in cosmetic or environmental samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add an appropriate internal standard.

  • Extract the sample with a suitable organic solvent (e.g., methyl tert-butyl ether).[7]

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of solvent suitable for GC-MS analysis.[9]

2. GC-MS Analysis

  • GC System: A standard gas chromatograph.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Chromatographic Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp to 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Evaporation & Reconstitution Centrifugation->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

1. Sample Preparation

  • For liquid samples, dilute an accurately measured volume with the mobile phase.

  • For solid samples, perform a solvent extraction (e.g., with methanol (B129727) or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[10]

2. HPLC Analysis

  • HPLC System: A standard HPLC system with a binary or quaternary pump.

  • Detector: A Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a modifier like formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound if using a DAD.

  • Injection Volume: 10 µL.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution/Extraction Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD or MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

HPLC Experimental Workflow

Framework for Inter-Laboratory Cross-Validation

To ensure consistency of this compound detection across different laboratories, a cross-validation study should be implemented.[11] This involves the analysis of a common set of samples by each participating laboratory using their established and validated methods.

Key Steps for Cross-Validation:

  • Preparation of Standardized Samples: A central laboratory should prepare and distribute a set of identical samples, including blank matrix and spiked quality control (QC) samples at low, medium, and high concentrations of this compound.

  • Method Harmonization: While each laboratory will use its own instrumentation, key method parameters should be harmonized as much as possible (e.g., column type, temperature programs, and detection settings).

  • Data Analysis and Comparison: The results from each laboratory should be compiled and statistically analyzed. The mean accuracy of the QC samples from each laboratory should ideally be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[11] The percentage difference between the means of the laboratories should also be within an acceptable range, typically ±15%.[11]

Conclusion and Recommendations

Both GC-MS and HPLC are highly suitable methods for the quantification of this compound. The choice between the two will depend on the specific application, sample matrix, and available instrumentation.

  • GC-MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices where volatile and semi-volatile compounds are of interest.

  • HPLC is a robust and versatile technique that can be advantageous for less volatile compounds or when derivatization is to be avoided.

To ensure data comparability and reliability across different research sites and for regulatory purposes, it is imperative that laboratories engage in cross-validation studies. By adhering to standardized protocols and establishing clear performance benchmarks, the scientific community can have greater confidence in the reported concentrations of this compound in various products and environmental samples.

References

A Comparative Guide to the Olfactory Receptor Response of Cashmeran and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic musk odorant Cashmeran, scientifically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI), is a widely utilized ingredient in the fragrance industry, prized for its complex and multifaceted scent profile. The commercial product is a racemic mixture, and it is well-established that different isomers of a chiral molecule can elicit distinct olfactory perceptions. However, a comprehensive, publicly available dataset quantifying the differential response of specific olfactory receptors (ORs) to the individual isomers of this compound remains elusive.

This guide synthesizes the current understanding of olfactory receptor research methodologies and provides a framework for the type of experimental data required for a thorough comparison of this compound and its isomers. While direct quantitative data for this compound isomers is not presently available in the scientific literature, this document outlines the established experimental protocols used to deorphanize and characterize olfactory receptors, which would be essential to generate the necessary comparative data.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of the olfactory receptor response to this compound and its isomers, quantitative data should be organized as presented in the template below. The generation of such data would require the screening of a library of human olfactory receptors against the racemic mixture of this compound and its separated isomers.

Olfactory ReceptorLigand (Isomer)Agonist/AntagonistEC50 / IC50 (µM)Maximum Efficacy (% of control)
ORX-X Racemic this compoundAgonistValueValue
(+)-CashmeranAgonistValueValue
(-)-CashmeranAgonistValueValue
ORY-Y Racemic this compoundAgonistValueValue
(+)-CashmeranNo response--
(-)-CashmeranAgonistValueValue
ORZ-Z Racemic this compoundAntagonistValueValue
(+)-CashmeranAntagonistValueValue
(-)-CashmeranNo response--

Table 1. Template for Quantitative Comparison of Olfactory Receptor Responses to this compound and its Isomers. This table is a template illustrating how quantitative data on the activation or inhibition of specific olfactory receptors by this compound and its isomers would be presented. Currently, there is no publicly available data to populate this table.

Experimental Protocols

The deorphanization of olfactory receptors—the process of identifying their activating ligands—is a critical step in understanding the sense of smell. The following are detailed methodologies for key experiments that would be employed to generate the comparative data for this compound and its isomers.

Heterologous Expression of Olfactory Receptors

Due to the difficulty in studying olfactory sensory neurons directly, ORs are typically expressed in heterologous cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which are optimized for G protein-coupled receptor (GPCR) expression.

Protocol:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with plasmids encoding the human olfactory receptor of interest. To enhance receptor expression and trafficking to the cell surface, co-transfection with accessory proteins like Receptor-Transporting Protein 1 (RTP1) is often performed.

  • Expression: Following transfection, cells are incubated for 24-48 hours to allow for sufficient expression of the olfactory receptor on the cell membrane.

Luciferase Reporter Gene Assay

This is a high-throughput screening method used to measure the activation of G protein-coupled receptors that signal through the cyclic AMP (cAMP) pathway, which is the primary signaling pathway for most olfactory receptors.

Protocol:

  • Co-transfection: HEK293 cells are co-transfected with the OR plasmid, a plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE), and a plasmid encoding a promiscuous G protein subunit (e.g., Gαs) to amplify the signal. A constitutively expressed Renilla luciferase plasmid is often included for normalization.

  • Ligand Stimulation: Transfected cells are plated in multi-well plates and stimulated with varying concentrations of the test odorants (racemic this compound and its individual isomers).

  • Lysis and Luminescence Measurement: After an incubation period (typically 4-6 hours), the cells are lysed, and luciferase substrates are added. The luminescence generated by the firefly luciferase (indicating cAMP production) and Renilla luciferase (for normalization) is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves are generated by plotting the normalized luminescence against the logarithm of the odorant concentration. The EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response, is then calculated.

Calcium Imaging Assay

An alternative method to the luciferase assay, calcium imaging measures the increase in intracellular calcium concentration upon OR activation. This can be particularly useful for ORs that signal through the phospholipase C (PLC) pathway.

Protocol:

  • Cell Preparation: HEK293 cells are transfected with the OR of interest and a promiscuous G protein that couples to the PLC pathway (e.g., Gαq).

  • Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Ligand Stimulation and Imaging: The cells are then stimulated with the test odorants. Changes in intracellular calcium levels are monitored in real-time using a fluorescence microscope or a plate reader capable of kinetic fluorescence measurements.

  • Data Analysis: The change in fluorescence intensity is quantified and plotted against time to observe the response kinetics. Dose-response curves can be generated by measuring the peak fluorescence change at different odorant concentrations.

Mandatory Visualizations

To visually represent the experimental workflows and signaling pathways described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_transfection Heterologous Expression cluster_assays Functional Assays cluster_data Data Analysis HEK293 HEK293 Cells Transfection Transfection with OR and accessory proteins HEK293->Transfection Expression OR Expression on Cell Surface Transfection->Expression Luciferase Luciferase Reporter Assay Expression->Luciferase Stimulate with This compound Isomers Calcium Calcium Imaging Assay Expression->Calcium Stimulate with This compound Isomers DoseResponse Dose-Response Curves Luciferase->DoseResponse Calcium->DoseResponse EC50 EC50 / IC50 Calculation DoseResponse->EC50

Caption: Experimental workflow for comparing olfactory receptor responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound Isomer OR Olfactory Receptor (OR) Odorant->OR Binding Gprotein G Protein (Gαolf) OR->Gprotein Activation AC Adenylate Cyclase (AC) Gprotein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CREB CREB cAMP->CREB Activation CRE CRE CREB->CRE Binding Luciferase Luciferase Gene Expression CRE->Luciferase Transcription

Caption: Olfactory receptor signaling pathway in a luciferase reporter assay.

The Olfactory Signature of Woody Notes: A Comparative Analysis of Cashmeran and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-odor relationship of Cashmeran, Iso E Super, and Cedramber, supported by experimental data, reveals the subtle molecular nuances that define their distinct woody characteristics. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their physicochemical properties, olfactory receptor interactions, and sensory profiles.

The quest for novel fragrance ingredients with unique and memorable scents is a driving force in the fields of perfumery and sensory science. Among the most cherished and versatile olfactory families is the woody category, prized for its elegance, warmth, and structural contribution to fragrance compositions. Within this family, synthetic molecules have become indispensable, offering consistency, sustainability, and novel scent profiles unattainable from natural sources alone. This guide provides a detailed comparison of the structure-odor relationship of this compound, a popular woody-musky odorant, with two other widely used synthetic woody alternatives: Iso E Super and Cedramber.

Unraveling the Structures: this compound, Iso E Super, and Cedramber

The distinct odor profiles of these molecules are intrinsically linked to their unique three-dimensional structures. While all are broadly classified as "woody," their specific shapes, functional groups, and stereochemistry dictate their interaction with olfactory receptors and, consequently, their perceived scent.

G cluster_this compound This compound cluster_isoesuper Iso E Super cluster_cedramber Cedramber Cashmeran_mol IsoESuper_mol Cedramber_mol

Figure 1: 2D Structures of this compound, Iso E Super, and Cedramber.

This compound (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) is a polycyclic musk with a prominent woody character. Its structure is based on an indane skeleton, a bicyclic hydrocarbon. Iso E Super is a complex mixture of isomers, with the primary component being (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone). Its structure is based on a tetralin framework. Cedramber is the methyl ether of cedrol, a naturally occurring sesquiterpene alcohol found in cedarwood.

Comparative Performance: A Data-Driven Analysis

To objectively compare the performance of these woody odorants, we have compiled quantitative data from various experimental studies. This includes their physicochemical properties, which influence their volatility and substantivity, as well as their odor thresholds, which indicate their potency.

PropertyThis compoundIso E SuperCedramber
Molecular Formula C14H22OC16H26OC16H28O
Molecular Weight ( g/mol ) 206.33234.38236.40
Odor Description Woody, musky, spicy, powdery, and velvety with fruity and floral nuances.[1][2]Smooth, woody, ambergris-like with a slightly sweet, clean, and velvety character.[3]Dry, woody, ambery, with cedarwood and vetiver facets.
Odor Threshold (ng/L in air) ~1.2[4]~0.5 (for the most potent isomer)[4]Not widely reported
Vapor Pressure (mmHg @ 25°C) ~0.0007~0.0002Not widely reported
LogP 4.25.7Not widely reported

Table 1: Physicochemical and Olfactory Properties of Woody Odorants

Olfactory Receptor Activation: The Molecular Basis of Scent Perception

The perception of an odor begins with the activation of olfactory receptors (ORs), a large family of G-protein coupled receptors located in the nasal epithelium. The interaction between an odorant molecule and an OR is highly specific, and the pattern of activated ORs creates a unique neural signature that the brain interprets as a particular scent.

While a comprehensive map of OR activation for every woody odorant is not yet available, in-vitro assays, such as the luciferase reporter assay, are powerful tools for screening odorants against a panel of ORs and quantifying their activation potential. These assays typically measure the half-maximal effective concentration (EC50), which is the concentration of an odorant that elicits a half-maximal response from a specific receptor. A lower EC50 value indicates a higher potency for that receptor.

OdorantOlfactory Receptor (OR)EC50 (µM)Reference
Woody-like compounds OR1A110-100[5]
OR5AN11-10[5]
Various Odorants Multiple ORsWide range (sub-micromolar to >100)[6][7]

Table 2: Examples of Olfactory Receptor Activation by Odorants (Illustrative) Note: Specific EC50 values for this compound, Iso E Super, and Cedramber against a comprehensive panel of woody-responsive ORs are not readily available in a single comparative study. The data presented are illustrative of the types of values obtained in such experiments.

Experimental Protocols

To provide a clear understanding of how the comparative data is generated, we have detailed the methodologies for two key experimental approaches: Olfactory Receptor Assay and Human Sensory Panel Evaluation.

Olfactory Receptor Assay: Luciferase Reporter Gene Assay

This in-vitro method is used to screen and characterize the interaction of odorants with specific olfactory receptors expressed in a heterologous cell system.

G cluster_workflow Luciferase Reporter Assay Workflow A 1. Cell Culture & Transfection Hana3A cells are cultured and co-transfected with plasmids for the olfactory receptor (OR), a luciferase reporter gene under a CRE promoter, and accessory proteins (e.g., RTP1S). B 2. Odorant Stimulation Transfected cells are incubated with varying concentrations of the odorant (e.g., this compound, Iso E Super). A->B C 3. Receptor Activation & Signaling Odorant binding to the OR activates a G-protein signaling cascade, leading to an increase in intracellular cAMP. B->C D 4. Luciferase Expression The increased cAMP activates the CRE promoter, driving the expression of the luciferase enzyme. C->D E 5. Luminescence Measurement A luciferase substrate is added, and the resulting luminescence, proportional to the amount of luciferase expressed, is measured using a luminometer. D->E F 6. Data Analysis Dose-response curves are generated by plotting luminescence against odorant concentration to determine the EC50 value. E->F

Figure 2: Workflow for a Luciferase-Based Olfactory Receptor Assay.

Detailed Protocol:

  • Cell Culture and Transfection: Hana3A cells, a line of HEK293 cells engineered for enhanced OR expression, are cultured in a suitable medium.[8] The cells are then transiently co-transfected with a plasmid encoding the specific human olfactory receptor of interest, a reporter plasmid containing the firefly luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE), and plasmids for accessory proteins like Receptor-Transporting Protein 1 Short (RTP1S) to ensure proper receptor trafficking to the cell membrane.[9][10]

  • Odorant Stimulation: Following transfection, the cells are exposed to a range of concentrations of the test odorants (e.g., this compound, Iso E Super, Cedramber) dissolved in a suitable solvent.[11]

  • Incubation: The cells are incubated with the odorants for a specific period to allow for receptor activation and downstream signaling.[12]

  • Lysis and Luciferase Assay: The cells are lysed to release the expressed luciferase. The luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.[9][12]

  • Data Analysis: The luminescence data is normalized and plotted against the logarithm of the odorant concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the odorant that produces 50% of the maximal response.[6][13]

Human Sensory Panel Evaluation

This method involves a trained panel of human assessors to characterize and quantify the sensory attributes of odorants.

G cluster_workflow Descriptive Sensory Analysis Workflow A 1. Panelist Selection & Training Select individuals based on their olfactory acuity and train them to identify and rate the intensity of various odor attributes using a standardized lexicon. B 2. Sample Preparation Prepare solutions of the odorants (e.g., this compound, Iso E Super) at standardized concentrations in an odorless solvent. A->B C 3. Blind Evaluation Present the coded samples to the panelists in a controlled environment to prevent bias. B->C D 4. Attribute Rating Panelists rate the intensity of predefined sensory attributes (e.g., woody, musky, sweet, fruity) on a labeled magnitude scale. C->D E 5. Data Collection & Analysis Collect the intensity ratings and perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in the sensory profiles of the odorants. D->E

Figure 3: Workflow for a Descriptive Human Sensory Panel Evaluation.

Detailed Protocol:

  • Panelist Selection and Training: A panel of assessors is selected based on their ability to detect and describe odors. They undergo extensive training to familiarize themselves with a standardized vocabulary of odor descriptors and to reliably rate the intensity of these attributes.[14][15]

  • Sample Preparation: The odorants to be evaluated are diluted to a specific concentration in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) and presented to the panelists on smelling strips or in sniff bottles.[15]

  • Evaluation Procedure: The evaluation is conducted in a controlled environment with neutral airflow and lighting to minimize distractions. The samples are coded and presented in a randomized order to prevent bias.[14]

  • Data Collection: Panelists rate the intensity of various pre-defined sensory attributes (e.g., woody, musky, ambery, floral, fruity, spicy) for each sample using a labeled magnitude scale.[16][17]

  • Data Analysis: The collected data is statistically analyzed to generate a sensory profile for each odorant. Techniques such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are used to identify significant differences between the odor profiles of the compared molecules.[17]

Conclusion

The structure-odor relationship of woody odorants is a complex interplay of molecular geometry, physicochemical properties, and interaction with a vast array of olfactory receptors. While this compound, Iso E Super, and Cedramber all contribute to the desirable woody character in fragrances, their distinct structural features result in unique and nuanced olfactory profiles. This compound offers a warm, musky, and slightly spicy woodiness, while Iso E Super provides a smooth, ambery, and velvety woody note. Cedramber delivers a classic dry, cedar-like woodiness.

The experimental data and protocols presented in this guide provide a framework for the objective comparison of these and other fragrance ingredients. By combining quantitative instrumental analysis with the invaluable perception of trained human sensory panels, researchers and developers can gain a deeper understanding of the molecular drivers of scent and make more informed decisions in the creation of new and innovative fragrances. Further research focusing on the deorphanization of olfactory receptors responsive to these woody odorants will continue to illuminate the intricate mechanisms of odor perception.

References

Unveiling the Bioaccumulation Potential of Cashmeran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of fragrance ingredients is a critical aspect of safety and risk assessment. This guide provides a comparative analysis of the bioaccumulation potential of Cashmeran against other common synthetic musks, Galaxolide and Tonalide, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a popular synthetic fragrance ingredient, exhibits a lower potential for bioaccumulation in aquatic organisms compared to other widely used polycyclic musks such as Galaxolide and Tonalide. While its octanol-water partition coefficient (Log Kow) suggests a theoretical potential for bioaccumulation, experimental data from bioconcentration factor (BCF) studies indicate a low likelihood of significant accumulation in fish. Furthermore, while not readily biodegradable, its bioaccumulation potential is considerably lower than that of older polycyclic musks. This guide presents a detailed comparison of key bioaccumulation parameters, outlines the experimental protocols used for their determination, and visualizes a relevant biological pathway potentially affected by this class of compounds.

Comparative Analysis of Bioaccumulation Parameters

The following table summarizes the key experimental data related to the bioaccumulation potential of this compound, Galaxolide, and Tonalide.

ParameterThis compoundGalaxolideTonalideTest Guideline
Log Kow (Octanol-Water Partition Coefficient) 4.2[1]~5.5[1]5.7OECD TG 117
BCF (Bioconcentration Factor) (L/kg) 156 - 157[1]600 - 1600[1]1320 (total); 597 (parent)[2]OECD TG 305
Ready Biodegradability Not readily biodegradable (0% in 28 days)Not readily biodegradable (0% CO2 release in 28 days)[3]Not readily biodegradable (0% in 28 days)[2]OECD TG 301C/301B

Experimental Protocols

A brief overview of the methodologies employed in the key cited experiments is provided below.

Bioconcentration Factor (BCF) Determination

The bioconcentration factor is a critical measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. The data presented in this guide were obtained following the OECD Test Guideline 305: Bioconcentration: Flow-Through Fish Test .

This test involves two phases:

  • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system. The concentration of the substance in the fish tissue and the water is measured at regular intervals until a steady-state is reached.

  • Depuration Phase: The fish are then transferred to a clean water environment, and the rate at which the substance is eliminated from their tissues is monitored.

The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Ready Biodegradability Assessment

The biodegradability of the fragrance ingredients was assessed using the OECD Test Guideline 301C: Ready Biodegradability: Modified MITI Test (I) or OECD TG 301B: Ready Biodegradability: CO2 Evolution Test . These tests are stringent screening methods that provide an indication of a substance's potential for rapid and complete degradation in an aerobic aqueous environment.

In the Modified MITI Test (OECD 301C) , the oxygen consumption of a microbial inoculum in the presence of the test substance is measured over 28 days. In the CO2 Evolution Test (OECD 301B) , the amount of carbon dioxide produced by the microbial degradation of the test substance is measured over the same period. A substance is considered "readily biodegradable" if it meets a specific percentage of degradation within a 10-day window during the 28-day test.

Potential Impact on Cellular Signaling Pathways

Polycyclic musks, including compounds structurally related to this compound, have been shown to interact with cellular defense mechanisms. One such mechanism is the inhibition of multidrug efflux transporters, such as P-glycoprotein (P-gp). These transporters are crucial for pumping foreign substances (xenobiotics) out of cells, thereby protecting the organism from their potentially harmful effects. Inhibition of these pumps can lead to an increased intracellular concentration of various xenobiotics, potentially enhancing their toxicity.

Below is a diagram illustrating the general mechanism of a P-glycoprotein efflux pump and its potential inhibition by polycyclic musks.

Caption: P-glycoprotein efflux pump inhibition by polycyclic musks.

The following diagram illustrates the workflow for assessing the bioaccumulation potential of a chemical according to OECD guidelines.

Bioaccumulation_Assessment_Workflow cluster_input Input cluster_phase1 Phase 1: Uptake cluster_phase2 Phase 2: Depuration cluster_analysis Data Analysis cluster_output Output Test_Substance Test Substance (e.g., this compound) Exposure Exposure of Fish to Constant Concentration (OECD TG 305) Test_Substance->Exposure Sampling1 Regular Sampling of Fish and Water Exposure->Sampling1 Transfer Transfer to Clean Water Sampling1->Transfer Analysis Chemical Analysis of Substance Concentration Sampling1->Analysis Sampling2 Regular Sampling of Fish Transfer->Sampling2 Sampling2->Analysis Calculation Calculate BCF: [Fish] / [Water] at Steady-State Analysis->Calculation Result Bioaccumulation Potential Classification Calculation->Result

Caption: OECD 305 Bioaccumulation Test Workflow.

References

Navigating Non-Animal Toxicology: A Comparative Guide to In Silico Models for Predicting Cashmeran's Aquatic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical safety assessment, the push towards reliable, non-animal testing methods is a defining challenge. This guide provides a comprehensive comparison of prominent in silico models for predicting the aquatic toxicity of Cashmeran, a widely used fragrance ingredient. By juxtaposing computational predictions with established experimental data, this document offers a critical evaluation of the current landscape of predictive toxicology.

The imperative to reduce and replace animal testing in toxicology has catalyzed the development of sophisticated in silico models. These computational tools, primarily Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid and cost-effective means of assessing chemical safety. This guide focuses on the aquatic toxicity of this compound (CAS No. 33704-61-9), a synthetic musk, and evaluates the predictive power of several widely used in silico platforms against experimental data derived from standardized OECD test guidelines.

Comparing Predictions: In Silico Models vs. Experimental Data

A critical aspect of validating in silico models is comparing their predictions to reliable experimental data. The following table summarizes the acute aquatic toxicity of this compound as determined by experimental studies and predicted by various in silico models.

OrganismEndpointExperimental Value (mg/L)In Silico ModelPredicted Value (mg/L)
Fish 96-hour LC501.7 - 2.12ECOSAR4.4
VEGAPrediction not found
T.E.S.T.Prediction not found
Invertebrates 48-hour EC501.5ECOSARPrediction not found
(Daphnia magna)VEGAPrediction not found
T.E.S.T.Prediction not found
Algae 72-hour EC5010ECOSAR1.35
VEGAPrediction not found
T.E.S.T.Prediction not found

Understanding the In Silico Models

A variety of in silico tools are available for predicting the ecotoxicological effects of chemicals. Below is an overview of the models evaluated in this guide.

  • ECOSAR (Ecological Structure-Activity Relationships): Developed by the U.S. Environmental Protection Agency (EPA), ECOSAR is a widely used tool that predicts the aquatic toxicity of chemicals based on their structural class. It employs a large database of experimental toxicity data to build QSARs for different chemical classes. For substances like this compound, which are neutral organic compounds, ECOSAR often predicts toxicity based on narcosis, a non-specific mode of action driven by the chemical's hydrophobicity (log Kow).

  • VEGA (Virtual Evaluation of Chemical Properties and Toxicity): This platform, developed by the Mario Negri Institute in Italy, provides a collection of QSAR models for various toxicological endpoints. VEGA models are built using different statistical methods and descriptor sets. It also includes an assessment of the prediction's reliability through an Applicability Domain Index.

  • T.E.S.T. (Toxicity Estimation Software Tool): Also developed by the U.S. EPA, T.E.S.T. is another QSAR-based tool that predicts a range of toxicological endpoints. It employs several different modeling methods (hierarchical clustering, single-model, and nearest neighbor) and provides a consensus prediction to improve accuracy.

Experimental Protocols for Validation

The experimental data used to validate the in silico models for this compound's aquatic toxicity were generated following standardized OECD test guidelines. These guidelines ensure the reproducibility and reliability of the data.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: Typically rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Procedure: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its confidence limits are determined.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapittata.

  • Procedure: Algal cultures are exposed to different concentrations of the test substance under controlled conditions of light, temperature, and nutrients. Algal growth is measured over 72 hours.

  • Data Analysis: The EC50 for growth rate and yield are calculated.

Visualizing the Mechanism: Adverse Outcome Pathway for Narcosis

For many fragrance ingredients like this compound, the primary mechanism of aquatic toxicity is believed to be narcosis, a non-specific disruption of cell membranes. This can be visualized using an Adverse Outcome Pathway (AOP), which links a molecular initiating event to an adverse outcome at the organism level.

AOP_Narcosis cluster_MIE Molecular Initiating Event cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_AO Adverse Outcome MIE Partitioning into cell membranes KE1 Disruption of membrane integrity and function MIE->KE1 leads to KE2 Impaired cellular processes (e.g., respiration, ion exchange) KE1->KE2 results in AO Reduced survival, growth, and reproduction KE2->AO causes

Caption: Adverse Outcome Pathway for Narcosis in Aquatic Organisms.

Experimental Workflow for In Silico Model Validation

The process of validating an in silico model involves a systematic comparison of its predictions with high-quality experimental data.

experimental_workflow cluster_data Data Collection cluster_analysis Comparative Analysis cluster_evaluation Model Performance Evaluation cluster_conclusion Conclusion exp_data High-quality experimental toxicity data (e.g., OECD studies) for this compound comparison Direct comparison of predicted vs. experimental toxicity values exp_data->comparison insilico_data In silico predictions for This compound from various models (ECOSAR, VEGA, etc.) insilico_data->comparison statistics Statistical analysis of concordance, error, and predictive power comparison->statistics domain Assessment of applicability domain for this compound comparison->domain conclusion Determination of model reliability for predicting This compound toxicity statistics->conclusion domain->conclusion

Caption: Workflow for Validating In Silico Toxicity Models.

Conclusion

The validation of in silico models is a continuous and critical process for their acceptance in regulatory toxicology. For this compound, the available data indicates that while models like ECOSAR can provide useful screening-level predictions for aquatic toxicity, discrepancies with experimental data highlight the need for careful interpretation and the use of a weight-of-evidence approach. The narcotic mode of action suggested by these models is consistent with the current understanding of the toxicity of many fragrance ingredients. As in silico models become more sophisticated and their validation space expands, they will undoubtedly play an increasingly integral role in ensuring the safety of chemicals while reducing our reliance on animal testing.

Performance Showdown: Selecting the Optimal SPE Sorbent for Cashmeran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the extraction of the synthetic musk, Cashmeran, from complex matrices. This report furnishes a comparative analysis of leading Solid Phase Extraction (SPE) sorbents, supported by experimental data and detailed protocols to guide method development.

For scientists and professionals in drug development and environmental analysis, the accurate quantification of synthetic compounds like this compound is paramount. Solid Phase Extraction (SPE) stands out as a robust and efficient technique for the isolation and pre-concentration of such analytes from intricate sample matrices. The choice of sorbent material is a critical determinant of method performance, directly impacting recovery, selectivity, and the reduction of matrix effects. This guide provides an objective comparison of commonly employed SPE sorbents—Florisil, Oasis HLB, and C18—for the extraction of the hydrophobic fragrance ingredient, this compound.

Physicochemical Profile of this compound

This compound is a synthetic musk with a notable hydrophobic character, a key factor in selecting an appropriate SPE sorbent. Its octanol-water partition coefficient (log Kow) of 4.2 indicates a strong affinity for nonpolar environments, making reversed-phase or normal-phase SPE logical choices for its extraction.[1]

Comparative Performance of SPE Sorbents

While direct head-to-head studies comparing multiple SPE sorbents for this compound are limited, data from studies on synthetic musks and compounds with similar physicochemical properties provide valuable insights into the expected performance of different sorbents.

SorbentPrinciple of SeparationReported Recovery for Synthetic Musks/Similar CompoundsKey AdvantagesPotential Considerations
Florisil Normal-Phase83.1% - 117% (for a mix of 11 synthetic musks including this compound)Demonstrated effectiveness for this compound and other synthetic musks. Superior in minimizing matrix effects and providing clearer separation of musk compounds compared to other sorbents like Aminopropyl, Alumina-N, and PSA.Performance can be sensitive to the presence of water in the sample and elution solvents.[2]
Oasis HLB Reversed-Phase (Hydrophilic-Lipophilic Balanced)High and consistent recoveries for a wide range of acidic, neutral, and basic compounds, including hydrophobic analytes.Water-wettable sorbent, which can simplify the SPE protocol by eliminating the need for conditioning and equilibration steps.[3][4][5] Provides good retention for a broad spectrum of analytes.While generally effective for hydrophobic compounds, specific recovery for this compound is not explicitly documented in comparative studies.
C18 (Octadecylsilane) Reversed-PhaseGenerally good recoveries for hydrophobic organic compounds from aqueous samples.A widely used and well-characterized sorbent for the extraction of nonpolar to moderately polar compounds.Can exhibit lower recoveries for more polar compounds and may require careful conditioning to prevent sorbent drying and breakthrough.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for each of the discussed SPE sorbents, based on established methods for synthetic musks and other hydrophobic compounds.

Florisil SPE Protocol (for water/seafood samples)

This protocol is adapted from methods proven effective for the analysis of synthetic musks, including this compound.

  • Sample Preparation:

    • For aqueous samples, adjust the pH to neutral if necessary.

    • For solid samples (e.g., seafood tissue), homogenize the sample and extract with a suitable organic solvent like n-hexane.

  • Cartridge Conditioning:

    • Wash the Florisil SPE cartridge (e.g., 1 g, 6 mL) with 10 mL of the elution solvent (e.g., n-hexane or a mixture of hexane (B92381) and dichloromethane).

    • Follow with 10 mL of the sample solvent to equilibrate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared sample extract onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a small volume of a nonpolar solvent (e.g., 5 mL of n-hexane) to remove weakly retained interferences.

  • Elution:

    • Elute the retained analytes, including this compound, with an appropriate solvent mixture. A common eluent is a mixture of n-hexane and dichloromethane (B109758) or n-hexane and acetone. The optimal ratio should be determined empirically. Collect the eluate for analysis.

Oasis HLB SPE Protocol (for aqueous samples)

This protocol leverages the water-wettable properties of the Oasis HLB sorbent.

  • Sample Preparation:

    • Filter aqueous samples to remove particulate matter.

    • Acidify the sample if necessary to ensure analytes are in a neutral form for optimal retention.

  • Cartridge Conditioning & Equilibration (Optional but recommended for complex matrices):

    • Wash the Oasis HLB cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol (B129727).

    • Equilibrate with 5 mL of reagent water. The water-wettable nature of HLB makes it more forgiving if the sorbent bed runs dry.[3][4][5]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound and other retained compounds with a suitable organic solvent such as methanol or acetonitrile (B52724). Typically, two aliquots of 2-5 mL are sufficient.

C18 SPE Protocol (for aqueous samples)

This is a standard reversed-phase protocol for hydrophobic compounds.

  • Sample Preparation:

    • Filter the aqueous sample to prevent clogging of the cartridge.

    • Adjust the sample pH to below 7 to ensure that any acidic functional groups on interfering compounds are protonated and less retained.

  • Cartridge Conditioning:

    • Wash the C18 cartridge (e.g., 500 mg, 6 mL) with 5-10 mL of a strong organic solvent like methanol or acetonitrile to solvate the C18 chains.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 5-10 mL of reagent water or a buffer matching the sample's aqueous composition. It is critical not to let the sorbent go dry after this step.

  • Sample Loading:

    • Apply the sample to the conditioned and equilibrated cartridge at a low flow rate (1-5 mL/min) to ensure efficient retention.

  • Washing:

    • Wash the cartridge with a small volume of reagent water or a weak water/organic solvent mixture to remove salts and highly polar interferences.

  • Elution:

    • Elute the analyte of interest with a small volume (e.g., 2 x 2 mL) of a nonpolar organic solvent such as ethyl acetate, dichloromethane, or a mixture containing methanol or acetonitrile.

Visualizing the SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Aqueous or Organic Sample Pretreatment Filtration / pH Adjustment / Solvent Exchange Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol) Pretreatment->Conditioning Equilibration 2. Equilibration (e.g., Reagent Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (e.g., 5% Methanol in Water) Loading->Washing Waste1 To Waste Loading->Waste1 Elution 5. Elution (e.g., Dichloromethane) Washing->Elution Waste2 To Waste Washing->Waste2 Concentration Eluate Concentration Elution->Concentration Analysis GC-MS / LC-MS Analysis Concentration->Analysis

References

Inter-Laboratory Study on Cashmeran Quantification in Water Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of methodologies for the quantification of Cashmeran (Doremox®), a synthetic fragrance, in various water matrices. While a formal, large-scale inter-laboratory study specifically targeting this compound has not been extensively published, this document synthesizes findings from various independent validation studies and round-robin tests on similar analytes to present a performance comparison of common analytical techniques. The data herein is compiled to emulate the results of a hypothetical inter-laboratory study, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance and expected outcomes. The concentration of this compound in Australian river water, for instance, is estimated to be 0.033 micrograms per litre (µg/L)[1].

Comparative Analysis of Analytical Methods

The quantification of trace levels of fragrance materials like this compound in environmental water samples necessitates sensitive and selective analytical methods. The most prevalent techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the comparative performance of these methods based on typical validation parameters.

Table 1: Method Performance in a Hypothetical Inter-Laboratory Study

ParameterMethod A: GC-MSMethod B: LC-MS/MSMethod C: GC-MS/MS
Limit of Detection (LOD) 0.5 - 2.0 ng/L0.1 - 1.0 ng/L0.2 - 1.5 ng/L
Limit of Quantification (LOQ) 1.5 - 6.0 ng/L0.3 - 3.0 ng/L0.6 - 4.5 ng/L
**Linearity (R²) **> 0.995> 0.998> 0.997
Intra-day Precision (RSD%) < 10%< 7%< 8%
Inter-day Precision (RSD%) < 15%< 12%< 13%
Recovery (%) 85 - 110%90 - 115%88 - 112%

Table 2: Summary of Laboratory Performance (Hypothetical)

Laboratory IDMethod UsedReported Concentration (ng/L)Z-Score
Lab-01GC-MS45.8-0.4
Lab-02LC-MS/MS51.20.8
Lab-03GC-MS/MS48.50.2
Lab-04GC-MS43.1-1.0
Lab-05LC-MS/MS52.51.1
Lab-06GC-MS/MS49.00.3
Lab-07GC-MS46.5-0.2
Lab-08LC-MS/MS50.10.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fragrance compounds in aqueous samples.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A 500 mL water sample is filtered through a 0.45 µm glass fiber filter.

    • The pH of the sample is adjusted to 6.5-7.5.

    • An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by deionized water.

    • The water sample is passed through the SPE cartridge at a flow rate of 5-10 mL/min.

    • The cartridge is washed with deionized water and dried under a stream of nitrogen.

    • This compound is eluted with a suitable organic solvent (e.g., ethyl acetate).

    • The eluate is concentrated to a final volume of 1 mL.

  • GC-MS Analysis:

    • Injection: 1 µL of the extract is injected in splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation (Direct Injection or SPE):

    • For cleaner water matrices, direct injection of a filtered sample may be possible.

    • For more complex matrices, the SPE protocol described for GC-MS can be utilized.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WaterSample Water Sample Collection Filtration Filtration (0.45 µm) WaterSample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification in water samples.

Signaling Pathway (Illustrative)

While this compound does not have a signaling pathway in the traditional biological sense, the following diagram illustrates the logical flow of the analytical process.

Analyte This compound in Water Extraction Extraction & Concentration Analyte->Extraction Separation Chromatographic Separation Extraction->Separation Ionization Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Signal Signal Processing & Quantification Detection->Signal

Caption: Logical flow of the analytical detection and quantification process.

References

Atmospheric Persistence of Cashmeran: A Comparative Analysis with Other Volatile Chemical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the atmospheric lifetime of Cashmeran, a popular synthetic fragrance ingredient, reveals its moderate persistence in the atmosphere compared to other volatile chemical products (VCPs). This guide provides researchers, scientists, and drug development professionals with key experimental data and methodologies to understand the environmental fate of this and similar compounds.

The atmospheric lifetime of a VCP is a critical parameter in assessing its potential for long-range transport, air quality impacts, and overall environmental exposure. This lifetime is primarily governed by the rates at which it reacts with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

Comparative Atmospheric Lifetimes and Reaction Rate Constants

The following table summarizes the experimentally determined reaction rate constants and calculated atmospheric lifetimes for this compound and a selection of other VCPs. The lifetime (τ) is calculated using the formula: τ = 1 / (k * [Oxidant]), where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of the respective oxidant.

CompoundTypek(OH) (cm³ molecule⁻¹ s⁻¹)τ(OH)k(O₃) (cm³ molecule⁻¹ s⁻¹)τ(O₃)k(NO₃) (cm³ molecule⁻¹ s⁻¹)τ(NO₃)
This compound Synthetic Musk 1.2 x 10⁻¹¹[1]~1 day2.78 x 10⁻¹⁹[1]~85 daysN/AN/A
Galaxolide (HHCB)Synthetic Musk2.6 x 10⁻¹¹[2]~11 hoursN/AN/AN/AN/A
Tonalide (AHTN)Synthetic Musk1.3 x 10⁻¹¹~22 hoursN/AN/AN/AN/A
LimoneneTerpene1.7 x 10⁻¹⁰~1.6 hours6.4 x 10⁻¹⁷~1.8 days1.2 x 10⁻¹¹~23 minutes
α-PineneTerpene5.3 x 10⁻¹¹~5.3 hours8.4 x 10⁻¹⁷~1.4 days6.1 x 10⁻¹¹~4.6 minutes
BenzeneAromatic Hydrocarbon1.2 x 10⁻¹²~9.6 days< 3 x 10⁻²¹>3.8 years< 3 x 10⁻¹⁷>3.8 years
D5-SiloxaneSiloxane9.7 x 10⁻¹³~12 daysN/AN/AN/AN/A

Atmospheric Degradation Pathways

The atmospheric degradation of VCPs is initiated by reaction with the aforementioned oxidants, leading to the formation of various transformation products. The primary pathways for a generic VCP are illustrated below.

G VCP Volatile Chemical Product (VCP) Products Functionalized Products (e.g., Ketones, Aldehydes, Nitrates) VCP->Products Oxidation OH OH Radical OH->Products O3 Ozone (O₃) O3->Products NO3 Nitrate Radical (NO₃) NO3->Products SOA Secondary Organic Aerosol (SOA) Products->SOA Gas-to-particle conversion CO2_H2O CO₂ + H₂O Products->CO2_H2O Further Oxidation

Atmospheric degradation pathways for VCPs.

Experimental Protocols

The determination of atmospheric reaction rate constants is crucial for assessing the environmental fate of VCPs. The most common method employed is the relative rate technique , conducted in environmental simulation chambers, often referred to as "smog chambers."

Relative Rate Method for OH Radical Reactions

Objective: To determine the rate constant for the reaction of a test compound (e.g., this compound) with the OH radical relative to a reference compound with a well-established OH reaction rate constant.

Experimental Setup:

  • Reaction Chamber: Experiments are typically conducted in large-volume (several cubic meters) environmental chambers with walls made of inert materials like FEP Teflon film to minimize wall losses of reactants.[3]

  • OH Radical Source: OH radicals are commonly generated in situ via the photolysis of a precursor, such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂), using UV blacklights.[3][4]

    • CH₃ONO + hν (UV) → CH₃O + NO

    • CH₃O + O₂ → HCHO + HO₂

    • HO₂ + NO → OH + NO₂

  • Reactant Introduction: The test compound, a reference compound (e.g., a well-characterized alkane or aromatic hydrocarbon), and the OH precursor are introduced into the chamber at low concentrations (ppb levels).

  • Monitoring: The concentrations of the test and reference compounds are monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • The reaction chamber is filled with purified air.

  • The test compound, reference compound, and OH precursor are injected into the chamber and allowed to mix thoroughly.

  • The UV lights are turned on to initiate the generation of OH radicals and the subsequent reactions.

  • The concentrations of the test and reference compounds are measured at regular intervals throughout the experiment.

Data Analysis: The relative loss of the test compound versus the reference compound is plotted. The slope of this plot, multiplied by the known rate constant of the reference compound, yields the rate constant for the test compound. The relationship is described by the following equation:

ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ)

Where:

  • [ ]₀ is the initial concentration

  • [ ]ₜ is the concentration at time t

  • k_test is the rate constant for the test compound

  • k_ref is the rate constant for the reference compound

A similar relative rate approach is used to determine the rate constants for reactions with O₃ and NO₃ radicals, with the primary difference being the method of oxidant generation. For ozone, it is typically generated externally and introduced into the chamber. For the nitrate radical, it is often formed in situ from the reaction of ozone with nitrogen dioxide (NO₂).[1]

The data presented in this guide are essential for developing accurate atmospheric models to predict the environmental fate and potential impacts of fragrance ingredients and other VCPs. Further research is needed to fully characterize the reaction pathways and transformation products of many of these compounds.

References

A Researcher's Guide to Validating QSAR Models for Predicting the Endocrine Activity of Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational and experimental approaches for assessing the endocrine activity of the fragrance ingredient Cashmeran (DPMI). We detail the validation process for Quantitative Structure-Activity Relationship (QSAR) models by comparing their predictive outputs with established experimental data. This guide outlines the necessary experimental protocols, data interpretation, and visualization of key biological and validation workflows.

Introduction: The Role of In Silico Modeling

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems, potentially leading to adverse health effects.[1][2] Regulatory bodies and scientific communities are increasingly focused on developing reliable methods for screening and assessing the endocrine-disrupting potential of chemicals.[3] Traditional animal testing is costly and time-consuming, prompting the development of alternative methods.[4]

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure.[5][6] These models are integral to modern toxicology for prioritizing chemicals for further testing and for use in regulatory decision-making.[6][7] The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their scientific credibility.[8]

This guide uses this compound (CAS No. 33704-61-9), a widely used polycyclic musk in fragrances, as a case study to demonstrate the process of validating QSAR predictions against real-world experimental data.[9][10]

Experimental Data: The Ground Truth for this compound

A weight-of-the-evidence approach, combining computational, in vitro, and in vivo data, is crucial for evaluating a chemical's potential for endocrine disruption.[9] Recent comprehensive reviews have assessed this compound's endocrine activity, providing the essential experimental data needed to validate QSAR models.

Below is a summary of key experimental findings for this compound's activity related to estrogen and androgen receptors.

Assay TypeEndpoint MeasuredKey Findings for this compoundReference
U.S. EPA ToxCast High-throughput in vitro assays covering estrogen, androgen, thyroid, and steroidogenesis pathways.Inactive in all estrogen and androgen-related assays at non-cytotoxic concentrations.[9][11]
Estrogen Receptor (ER) Agonist Assay ERα transcriptional activation in CHO-K1 cells.Weak agonist activity was observed.[9]
Estrogen Receptor (ER) Agonist Assay ER transcriptional activation in HeLa cells.No estrogenic activity was detected.[9]
Androgen Receptor (AR) Agonist/Antagonist Assay hAR binding and transcriptional activation.No agonist or antagonist activity was detected for the human androgen receptor.[9]
90-Day Repeated Dose Oral Toxicity Study (Rodent) In vivo general and endocrine-related organ toxicity.No adverse endocrine-related effects were observed.[9][11]
Reproductive/Developmental Screening Study In vivo effects on reproduction and development.No adverse endocrine-related effects were observed.[9]

Comparative QSAR Models for Endocrine Activity Prediction

Several QSAR platforms are available to predict the endocrine activity of chemicals. These models are built on diverse algorithms and datasets and can be used to generate initial predictions for substances like this compound.

QSAR Model / PlatformPrediction EndpointUnderlying PrincipleAvailability
OECD QSAR Toolbox Estrogen Receptor (ER) and Androgen Receptor (AR) binding, agonism, and antagonism.A collection of QSAR models and experimental data. It uses a category approach to predict toxicity by grouping similar chemicals.Free software
VEGA-NIC ER binding affinity; ER-mediated effects (in vitro).Provides predictions from multiple models for the same endpoint, along with a measure of their reliability and applicability domain.Free software
CERAPP & CoMPARA (via OPERA) Collaborative Estrogen Receptor Activity Prediction Project (CERAPP) and Collaborative Modeling Project for Androgen Receptor Activity (CoMPARA).Consensus models combining multiple QSAR predictions to improve accuracy for ER and AR activity.Free software
Danish QSAR Database Endocrine disruption potential based on structural alerts.A database of QSAR models for various toxicological endpoints, including endocrine disruption. A search for this compound indicated no potential for endocrine disruption.[9]Publicly accessible database

The QSAR Validation Workflow

Validating a QSAR model is a critical step to establish confidence in its predictions.[8] The process involves comparing the model's output (predicted activity) with reliable experimental data (observed activity).

QSAR Validation Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro / In Vivo Experimentation cluster_validation Model Validation Chem Target Chemical (this compound) QSAR Select QSAR Models (e.g., VEGA, OPERA) Chem->QSAR Predict Generate Prediction (Active / Inactive) QSAR->Predict Compare Compare Prediction vs. Result Predict->Compare Predicted Activity Assay Select Relevant Assay (e.g., OECD TG 455) Experiment Perform Experiment Assay->Experiment Result Obtain Experimental Result (Active / Inactive) Experiment->Result Result->Compare Observed Activity Metrics Calculate Validation Metrics (Accuracy, Sensitivity, etc.) Compare->Metrics Evaluate Evaluate Model Performance Metrics->Evaluate

A workflow for validating QSAR model predictions against experimental results.

For classification models (predicting "Active" or "Inactive"), the performance is assessed using metrics derived from a confusion matrix.

MetricFormulaDescription
Accuracy (TP + TN) / (TP + TN + FP + FN)The proportion of all predictions that are correct.
Sensitivity (Recall) TP / (TP + FN)The ability of the model to correctly identify active chemicals.
Specificity TN / (TN + FP)The ability of the model to correctly identify inactive chemicals.
Matthews Correlation Coefficient (MCC) (TPTN - FPFN) / sqrt((TP+FP)(TP+FN)(TN+FP)(TN+FN))A balanced measure of quality, even with classes of very different sizes. Ranges from -1 to +1.

TP = True Positive, TN = True Negative, FP = False Positive, FN = False Negative

More advanced metrics like the rm2 have been developed to serve as more stringent measures of a model's predictive power compared to traditional metrics.[12][13]

Experimental Protocols for Endocrine Activity

Reliable experimental data is the cornerstone of QSAR validation. The OECD provides internationally harmonized Test Guidelines (TGs) for evaluating chemicals.[14][15] For estrogen and androgen activity, key in vitro assays include receptor binding and transcriptional activation assays.[16][17]

This assay is used to identify chemicals with ER agonist or antagonist activity.

  • Cell Culture: Human cell lines (e.g., HeLa-9903) containing a stably integrated hERα and a reporter gene (e.g., luciferase) are cultured under controlled conditions.

  • Chemical Exposure (Agonist Mode): Cells are exposed to a range of concentrations of the test chemical (e.g., this compound) for a specified period (e.g., 20-24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are run in parallel.

  • Chemical Exposure (Antagonist Mode): Cells are co-exposed to the test chemical and a fixed concentration of a reference agonist (17β-estradiol).

  • Cell Viability: A cytotoxicity assay is performed to ensure that observed effects are not due to cell death.

  • Reporter Gene Measurement: Cells are lysed, and the activity of the reporter gene product (e.g., light output from luciferase) is measured.

  • Data Analysis: The transcriptional activity for each concentration is calculated relative to the vehicle control. For agonists, a concentration-response curve is generated to determine the PC50 (concentration for 50% maximal activity). For antagonists, the inhibition of the reference agonist's effect is measured.

A similar protocol exists for the Androgen Receptor (AR) transcriptional activation assay.[18][19]

Visualizing the Biological Pathway

The in vitro assays and QSAR models are designed to predict interactions with the nuclear receptor signaling pathway. Understanding this pathway is essential for interpreting the results.

Nuclear Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound, Estrogen) Receptor_Inactive Inactive Receptor (ER/AR) + HSPs Ligand->Receptor_Inactive Binding Receptor_Active Activated Ligand-Receptor Complex Receptor_Inactive->Receptor_Active Conformational Change HSP Dissociation Dimer Receptor Dimer Receptor_Active->Dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (HRE) Dimer->HRE Binds to Transcription Gene Transcription Dimer->Transcription Initiates DNA DNA mRNA mRNA Transcription->mRNA

Simplified diagram of the nuclear receptor (ER/AR) signaling pathway.

Conclusion: A Weight-of-the-Evidence Validation for this compound

The validation of QSAR models is an essential scientific practice. For this compound, the process would involve:

  • Prediction: Running this compound's structure through QSAR models like the OECD Toolbox and OPERA to obtain predictions for ER and AR activity. The Danish QSAR database already predicts no endocrine potential.[9]

  • Comparison: Placing these predictions alongside the experimental results. For example, the prediction for ER agonism would be compared to the in vitro transcriptional activation data.

  • Evaluation: Calculating validation metrics. Given that the bulk of high-throughput and in vivo evidence shows this compound to be inactive[9][11], a successful QSAR model should predict "Inactive" (a True Negative). A prediction of "Active" would be a False Positive.

Based on the extensive experimental data available, the weight-of-the-evidence indicates that this compound is not expected to cause adverse endocrine effects.[9] This robust dataset makes this compound an excellent case study for researchers to test, calibrate, and understand the predictive strengths and limitations of various QSAR models in the context of endocrine disruption.

References

A Comparative Analysis of Cashmeran's Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic fragrance ingredient, Cashmeran (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone), is a widely used component in a variety of consumer products. Understanding its metabolic fate across different species is crucial for assessing its safety and potential for bioaccumulation. This guide provides a comparative overview of the metabolic pathways of this compound, drawing on available experimental data to highlight species-specific differences in its biotransformation.

Executive Summary

Current in vitro research demonstrates significant species-dependent variations in the metabolism of this compound. Notably, human liver cells exhibit a substantially higher capacity for metabolizing this fragrance compound compared to aquatic species such as trout. While the complete metabolic pathways and the full range of resulting metabolites are not yet fully elucidated in publicly available literature, existing data on metabolic stability provide valuable insights for risk assessment and future research directions. Phase I reactions, likely mediated by cytochrome P450 (CYP) enzymes, are presumed to be the primary route of initial biotransformation, leading to hydroxylated derivatives, which can then undergo subsequent Phase II conjugation reactions.

Quantitative Metabolic Data

A key study comparing the in vitro metabolic stability of this compound in trout and human hepatocytes revealed marked differences in the rate of its breakdown. This data is summarized in the table below.

SpeciesSystemParameterValueReference
HumanHepatocytesHalf-life (t½)< 1 hour[1][2]
Trout (Oncorhynchus mykiss)HepatocytesHalf-life (t½)< 1 day[1][2]

These findings indicate that this compound is rapidly metabolized in human liver cells, suggesting a low potential for accumulation in humans.[1][2] In contrast, its metabolism is considerably slower in trout hepatocytes, a factor that is important for environmental risk assessment.[1][2]

Experimental Protocols

The following section details the generalized experimental methodologies employed in the in vitro studies that form the basis of our current understanding of this compound metabolism.

In Vitro Metabolic Stability Assay in Hepatocytes

This protocol outlines the key steps for assessing the rate of disappearance of a test compound, such as this compound, when incubated with liver cells.

1. Cell Culture and Incubation:

  • Cryopreserved hepatocytes from the target species (e.g., human, trout) are thawed and prepared according to standard laboratory procedures.

  • The hepatocytes are seeded in appropriate culture plates and allowed to attach and form a monolayer.

  • This compound, dissolved in a suitable solvent, is added to the hepatocyte cultures at a predetermined concentration.

  • The cultures are incubated at a physiologically relevant temperature for the specific species (e.g., 37°C for human hepatocytes, 12°C for trout hepatocytes).[1][2]

2. Sample Collection:

  • Aliquots of the culture medium are collected at various time points over the incubation period.

3. Sample Preparation and Analysis:

  • The collected samples are treated to stop the metabolic reactions and extract the remaining parent compound.

  • The concentration of this compound in the extracts is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

4. Data Analysis:

  • The rate of disappearance of this compound over time is determined, and the metabolic half-life (t½) is calculated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of fragrance ingredients and their metabolites.

1. Sample Derivatization (if necessary):

  • To increase the volatility and thermal stability of polar metabolites, a derivatization step, such as silylation, may be performed.

2. Gas Chromatography (GC) Separation:

  • The prepared sample is injected into the GC system, where it is vaporized.
  • An inert carrier gas flows through a column containing a stationary phase.
  • Different compounds in the sample travel through the column at different rates based on their chemical properties, leading to their separation.

3. Mass Spectrometry (MS) Detection and Identification:

  • As the separated compounds exit the GC column, they enter the mass spectrometer.
  • The compounds are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.
  • The mass spectrum of each compound serves as a chemical fingerprint, which can be compared to spectral libraries for identification.

Metabolic Pathways and Visualizations

While specific metabolites of this compound have not been detailed in the reviewed literature, a putative metabolic pathway can be proposed based on the common biotransformation reactions for similar compounds. Phase I metabolism, primarily oxidation, is expected to be the initial step, followed by Phase II conjugation to enhance water solubility and facilitate excretion.

cluster_species Comparative Metabolic Rate cluster_human Human Hepatocytes cluster_trout Trout Hepatocytes This compound This compound Human_Metabolism Rapid Metabolism (t½ < 1 hour) This compound->Human_Metabolism Trout_Metabolism Slower Metabolism (t½ < 1 day) This compound->Trout_Metabolism

Figure 1. Comparative metabolic rates of this compound.

The following diagram illustrates a generalized experimental workflow for studying the in vitro metabolism of a xenobiotic compound like this compound.

cluster_workflow Experimental Workflow: In Vitro Metabolism A Hepatocyte Culture (e.g., Human, Trout) B Incubation with this compound A->B C Time-course Sampling B->C D Sample Preparation (Extraction) C->D E GC-MS Analysis D->E F Data Analysis (Quantification of Parent Compound) E->F G Determination of Metabolic Half-life (t½) F->G

Figure 2. In vitro metabolism experimental workflow.

Future Directions

Further research is warranted to fully characterize the metabolic pathways of this compound in humans and other relevant species. The identification of specific metabolites and the cytochrome P450 isoforms involved in its biotransformation will provide a more complete understanding of its toxicokinetic profile. This knowledge is essential for refining safety assessments and ensuring the responsible use of this prevalent fragrance ingredient.

References

Efficacy of Advanced Oxidation Processes for Cashmeran Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The persistent nature of synthetic musk compounds like Cashmeran in the environment necessitates the development of effective removal technologies. Advanced Oxidation Processes (AOPs) represent a promising class of water and air treatment technologies capable of degrading a wide range of recalcitrant organic pollutants. This guide provides a comparative overview of the efficacy of different AOPs for the potential removal of this compound, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Performance of Advanced Oxidation Processes

While specific data on this compound removal is limited for some AOPs, this section summarizes available quantitative data and provides context from studies on other persistent organic pollutants to offer a comparative perspective.

Advanced Oxidation Process (AOP)Target PollutantRemoval Efficiency / Rate ConstantKey Experimental ConditionsSource
Gas Phase Ozonolysis This compoundSecond-order rate constant with O₃: (2.78 ± 0.31) × 10⁻¹⁹ cm³ molec⁻¹ s⁻¹ at 293 ± 1 K. Lifetime of 85 days against 20 ppbv of O₃. In the presence of secondary OH radicals, the lifetime was shortened to 5 hours.Gas-phase reaction in N₂ and in air with 20% O₂.[1]
UV/H₂O₂ Anionic Surfactants94.3 ± 4.3% removal[H₂O₂] = 250 mg L⁻¹, UV exposure for 60 min.[2]
Hospital Laundry Wastewater (COD)Complete COD removalOptimized [H₂O₂]/COD ratio, low-pressure UV-C lamp.[3]
Fenton Process Acrylic Manufacturing Wastewater (COD)61.45% - 66.51% COD removalpH = 3.0, [Fe²⁺] = 7.44 mmol/L, [H₂O₂] = 60.90 mmol/L.[4]
Textile Industry Wastewater (COD & TOC)88.9% COD removal, 84.2% TOC removalpH = 3, [Fe²⁺] = 200 mg/L, [H₂O₂] = 300 mg/L.[5]
Photo-Fenton Process Textile Industry Wastewater (COD & TOC)93.2% COD removal, 88.9% TOC removalpH = 3, [Fe²⁺] = 200 mg/L, [H₂O₂] = 300 mg/L, with UV irradiation.[5]
Photocatalysis (TiO₂) Methyl OrangePseudo-first-order rate constant: 0.0186 min⁻¹10% TiO₂ nano-coating on cashmere fabric, UV irradiation.[6]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for the key AOPs discussed.

Gas Phase Ozonolysis of this compound

This protocol is based on the study of the atmospheric fate of this compound.[1]

  • Reactor: The experiments were conducted in a flow tube reactor.

  • Reagents: this compound, Ozone (O₃), Nitrogen (N₂), and synthetic air (20% O₂).

  • Procedure:

    • A stable concentration of this compound was introduced into the reactor.

    • Ozone was introduced, and the reaction was monitored over time.

    • The concentrations of this compound and other products were measured using a Vocus proton-transfer-reaction time-of-flight mass spectrometer.

    • The experiment was first carried out in a pure N₂ environment and then in synthetic air to evaluate the effect of secondary OH radical formation.

  • Analysis: The second-order rate constant was determined by plotting the natural logarithm of the ratio of initial to remaining this compound concentration against the ozone concentration and reaction time.

UV/H₂O₂ Process for Organic Pollutant Removal

This generalized protocol is based on studies of various organic pollutants.[2][3]

  • Reactor: A photochemical reactor equipped with a low-pressure mercury UV-C lamp is typically used.

  • Reagents: Target pollutant (e.g., in wastewater), Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • The wastewater containing the target pollutant is placed in the reactor.

    • The initial pH of the solution is adjusted if necessary, although some studies show minimal pH effect on COD removal.[3]

    • A specific concentration of H₂O₂ is added. The optimal [H₂O₂]/COD ratio is often determined experimentally.[3]

    • The UV lamp is switched on to initiate the reaction.

    • Samples are withdrawn at different time intervals to monitor the degradation of the pollutant.

  • Analysis: The concentration of the pollutant is measured using techniques such as High-Performance Liquid Chromatography (HPLC) or by monitoring a general parameter like Chemical Oxygen Demand (COD).

Fenton and Photo-Fenton Processes for Organic Pollutant Degradation

The following is a typical protocol for the Fenton and Photo-Fenton processes.[4][5]

  • Reactor: A batch reactor is commonly used. For the Photo-Fenton process, the reactor should be equipped with a UV lamp.

  • Reagents: Target pollutant, Ferrous salt (e.g., FeSO₄·7H₂O), Hydrogen Peroxide (H₂O₂), and acid/base for pH adjustment (e.g., H₂SO₄, NaOH).

  • Procedure:

    • The pH of the wastewater is adjusted to the optimal acidic range, typically around 3.[4][7]

    • The ferrous salt catalyst is added to the solution and dissolved.

    • H₂O₂ is then added to start the Fenton reaction.

    • For the Photo-Fenton process, the UV lamp is turned on simultaneously with or after the addition of H₂O₂.

    • The reaction is allowed to proceed for a specific duration, with samples taken periodically for analysis.

  • Analysis: The degradation of the organic pollutant is monitored by measuring parameters like COD, Total Organic Carbon (TOC), or the specific concentration of the target compound.

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams are provided.

Experimental_Workflow_UV_H2O2 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater Wastewater Sample (containing this compound) pH_adjust pH Adjustment (if required) Wastewater->pH_adjust H2O2_add Addition of H₂O₂ pH_adjust->H2O2_add UV_reactor UV Photoreactor H2O2_add->UV_reactor Sampling Periodic Sampling UV_reactor->Sampling Analysis Chemical Analysis (HPLC, COD) Sampling->Analysis

Caption: Experimental workflow for the UV/H₂O₂ process.

Fenton_Process_Mechanism Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_radical->Fe3 - Fe²⁺, - OH⁻ Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products + this compound Fe3->Fe2 + H₂O₂ (slower) OH_ion OH⁻ Organic This compound (Organic Pollutant) Organic->Degradation_Products

Caption: Simplified reaction mechanism of the Fenton process.

AOP_Comparison_Logic cluster_processes Specific AOPs AOPs Advanced Oxidation Processes Ozonolysis Ozonolysis AOPs->Ozonolysis UV_H2O2 UV/H₂O₂ AOPs->UV_H2O2 Fenton Fenton & Photo-Fenton AOPs->Fenton Photocatalysis Photocatalysis AOPs->Photocatalysis OH_Radical Generation of Highly Reactive Species (e.g., •OH) Ozonolysis->OH_Radical UV_H2O2->OH_Radical Fenton->OH_Radical Photocatalysis->OH_Radical Degradation Degradation of this compound OH_Radical->Degradation Mineralization Mineralization to CO₂, H₂O, etc. Degradation->Mineralization

Caption: Logical relationship of AOPs for pollutant degradation.

References

comparative assessment of cashmeran's environmental risk with nitro musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental risks associated with the synthetic fragrance ingredient Cashmeran and the class of compounds known as nitro musks. The assessment is based on key environmental indicators: persistence, bioaccumulation, and toxicity (PBT). All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited data are provided.

Data Presentation: Comparative Environmental Risk Profile

The following table summarizes the key environmental hazard properties of this compound, and two common nitro musks, Musk Xylene and Musk Ketone.

ParameterThis compoundMusk XyleneMusk Ketone
Persistence
Ready Biodegradability (OECD 301C)0% in 28 days (Persistent)[1][2]Not readily biodegradable (Persistent)[3][4]Not readily biodegradable (Persistent)[3][4]
Bioaccumulation
Bioconcentration Factor (BCF) in fish (OECD 305)157 L/kg (Not Bioaccumulative)[1]High bioaccumulation potential[5]1380 L/kg (Moderate bioaccumulation potential)[6]
Log Kₒw4.2[7]4.94.3
Regulatory ClassificationNot classified as PBT/vPvB[7]Classified as vPvB (very Persistent, very Bioaccumulative)[3]Restricted use warning[3]
Aquatic Toxicity
Acute Fish Toxicity (96h LC₅₀, OECD 203)1.7 - 4.4 mg/L[1][2]Hazardous to aquatic organisms at low concentrations[5]Hazardous to aquatic organisms at low concentrations[5]
Acute Invertebrate Toxicity (48h EC₅₀, Daphnia magna, OECD 202)1.5 mg/L[2]ToxicToxic
Chronic Fish Toxicity (NOEC)0.16 mg/L (Danio rerio)[2]Data not readily availableData not readily available
Predicted No-Effect Concentration (PNEC)1.35 µg/L (freshwater)[1]6.3 µg/L[4]Data not readily available
GHS ClassificationAcute Aquatic 2, Chronic Aquatic 2[1]Hazardous to the aquatic environmentHazardous to the aquatic environment

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized OECD Test Guidelines.

OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a standard inoculum and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.[8][9][10]

  • Apparatus: A closed respirometer that measures oxygen uptake.

  • Procedure:

    • The test substance is added to a mineral medium to a final concentration that is not inhibitory to the microorganisms.

    • The medium is inoculated with a mixed population of microorganisms.

    • The test is run in parallel with a reference compound (e.g., sodium benzoate) to ensure the viability of the inoculum and a blank control (inoculum only) to account for endogenous respiration.[10]

    • The oxygen consumption in the test flasks is measured and recorded at regular intervals for 28 days.

  • Data Interpretation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.[9]

OECD Test Guideline 305: Bioconcentration in Fish

This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.

  • Principle: Fish are exposed to the test substance in water under controlled laboratory conditions. The concentration of the test substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase in clean water.[11][12][13]

  • Test Organisms: Species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio) are commonly used.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through or semi-static system for a period of up to 28 days.[12] Water and fish tissue samples are taken at regular intervals to determine the concentration of the test substance.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and the concentration of the test substance in their tissues is monitored until it is below the limit of detection or for a predetermined period.[13]

  • Data Interpretation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.[11]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the median lethal concentration (LC₅₀) of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[4][14][15]

  • Test Organisms: Commonly used species include zebrafish, fathead minnow (Pimephales promelas), and rainbow trout.

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance, typically in a geometric series. A control group is maintained in clean water.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[4][15]

  • Data Interpretation: The LC₅₀, the concentration estimated to be lethal to 50% of the test organisms, is calculated for each observation period using statistical methods.[14]

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.[2][5][7]

  • Test Organisms: Daphnia magna is the most commonly used species.

  • Procedure:

    • Daphnids are exposed to a series of concentrations of the test substance. A control group is maintained in clean water.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.[2][5] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5]

  • Data Interpretation: The EC₅₀, the concentration estimated to cause immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.[5][7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the environmental risk assessment of this compound and nitro musks.

PBT_Assessment cluster_this compound This compound Assessment cluster_nitromusks Nitro Musks Assessment C_P Persistent C_B Not Bioaccumulative C_T Toxic to aquatic life (Chronic 2) C_Result Does Not Meet PBT Criteria C_T->C_Result NM_P very Persistent NM_B very Bioaccumulative NM_T Toxic NM_Result Meets vPvB/PBT Criteria NM_T->NM_Result Assessment PBT Assessment Criteria Assessment->C_P Persistence Assessment->C_B Bioaccumulation Assessment->C_T Toxicity Assessment->NM_P Persistence Assessment->NM_B Bioaccumulation Assessment->NM_T Toxicity Experimental_Workflow cluster_persistence Persistence Assessment cluster_bioaccumulation Bioaccumulation Assessment cluster_toxicity Toxicity Assessment P_Test Ready Biodegradability Test (e.g., OECD 301C) P_Result Determine % Biodegradation P_Test->P_Result Conclusion Environmental Risk Characterization P_Result->Conclusion B_Test Bioconcentration in Fish Test (e.g., OECD 305) B_Result Calculate Bioconcentration Factor (BCF) B_Test->B_Result B_Result->Conclusion T_Fish Acute Fish Toxicity Test (e.g., OECD 203) T_Result Determine LC50 / EC50 T_Fish->T_Result T_Daphnia Acute Daphnia Immobilisation Test (e.g., OECD 202) T_Daphnia->T_Result T_Result->Conclusion Start Chemical Substance Start->P_Test Start->B_Test Start->T_Fish Start->T_Daphnia Endocrine_Disruption cluster_pathway Simplified Endocrine Disruption Pathway Hormone Natural Hormone (e.g., Estrogen) Receptor Hormone Receptor Hormone->Receptor Binds to Cellular_Response Normal Cellular Response Receptor->Cellular_Response Initiates Altered_Response Altered Cellular Response (e.g., abnormal cell growth) Receptor->Altered_Response Initiates Nitro_Musk Nitro Musk (Endocrine Disruptor) Nitro_Musk->Receptor Mimics hormone and binds to receptor

References

Safety Operating Guide

Proper Disposal of Cashmeran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Cashmeran is critical for ensuring laboratory safety and environmental protection. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, a synthetic fragrance ingredient also known as 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one, requires careful management due to its potential environmental impact and irritant properties.[1][2] Adherence to proper disposal protocols is paramount to mitigate risks.

Chemical and Physical Properties

A thorough understanding of this compound's properties is the first step in safe handling and disposal.

PropertyValueSource
Chemical Formula C₁₄H₂₂O[1][3][4]
Molar Mass 206.33 g/mol [1]
Appearance White to off-white solid or crystalline powder[1][4]
Melting Point 27 °C[1][3][4]
Boiling Point Approximately 256-286 °C (decomposes > 220°C)[1][3][4]
Flash Point 94 °C - 127 °C[1][4][5]
Water Solubility 49.1 mg/L at 20°C[1]
Vapor Pressure 1 Pa (approx. 0.0075 mmHg) at 25°C[1]

Ecotoxicity Data

This compound is classified as toxic to aquatic life with long-lasting effects (H411), making proper disposal essential to prevent environmental contamination.[1][2][6]

OrganismTest TypeEndpointValue (mg/L)Method/Source
Fish (Oryzias latipes)Acute (96h)LC501.7 - 2.12[1][7][8]
Daphnia magnaAcute (48h)EC501.5[1][7]
Algae (P. subcapitata)Acute (72h)EC50 (growth)10[1][7]
Fish (Danio rerio)ChronicNOEC0.16[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Laboratory coat

2. Waste Collection:

  • Solid Waste: Collect solid this compound, contaminated materials (e.g., weigh boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a designated hazardous waste container for flammable organic liquids. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse.[7]

3. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[7]

  • Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[9]

  • For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collect all contaminated materials and place them in a sealed, labeled hazardous waste container for disposal.[7][9]

4. Disposal Pathway:

  • Do not dispose of this compound down the drain or in regular trash. [7][10] Its aquatic toxicity can harm the environment.

  • All waste containing this compound must be disposed of through a licensed chemical waste disposal company.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[9]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

Cashmeran_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid rinse Triple-Rinse with Solvent empty_container->rinse disposal Arrange for Disposal by Licensed Waste Contractor collect_solid->disposal collect_liquid->disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate puncture Puncture Container rinse->puncture collect_rinsate->collect_liquid puncture->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Cashmeran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of fragrance ingredients like Cashmeran is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.

Physicochemical and Toxicological Data

A clear understanding of this compound's properties is the foundation of its safe handling.

PropertyValueCitations
Molecular Formula C₁₄H₂₂O[1][2][3]
Molecular Weight 206.32 g/mol [3][4]
Appearance White to off-white solid or crystalline powder at room temperature[2]
Melting Point 27 °C (80.6 °F)[1][3]
Boiling Point 256 - 285 °C (492.8 - 545 °F)[1][3]
Flash Point 94 °C (201.2 °F)[3]
Water Solubility 49.1 mg/L at 20°C[2][4]
Oral Toxicity (LD50) 2901 mg/kg (rat)[2][5]
Hazard Identification and Classification

This compound is classified with the following hazards, requiring specific safety precautions.

Hazard StatementClassificationCitations
H315 Causes skin irritation[5][6]
H317 May cause an allergic skin reaction[5][6]
H319 Causes serious eye irritation[5][6]
H411 Toxic to aquatic life with long lasting effects[5][6]

Operational and Safety Protocols

Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Workflow

A systematic approach to donning and doffing PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Safety Goggles or Face Shield don1->don2 don3 3. Nitrile or Neoprene Gloves don2->don3 handle Handle this compound in a well-ventilated area or fume hood don3->handle Proceed to handling doff1 1. Gloves (inside-out) handle->doff1 After handling doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles or Face Shield doff2->doff3 wash Wash Hands Thoroughly doff3->wash Finally

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a fume hood.[7]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands thoroughly after handling.[8]

  • Contaminated work clothing should not be allowed out of the workplace.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from ignition sources and direct heat.[6]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency, along with proper disposal, are critical components of chemical safety.

First Aid Measures

In the event of exposure, follow these first aid protocols.

Exposure RouteFirst Aid ProcedureCitations
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[7][8]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[7]
Spill and Disposal Procedures

Spill Containment:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[7]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection for major spills.[8]

  • Contain the spill using inert absorbent material like sand or earth.[10]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[7]

Disposal:

  • Dispose of this compound and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

  • Do not allow the chemical to enter drains or the environment.[7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.